molecular formula C35H55N5O6S2 B1242616 Zankiren

Zankiren

Cat. No.: B1242616
M. Wt: 706 g/mol
InChI Key: YFDSDRDMDDGDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zankiren (also known as A-72517) is a potent and selective inhibitor of the enzyme renin, a key component of the Renin-Angiotensin-Aldosterone System (RAAS) . As an early, peptidomimetic renin inhibitor, this compound serves as a valuable research tool for investigating the pathophysiology and treatment of hypertension . Its mechanism of action involves direct binding to the active site of renin, thereby inhibiting the cleavage of angiotensinogen to angiotensin I . This inhibition effectively suppresses the entire downstream RAAS cascade, leading to reduced formation of angiotensin II, a potent vasoconstrictor . Clinical studies in sodium-depleted normotensive human subjects have demonstrated that oral administration of this compound results in dose-dependent absorption, inhibition of plasma renin activity, reduction in circulating angiotensin II levels, and a significant hypotensive effect . Furthermore, research has shown that this compound induces a marked renal vasodilator response, suggesting potential research applications related to renal hemodynamics and injury prevention . While this compound showcased the therapeutic potential of renin inhibition, its clinical development was discontinued, partly due to challenges with oral bioavailability that were common to its generation of peptide-like inhibitors . It has since been superseded by non-peptide inhibitors like Aliskiren . This compound remains a compound of significant interest for in vitro and preclinical studies aimed at exploring the biochemistry of the RAAS and the historical development of cardiovascular therapeutics. This product is intended For Research Use Only.

Properties

IUPAC Name

2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N5O6S2/c1-25(2)18-32(41)33(42)30(20-27-12-8-5-9-13-27)37-35(44)31(21-29-22-47-24-36-29)38-34(43)28(19-26-10-6-4-7-11-26)23-48(45,46)40-16-14-39(3)15-17-40/h4,6-7,10-11,22,24-25,27-28,30-33,41-42H,5,8-9,12-21,23H2,1-3H3,(H,37,44)(H,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDSDRDMDDGDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC=N2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)N4CCN(CC4)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869887
Record name N-(1-Cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N~2~-{2-[(4-methylpiperazine-1-sulfonyl)methyl]-3-phenylpropanoyl}-3-(1,3-thiazol-4-yl)alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Zankiren: A Technical Guide to its Mechanism of Action as a Direct Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zankiren is a potent and orally active direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, leading to a dose-dependent reduction in plasma renin activity (PRA), angiotensin II, and aldosterone levels. This comprehensive technical guide details the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS) and the Role of this compound

The Renin-Angiotensin-Aldosterone System is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium concentration. Renin cleaves its substrate, angiotensinogen, to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an increase in blood pressure.

This compound intervenes at the initial and rate-limiting step of this cascade. As a direct renin inhibitor, it competitively binds to the active site of renin, preventing it from acting on angiotensinogen. This targeted inhibition leads to a significant decrease in the production of all downstream components of the RAAS, resulting in vasodilation and a reduction in blood pressure.[1]

Mechanism of Action of this compound

This compound functions as a transition-state mimetic of the angiotensinogen cleavage site. Its structure allows for high-affinity binding to the active site of the renin enzyme, effectively blocking substrate access and inhibiting its catalytic activity. This direct inhibition of renin is highly specific and results in a cascade of downstream effects:

  • Reduction in Plasma Renin Activity (PRA): this compound causes a dose-dependent decrease in the enzymatic activity of renin in the plasma.[2]

  • Decreased Angiotensin I and Angiotensin II Levels: By blocking the first step in the RAAS, this compound prevents the formation of angiotensin I and, consequently, the production of the primary active hormone, angiotensin II.

  • Reduced Aldosterone Secretion: The decrease in angiotensin II levels leads to a reduction in the stimulation of the adrenal cortex, resulting in lower aldosterone secretion.

  • Lowering of Blood Pressure: The combined effects of reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-driven sodium and water retention lead to a dose-dependent lowering of blood pressure.[2][3]

A noteworthy pharmacodynamic effect of this compound is a reactive increase in plasma renin concentration (PRC). This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release. However, despite the increase in the concentration of the renin enzyme, its activity remains suppressed due to the presence of the inhibitor.

dot

RAAS_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II This compound This compound This compound->Renin

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Quantitative Data

In Vitro Inhibitory Activity

The potency of this compound has been determined in vitro against renin from various species. The half-maximal inhibitory concentration (IC50) is a key measure of its inhibitory power.

SpeciesIC50 (nmol/L)
Human1.1[2]
Monkey0.24[2]
Guinea Pig9.4[2]
Dog110[2]
Rat1400[2]
Pharmacokinetic Parameters in Humans

Pharmacokinetic studies in healthy, mildly sodium-depleted normotensive male volunteers have characterized the absorption and disposition of this compound following oral administration.

Parameter50 mg Dose125 mg Dose250 mg Dose
Peak Plasma Concentration (Cmax) 29 ± 15 ng/mL47 ± 25 ng/mL407 ± 154 ng/mL
Time to Peak Concentration (Tmax) ~1 hour~1 hour~1 hour

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorogenic Substrate Method)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds like this compound against renin.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Renin cleaves the peptide, separating the fluorophore and quencher, which results in an increase in fluorescence. The rate of fluorescence increase is proportional to renin activity. An inhibitor will decrease the rate of this reaction.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(DABCYL)-Arg))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • This compound solution (or vehicle control)

      • Fluorogenic substrate solution

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the renin working solution to each well.

    • Immediately place the microplate in a fluorescence reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/DABCYL pair) at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Renin_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Renin, Substrate, this compound) Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate (Buffer, this compound, Substrate) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Renin) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic Read at 37°C) Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate Velocity, % Inhibition) Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the in vitro renin inhibition assay.

Clinical Trial in Mildly Sodium-Depleted Normotensive Subjects

Objective: To evaluate the pharmacodynamic and pharmacokinetic effects of single oral doses of this compound in healthy male volunteers with a mildly stimulated RAAS.

Study Design: A double-blind, randomized, placebo-controlled, single-dose, dose-escalation study.

Participants: Healthy male volunteers.

Methodology:

  • RAAS Stimulation: 12 hours prior to the administration of the study drug, subjects received a single oral dose of 40 mg furosemide to induce mild sodium depletion and stimulate the RAAS.[2][3]

  • Drug Administration: Subjects received a single oral dose of this compound (e.g., 10, 25, 50, 125, or 250 mg) or placebo.[2][3]

  • Sample Collection: Blood samples were collected at pre-defined time points before and after drug administration.

  • Bioanalytical Methods:

    • This compound Plasma Concentration: Determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Plasma Renin Activity (PRA): Typically measured by radioimmunoassay (RIA) of generated angiotensin I. Plasma is incubated at 37°C, and the amount of angiotensin I produced over time is quantified.[4]

    • Angiotensin I and II: Measured by RIA or LC-MS/MS.

    • Aldosterone: Measured by RIA or LC-MS/MS.

  • Pharmacodynamic Assessments:

    • Blood pressure and heart rate were monitored at regular intervals.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax) were calculated from the plasma concentration-time data.

    • The effects of this compound on PRA, angiotensin I, angiotensin II, aldosterone, and blood pressure were compared to placebo.

Logical Relationship of this compound's Action

The mechanism of action of this compound follows a clear logical progression from molecular interaction to physiological effect.

dot

Zankiren_Logic Zankiren_Admin Oral Administration of this compound Absorption Systemic Absorption Zankiren_Admin->Absorption Binding This compound Binds to the Active Site of Renin Absorption->Binding Inhibition Inhibition of Renin Activity Binding->Inhibition AngI_Decrease Decreased Conversion of Angiotensinogen to Angiotensin I Inhibition->AngI_Decrease AngII_Decrease Decreased Angiotensin II Levels AngI_Decrease->AngII_Decrease Aldo_Decrease Decreased Aldosterone Secretion AngII_Decrease->Aldo_Decrease Vaso_Decrease Reduced Vasoconstriction AngII_Decrease->Vaso_Decrease Na_H2O_Decrease Reduced Sodium and Water Retention Aldo_Decrease->Na_H2O_Decrease BP_Decrease Lowering of Blood Pressure Vaso_Decrease->BP_Decrease Na_H2O_Decrease->BP_Decrease

Caption: Logical pathway of this compound's mechanism of action to therapeutic effect.

Conclusion

This compound is a direct renin inhibitor that effectively blocks the Renin-Angiotensin-Aldosterone System at its origin. Its mechanism of action, characterized by potent and specific inhibition of renin, leads to a dose-dependent reduction in blood pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development and cardiovascular science. While this compound's development was discontinued, its study has provided valuable insights into the therapeutic potential of direct renin inhibition.

References

Zankiren: A Technical Guide on a Pioneering Renin Inhibitor in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren, also known as A-72517, is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1] It was one of the early direct renin inhibitors developed for the management of hypertension.[2] By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), this compound offered a highly specific mechanism to reduce blood pressure and interrupt the pathological cascade associated with hypertension.[1] Although its development did not lead to a marketed drug, the research surrounding this compound provided valuable insights into the potential of direct renin inhibition as a therapeutic strategy for cardiovascular diseases. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Direct Renin Inhibition

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure and fluid balance.[3][4][5][6] Renin, an enzyme primarily secreted by the kidneys, catalyzes the conversion of angiotensinogen to angiotensin I.[4][5] This is the initial and rate-limiting step of the entire cascade.[4][5] Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).[4][5] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[4][5][6]

This compound functions as a direct competitive inhibitor of renin. It binds to the active site of the renin enzyme, thereby preventing the binding of its substrate, angiotensinogen. This direct inhibition blocks the formation of angiotensin I and, consequently, the downstream production of angiotensin II. The result is a reduction in vasoconstriction and aldosterone-mediated fluid retention, leading to a decrease in blood pressure.

A key feature of direct renin inhibitors like this compound is their high specificity for renin, avoiding the off-target effects associated with less specific inhibitors of the RAAS, such as the impact of ACE inhibitors on the kinin-kallikrein system.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound
ParameterValueSpecies/SystemReference
IC501.1 nmol/LHuman Plasma (pH 7.4)[7]
IC500.24 nmol/LMonkey[7]
IC509.4 nmol/LGuinea Pig[7]
IC50110 nmol/LDog[7]
IC501400 nmol/LRat[7]
Table 2: Pharmacokinetic Properties of this compound
SpeciesOral Bioavailability
Monkey8%
Rat24%
Ferret32%
Dog53%

Data from a single preclinical study.[7]

Table 3: Hemodynamic and RAAS Effects of a Single Oral Dose of this compound in Mildly Sodium-Depleted Normotensive Subjects
DoseMaximum Placebo-Adjusted Mean Arterial Pressure Reduction (mm Hg)Maximum Suppression of Plasma Renin Activity (%)Maximum Suppression of Angiotensin II (%)Maximum Increase in Active Renin (%)
50 mgNot explicitly stated, but part of a dose-dependent reduction>90%>90%~150%
125 mgNot explicitly stated, but part of a dose-dependent reduction>95%>95%~200%
250 mg12.5 ± 3.1>95%>95%>250%

Data from a double-blind, randomized, placebo-controlled study in 24 male volunteers.[7] Subjects were pretreated with 40 mg furosemide to stimulate the RAAS.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Renin Inhibition Assay (Fluorometric Method)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against renin.

  • Principle: The assay utilizes a synthetic peptide substrate that mimics angiotensinogen and is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When renin cleaves the peptide, the fluorophore is liberated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to renin activity.

  • Materials:

    • Human recombinant renin

    • Fluorogenic renin substrate (e.g., (EDANS/DABCYL)-labeled peptide)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

    • This compound (or other test inhibitors) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the diluted this compound solutions, a vehicle control (DMSO in assay buffer), and a positive control (a known renin inhibitor).

    • Add the renin enzyme solution to all wells except for the blank controls.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic renin substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL) in kinetic mode at 37°C for 30-60 minutes.[8]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Measurement of Plasma Renin Activity (PRA) by ELISA

This assay quantifies the enzymatic activity of renin in plasma by measuring the generation of angiotensin I.

  • Principle: Plasma samples are incubated at 37°C to allow renin to cleave endogenous angiotensinogen, generating angiotensin I. A parallel sample is incubated at 0-4°C to prevent enzymatic activity, serving as a baseline. The amount of angiotensin I generated is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Materials:

    • Plasma collected in EDTA tubes

    • Generation buffer (to adjust plasma pH to ~6.0)

    • Protease inhibitors (e.g., PMSF)

    • Angiotensin I ELISA kit

    • Microplate reader

  • Procedure:

    • Sample Collection and Preparation: Collect blood in pre-chilled EDTA tubes and centrifuge at 4°C. Separate the plasma and store it at -70°C until analysis.

    • Angiotensin I Generation:

      • Thaw plasma samples on ice.

      • To each plasma sample, add protease inhibitors and generation buffer.

      • Divide each sample into two aliquots.

      • Incubate one aliquot at 37°C for a defined period (e.g., 90 minutes) to generate angiotensin I.

      • Incubate the second aliquot in an ice bath (0-4°C) for the same duration to serve as a blank.

      • Stop the reaction by placing the 37°C tubes on ice.

    • Angiotensin I Quantification (ELISA):

      • Perform the angiotensin I ELISA according to the manufacturer's instructions. This typically involves adding the incubated plasma samples, standards, and controls to a microplate pre-coated with an anti-angiotensin I antibody, followed by the addition of a biotinylated angiotensin I conjugate and a streptavidin-HRP conjugate.

      • After incubation and washing steps, add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

    • Calculation: Calculate the concentration of angiotensin I in both the 37°C and 0-4°C samples from the standard curve. The PRA is the difference in angiotensin I concentration between the two samples, expressed as ng/mL/hour.

Quantification of this compound in Plasma by HPLC-MS/MS

This method is used for the accurate and sensitive measurement of this compound concentrations in plasma for pharmacokinetic studies.

  • Principle: this compound is extracted from the plasma matrix and separated from endogenous components using high-performance liquid chromatography (HPLC). The concentration of the drug is then determined by tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity.

  • General Procedure (as a specific protocol for this compound is not publicly available, a general method for a small molecule drug is described):

    • Sample Preparation:

      • To a plasma sample, add an internal standard (a structurally similar compound not present in the sample).

      • Perform protein precipitation by adding a solvent such as acetonitrile or methanol, followed by centrifugation to pellet the precipitated proteins.

      • Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.

      • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

    • HPLC Separation:

      • Inject the prepared sample onto a reverse-phase C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • MS/MS Detection:

      • The eluent from the HPLC is introduced into the mass spectrometer.

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

    • Quantification:

      • Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

      • Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Trial Protocol for Antihypertensive Efficacy

This outlines a typical design for a clinical trial to evaluate the efficacy and safety of an antihypertensive drug like this compound.

  • Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

  • Study Population:

    • Inclusion Criteria: Male and female subjects aged 18-75 years with a diagnosis of essential hypertension (e.g., mean sitting diastolic blood pressure ≥ 95 mmHg and < 110 mmHg).

    • Exclusion Criteria: Secondary hypertension, history of significant renal, hepatic, or cardiovascular disease (other than hypertension).

  • Procedure:

    • Washout Period: A 2-4 week period where patients discontinue any previous antihypertensive medications.

    • Randomization: Patients are randomly assigned to receive either placebo or different doses of this compound once daily for a specified duration (e.g., 4-8 weeks).

    • Blood Pressure Monitoring:

      • Blood pressure and heart rate are measured at regular intervals using a validated automated oscillometric device.

      • 24-hour ambulatory blood pressure monitoring (ABPM) may be performed at baseline and at the end of the treatment period.

    • Blood Sampling: Blood samples are collected at specified time points to measure plasma concentrations of this compound, plasma renin activity, angiotensin I and II, and aldosterone.

    • Safety Assessments: Monitoring of adverse events, physical examinations, 12-lead electrocardiograms (ECGs), and standard clinical laboratory tests.

  • Efficacy Endpoints:

    • Primary Endpoint: Change from baseline in mean sitting trough diastolic or systolic blood pressure.

    • Secondary Endpoints: Proportion of patients achieving a target blood pressure, changes in ABPM parameters, and changes in RAAS components.

Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I catalyzed by Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II catalyzed by AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Renin Renin (from Kidney) Renin->Angiotensin_I This compound This compound This compound->Renin inhibits ACE ACE (from Lungs) ACE->Angiotensin_II Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and this compound's point of inhibition.

Experimental Workflow

Experimental_Workflow Start Start: In Vitro Screening IC50_Determination IC50 Determination (Fluorometric Renin Assay) Start->IC50_Determination Lead_Compound Lead Compound Identified (e.g., this compound) IC50_Determination->Lead_Compound Preclinical_Studies Preclinical Studies (Animal Models) Lead_Compound->Preclinical_Studies Pharmacokinetics Pharmacokinetics (Oral Bioavailability) Preclinical_Studies->Pharmacokinetics Efficacy_Safety Efficacy and Safety (Blood Pressure Reduction) Preclinical_Studies->Efficacy_Safety Clinical_Trial Phase I Clinical Trial (Healthy Volunteers) Pharmacokinetics->Clinical_Trial Efficacy_Safety->Clinical_Trial Dose_Escalation Dose Escalation & Safety Clinical_Trial->Dose_Escalation Pharmacodynamics Pharmacodynamics (PRA, Ang II Measurement) Clinical_Trial->Pharmacodynamics End End: Proof of Concept Dose_Escalation->End Pharmacodynamics->End

Caption: A typical experimental workflow for the evaluation of a renin inhibitor like this compound.

Conclusion

This compound was a significant step forward in the development of direct renin inhibitors for the treatment of hypertension. Although it did not reach the market, the research conducted on this compound demonstrated the feasibility and potential efficacy of orally active renin inhibitors. The data gathered from its preclinical and clinical evaluations provided a crucial foundation for the development of subsequent generations of renin inhibitors, ultimately leading to the approval of aliskiren. The experimental protocols and findings associated with this compound remain a valuable resource for researchers in the ongoing quest for novel and improved antihypertensive therapies.

References

Zankiren (A-72517): A Technical Overview of its Chemical Structure and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and pharmacological properties of Zankiren (A-72517), a potent renin inhibitor. The document summarizes its core chemical data, outlines its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), and presents available quantitative data from clinical studies.

Core Chemical Structure and Identifiers

This compound is a complex synthetic molecule with the systematic IUPAC name (2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide[1]. Its chemical and physical properties are summarized in the table below.

IdentifierValueReference
Molecular Formula C35H55N5O6S2[1][2]
Molecular Weight 705.97 g/mol [2]
Exact Mass 705.35937684 Da[1]
CAS Number 138742-43-5[2]
SMILES CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CS(=O)(=O)N4CCN(CC4)C)O">C@@HO[1]
InChI Key YFDSDRDMDDGDFC-HOQQKOLYSA-N[1][2]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound functions as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of the potent vasoconstrictor angiotensin II and subsequently, aldosterone. This mode of action leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (catalysis) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone stimulates Effect3 Vasoconstriction AngiotensinII->Effect3 Renin Renin Renin->AngiotensinI Effect1 Increased Sodium and Water Retention Aldosterone->Effect1 Effect2 Increased Blood Pressure Aldosterone->Effect2 This compound This compound (A-72517) This compound->Renin Inhibition

Figure 1. Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Quantitative Data on Pharmacological Effects

Clinical studies have demonstrated the dose-dependent effects of this compound on key biomarkers of the RAAS and on blood pressure. The following tables summarize findings from a study in mildly sodium-depleted normotensive subjects.

Table 1: Placebo-Adjusted Maximum Reductions in Blood Pressure

This compound Dose (mg)Systolic Blood Pressure (mm Hg)Diastolic Blood Pressure (mm Hg)
10-2.5 ± 3.1-3.1 ± 3.3
50-6.8 ± 3.1-7.2 ± 3.3
125-8.5 ± 3.1-9.0 ± 3.3
250-10.0 ± 3.1-10.3 ± 3.3

Data presented as mean ± SEM.

Table 2: Effects on Plasma Renin Activity and Angiotensin II Levels

This compound Dose (mg)Maximum Suppression of Plasma Renin Activity (%)Maximum Suppression of Angiotensin II (%)
10>50>50
50>80>80
125>90>90
250>95>95

Experimental Protocols

Clinical Study: Dose-Dependent Effects of this compound

A randomized, double-blind, placebo-controlled study was conducted to evaluate the effects of single oral doses of this compound (10 mg, 50 mg, 125 mg, and 250 mg) in 24 healthy, mildly sodium-depleted male volunteers.

Workflow:

clinical_trial_workflow cluster_preparation Subject Preparation cluster_dosing Dosing cluster_monitoring Monitoring and Sample Collection cluster_analysis Biochemical Analysis SodiumDepletion Mild Sodium Depletion (Furosemide 40 mg) Randomization Randomization SodiumDepletion->Randomization Placebo Placebo Randomization->Placebo Zankiren10 This compound 10 mg Randomization->Zankiren10 Zankiren50 This compound 50 mg Randomization->Zankiren50 Zankiren125 This compound 125 mg Randomization->Zankiren125 Zankiren250 This compound 250 mg Randomization->Zankiren250 BP_HR Blood Pressure and Heart Rate Monitoring (Automated Oscillometric Device) Placebo->BP_HR Post-Dose BloodSampling Blood Sampling for Analysis Placebo->BloodSampling Post-Dose Zankiren10->BP_HR Post-Dose Zankiren10->BloodSampling Post-Dose Zankiren50->BP_HR Post-Dose Zankiren50->BloodSampling Post-Dose Zankiren125->BP_HR Post-Dose Zankiren125->BloodSampling Post-Dose Zankiren250->BP_HR Post-Dose Zankiren250->BloodSampling Post-Dose PRA Plasma Renin Activity BloodSampling->PRA AngII Angiotensin II BloodSampling->AngII Aldosterone Aldosterone BloodSampling->Aldosterone ZankirenConc Plasma this compound Concentration BloodSampling->ZankirenConc

Figure 2. Workflow for the clinical evaluation of this compound's dose-dependent effects.

Methodology:

  • Subject Preparation: Healthy male volunteers underwent mild sodium depletion, induced by the administration of 40 mg of furosemide 12 hours prior to the study drug administration[3].

  • Dosing: Subjects were randomly assigned to receive a single oral dose of placebo or this compound at 10, 50, 125, or 250 mg[3].

  • Monitoring: Blood pressure and heart rate were monitored at regular intervals using an automated oscillometric device. Blood samples were collected at specified time points post-dosing[3].

  • Biochemical Analysis: Plasma samples were analyzed for renin activity, angiotensin II, aldosterone, and this compound concentrations[3].

Synthesis and Spectroscopic Data

Conclusion

This compound (A-72517) is a potent, orally active renin inhibitor with a clear dose-dependent effect on the renin-angiotensin-aldosterone system and blood pressure. Its complex chemical structure, featuring multiple chiral centers, presents a significant synthetic challenge. While its pharmacological effects are well-documented in the cited literature, comprehensive public access to its detailed synthesis and spectroscopic data remains limited. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

Zankiren's Impact on Angiotensin II Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1][2][3] As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the enzymatic cleavage of angiotensinogen to form angiotensin I.[1][4] This action effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance.[2][5] This technical guide provides an in-depth overview of this compound's effects on angiotensin II formation, detailing its inhibitory potency, the methodologies used to assess its activity, and its impact on the RAAS signaling cascade.

Mechanism of Action

This compound directly binds to the active site of renin, preventing it from binding to its substrate, angiotensinogen. This competitive inhibition is highly specific to renin, with minimal effects on other aspartic proteases.[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively halts the RAAS cascade at its origin, leading to a dose-dependent reduction in the formation of angiotensin II.[2]

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound has been quantified through in vitro assays, and its effects on the components of the RAAS have been demonstrated in clinical studies.

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For this compound, the IC50 value against human renin has been determined to be 1.1 nmol/L.[1]

InhibitorTargetIC50 (nmol/L)
This compound (A-72517) Human Renin1.1 [1]
AliskirenHuman Renin0.6[1]
RemikirenHuman Renin0.8[1]
EnalkirenHuman Renin14[1]
Clinical Pharmacodynamic Effects

Clinical studies in mildly sodium-depleted normotensive subjects have demonstrated this compound's dose-dependent effects on key components of the RAAS. Oral administration of this compound leads to a significant suppression of plasma renin activity (PRA) and, consequently, angiotensin II levels.[2]

This compound Oral DosePeak Suppression of Angiotensin IIPeak Increase in Active Renin
250 mg>95%[2]>250%[2]

Note: The increase in active renin concentration is a compensatory response to the reduction in angiotensin II, which normally exerts negative feedback on renin release.[4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a common method for determining the in vitro potency (IC50) of renin inhibitors like this compound.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to renin activity. The presence of an inhibitor reduces the rate of this fluorescence increase.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of human recombinant renin and the fluorogenic substrate in the assay buffer. Prepare a serial dilution of this compound in the same buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the this compound solution (at various concentrations), and the human recombinant renin solution to the appropriate wells. Include control wells with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/Dabcyl pair) at regular intervals for a defined period.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of renin inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Angiotensin II in Plasma

1. Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radioactively labeled angiotensin II competes with the unlabeled angiotensin II in the plasma sample for binding to a limited amount of anti-angiotensin II antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

Procedure:

  • Sample Collection and Extraction: Collect blood samples in tubes containing protease inhibitors to prevent angiotensin II degradation. Separate the plasma and perform a solid-phase extraction to isolate and concentrate the angiotensin peptides.

  • Assay Setup: In assay tubes, add the extracted plasma sample, a standard solution of angiotensin II (for the standard curve), or a control sample.

  • Antibody Incubation: Add a specific rabbit anti-angiotensin II antiserum to each tube (except for non-specific binding tubes). Incubate to allow binding.

  • Tracer Addition: Add radio-iodinated angiotensin II tracer to all tubes. Incubate to allow competitive binding.

  • Separation of Bound and Free Fractions: Add a second antibody (bound to solid-phase particles) to precipitate the primary antibody-antigen complexes. Centrifuge to pellet the bound fraction.

  • Radioactivity Measurement: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

  • Calculation: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the angiotensin II concentration in the plasma samples by interpolating their radioactivity values on the standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific method for quantifying peptides. The plasma extract is first separated by liquid chromatography, and then the angiotensin II is ionized and fragmented in the mass spectrometer. The specific mass-to-charge ratios of the parent and fragment ions are used for quantification.

Procedure:

  • Sample Preparation: Similar to RIA, collect plasma with protease inhibitors and perform solid-phase extraction.

  • LC Separation: Inject the extracted sample into a liquid chromatography system equipped with a C18 column. Use a gradient of mobile phases (e.g., water and acetonitrile with formic acid) to separate angiotensin II from other plasma components.

  • MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Angiotensin II is ionized (typically by electrospray ionization) and selected in the first quadrupole. It is then fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole.

  • Quantification: A stable isotope-labeled internal standard is added to the samples before extraction to correct for matrix effects and variations in instrument response. A calibration curve is constructed using known concentrations of angiotensin II, and the concentration in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard.

Visualizations

Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin Renin->Angiotensinogen This compound This compound This compound->Renin Inhibits ACE ACE ACE->Angiotensin_I Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Workflow: In Vitro Renin Inhibition Assay

experimental_workflow start Start reagent_prep Prepare Reagents: - Renin Enzyme - Fluorogenic Substrate - this compound Dilutions start->reagent_prep plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound - Add Renin reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate pre_incubation->reaction_initiation measurement Measure Fluorescence (Kinetic Read) reaction_initiation->measurement data_analysis Data Analysis: - Calculate Reaction Velocity - Plot Inhibition Curve measurement->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for an in vitro fluorometric renin inhibition assay.

Conclusion

This compound is a potent and specific inhibitor of renin, effectively blocking the renin-angiotensin-aldosterone system at its rate-limiting step. Its ability to dose-dependently reduce the formation of angiotensin II has been well-documented through both in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of renin inhibitors. Understanding the precise mechanism and quantitative effects of compounds like this compound is crucial for the development of novel therapeutics for cardiovascular diseases. Although this compound's development was discontinued, the knowledge gained from its study has been instrumental in the advancement of direct renin inhibitors as a class of antihypertensive agents.[6]

References

Zankiren: An In-Depth Technical Guide to In Vitro Potency and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (A-72517) is a potent, orally active, nonpeptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), renin represents a critical target for the management of hypertension and other cardiovascular diseases. This compound's ability to directly inhibit this enzyme prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade that leads to vasoconstriction and sodium retention. This technical guide provides a comprehensive overview of the in vitro potency and specificity of this compound, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: In Vitro Potency of this compound

The inhibitory activity of this compound against renin has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target EnzymeSpeciesIC50 (nmol/L)Reference
ReninHuman1.1[1]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly binding to the active site of renin, a highly specific aspartyl protease. This binding event competitively inhibits the interaction of renin with its only known natural substrate, angiotensinogen. The inhibition of this crucial first step in the RAAS cascade prevents the formation of angiotensin I and, consequently, the downstream production of angiotensin II and aldosterone. This ultimately leads to vasodilation and a reduction in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin ACE ACE This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Specificity of this compound

Experimental Protocols

The in vitro potency of this compound is typically determined using a renin inhibitor screening assay. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.

Fluorometric Renin Inhibitor Screening Assay

Principle:

This assay utilizes a synthetic peptide substrate that is labeled with a fluorophore at one end and a quencher molecule at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the renin activity. The presence of an inhibitor like this compound will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., linked to a fluorophore like EDANS and a quencher like DABCYL)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant renin in the assay buffer.

    • Dissolve the fluorogenic renin substrate in a suitable solvent like DMSO to create a stock solution.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the diluted this compound solutions to the appropriate wells.

    • Include control wells containing only the assay buffer and solvent (for 100% activity) and wells with only the substrate and buffer (for background fluorescence).

    • Add the human recombinant renin solution to all wells except the background control wells.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction:

    • Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the EDANS/DABCYL pair) at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Plot the percentage of renin inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Reagents Prepare Reagents (Renin, Substrate, this compound) Plate Prepare 96-well Plate (Controls & this compound dilutions) Reagents->Plate Add_Renin Add Renin to wells Plate->Add_Renin Pre_Incubate Pre-incubate at 37°C Add_Renin->Pre_Incubate Add_Substrate Add FRET Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Reaction Velocity Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: General workflow for a FRET-based in vitro renin inhibition assay.

Conclusion

This compound is a potent inhibitor of human renin, effectively blocking the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System. Its high potency, demonstrated by a low nanomolar IC50 value, and the inherent specificity of targeting renin make it a valuable tool for researchers studying the RAAS and a significant compound in the history of antihypertensive drug development. The methodologies outlined in this guide provide a framework for the continued in vitro characterization of this compound and other novel renin inhibitors.

References

Preclinical Profile of Direct Renin Inhibitors in Heart Failure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Zankiren: An extensive review of published scientific literature reveals a notable absence of preclinical studies specifically investigating the efficacy and mechanism of action of this compound in animal models of heart failure. The available research on this compound primarily focuses on its hemodynamic effects in healthy, sodium-depleted subjects and its potential as an antihypertensive agent. Consequently, this technical guide will broaden its scope to encompass the preclinical data available for other direct renin inhibitors, namely Aliskiren and TAK-272, to provide a comprehensive overview for researchers, scientists, and drug development professionals interested in this therapeutic class for heart failure.

Introduction to Direct Renin Inhibition in Heart Failure

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and fluid balance, and its chronic activation is a key pathophysiological driver in the progression of heart failure.[1] Direct renin inhibitors (DRIs) represent a unique therapeutic class that targets the initial, rate-limiting step of the RAAS cascade: the conversion of angiotensinogen to angiotensin I by the enzyme renin.[2][3] This upstream blockade offers a potentially more complete inhibition of the RAAS compared to downstream agents like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).[1][4] Preclinical studies have been instrumental in elucidating the potential of DRIs to mitigate the adverse cardiac remodeling and functional decline characteristic of heart failure.

Preclinical Efficacy of Direct Renin Inhibitors

Preclinical investigations have utilized various animal models of heart failure to assess the therapeutic potential of DRIs. These models, including genetic and surgically induced heart failure, allow for the detailed examination of drug effects on cardiac structure and function.

Summary of Preclinical Data for Aliskiren

Aliskiren is the most extensively studied DRI in preclinical heart failure models. Studies have consistently demonstrated its ability to improve cardiac function and attenuate adverse remodeling.

Animal ModelTreatment RegimenKey FindingsReference
Diabetic Cardiomyopathy Mouse ModelNot specifiedPrevented diastolic and systolic cardiac dysfunction; reduced oxidative stress and plasma pro-inflammatory cytokines.[5]
Myocardial Infarction-Induced Heart Failure MiceNot specifiedAttenuated left ventricular remodeling.[6]
Dilated Cardiomyopathy Hamster ModelNot specifiedDelayed progression of congestive heart failure and lengthened survival rates by blocking muscle loss and preventing fluid retention.[7]
Transgenic Rat Model (Human Renin and Angiotensinogen)Not specifiedProlonged survival, decreased cardiac hypertrophy, reduced inducibility of arrhythmias, decreased proteinuria, and attenuated inflammation.[2]
Summary of Preclinical Data for TAK-272 (Imarikiren)

TAK-272 is another novel, orally effective DRI that has shown promise in preclinical heart failure models.

Animal ModelTreatment RegimenKey FindingsReference
Calsequestrin Transgenic (CSQ-tg) Heart Failure Mouse Model30, 100, or 300 mg/kg/day, oralDose-dependent prolongation of survival (P < 0.01 at 300 mg/kg). At 300 mg/kg: significantly reduced plasma renin activity, cardiac hypertrophy, and lung congestion; reduced cardiomyocyte injury.[8]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of DRIs in heart failure.

Calsequestrin Transgenic (CSQ-tg) Mouse Model of Heart Failure
  • Animal Model: Calsequestrin transgenic (CSQ-tg) mice, which develop severe heart failure symptoms and have a high mortality rate.[8]

  • Treatment Administration: TAK-272 was administered orally once daily at doses of 30, 100, or 300 mg/kg.[8]

  • Efficacy Endpoints:

    • Survival Analysis: Monitored daily to assess the effect of treatment on mortality.[8]

    • Cardiac Hypertrophy: Assessed by measuring heart weight.[8]

    • Lung Congestion: Assessed by measuring lung weight.[8]

    • Plasma Renin Activity (PRA): Measured to confirm target engagement.[8]

    • Biomarkers: Plasma N-terminal pro-brain natriuretic peptide (NT-proBNP) levels were measured as a biomarker of heart failure.[8]

    • Cardiomyocyte Injury: Assessed by measuring the expression of NADPH oxidase 4 and nitric oxide synthase 3.[8]

Myocardial Infarction-Induced Heart Failure Mouse Model
  • Animal Model: Heart failure is induced in mice through surgical ligation of a coronary artery, leading to myocardial infarction and subsequent left ventricular remodeling.[6][9]

  • Treatment Administration: Aliskiren was administered to the mice, although the specific dose and duration were not detailed in the available abstract.[6]

  • Efficacy Endpoints:

    • Left Ventricular Remodeling: Assessed through histological analysis of peri-infarcted left ventricular tissue collagen content.[6]

    • Molecular Markers of Remodeling: Western blot analysis was used to measure the expression of angiotensin II type 1 (AT1) receptor, matrix metalloproteinase (MMP)-2, and MMP-9.[6]

Signaling Pathways and Mechanisms of Action

Direct renin inhibitors exert their therapeutic effects in heart failure primarily through the inhibition of the RAAS. This upstream blockade leads to a reduction in the production of angiotensin II, a potent vasoconstrictor and a key mediator of cardiac hypertrophy, fibrosis, and inflammation.[3][10]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen:e->Angiotensin_I:w Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE AT1_Receptor AT1 Receptor Angiotensin_II:e->AT1_Receptor:w Adverse_Effects Vasoconstriction Cardiac Hypertrophy Fibrosis Inflammation AT1_Receptor:e->Adverse_Effects:w Renin Renin ACE ACE DRI Direct Renin Inhibitors (e.g., Aliskiren, TAK-272) DRI->Renin Inhibits Experimental_Workflow Model_Induction Induction of Heart Failure (e.g., Myocardial Infarction) Baseline_Assessment Baseline Assessment (Echocardiography, Biomarkers) Model_Induction->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Direct Renin Inhibitor) Randomization->Treatment_Group Drug Vehicle_Group Vehicle/Control Group Randomization->Vehicle_Group Placebo Treatment_Period Chronic Treatment Period Treatment_Group->Treatment_Period Vehicle_Group->Treatment_Period Endpoint_Assessment Endpoint Assessment (Cardiac Function, Histology, Molecular Analysis) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis and Interpretation Endpoint_Assessment->Data_Analysis

References

Zankiren's Bioavailability and Pharmacokinetics in Animals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren (also known as A-72517) is a potent, orally active, first-generation renin inhibitor.[1][2] It directly targets the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), offering a theoretical advantage over other antihypertensive agents that act downstream. Despite its promising mechanism of action, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the available information on the bioavailability and pharmacokinetics of this compound in animal models, a critical factor that influenced its developmental trajectory. Due to the limited publicly available quantitative data for this compound, this guide also includes comparative data for Remikiren, another early-generation renin inhibitor, to provide context for the expected pharmacokinetic profile.

Pharmacokinetic Profile of this compound in Animals

The preclinical development of this compound was significantly hampered by its suboptimal pharmacokinetic properties, primarily characterized by poor oral bioavailability and a short half-life.[2] While some studies mention that this compound demonstrated "substantial bioavailability in several animal species," specific quantitative data remains largely unpublished in peer-reviewed literature.[3]

Quantitative Data Summary

A comprehensive search of available literature did not yield specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for this compound in common preclinical species such as rats, dogs, and monkeys. However, the consistent qualitative description across multiple sources points towards a challenging pharmacokinetic profile for this class of early renin inhibitors.

To offer a quantitative perspective on what might be expected for a compound like this compound, the following table summarizes the pharmacokinetic parameters for a similar early-generation renin inhibitor, Remikiren.

ParameterRatDogMonkey (Primate Species)Reference
Oral Bioavailability (F%) ≤ 6%≤ 6%≤ 6%[4]
Time to Peak Plasma Concentration (Tmax) ~5 minutes~5 minutes~5 minutes[4]
Mean Residence Time (MRT) (after IV administration) ≤ 1.5 hours≤ 1.5 hours≤ 1.5 hours[4]
Clearance Approached hepatic blood flowApproached hepatic blood flowApproached hepatic blood flow[4]
Metabolism Rapid and extensiveRapid and extensiveNot specified[4]
Primary Route of Excretion Biliary and renalBiliary and renalNot specified[4]

Table 1: Summary of Available Pharmacokinetic Data for the Early-Generation Renin Inhibitor Remikiren in Animals. It is anticipated that this compound would exhibit a similar profile.

Experimental Protocols

Detailed experimental protocols for this compound's pharmacokinetic studies are not extensively published. However, based on the available literature for this compound and other renin inhibitors, key methodologies can be outlined.

Animal Models
  • Sodium-Depleted Models: To enhance the hypotensive effect of renin inhibitors and to better mimic a state of high renin activity, studies involving this compound and similar compounds frequently utilized sodium-depleted animal models. This was often achieved by administering a diuretic, such as furosemide, prior to the administration of the renin inhibitor.[3][5]

  • Commonly Used Species: Preclinical pharmacokinetic studies for antihypertensive agents typically involve rats, dogs, and non-human primates (e.g., marmosets, cynomolgus monkeys).[4][6][7]

Administration and Dosing
  • Oral Administration: For bioavailability studies, this compound was administered orally.[3][6] In a comparative study, a single oral dose of 3 mg/kg of this compound was given to sodium-depleted marmosets.[6]

  • Intravenous Administration: To determine absolute bioavailability and clearance rates, intravenous administration is a standard procedure. A parenteral formulation of this compound (Abbott-72517) was developed for preclinical intravenous studies.[8]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at various time points post-dosing to characterize the plasma concentration-time profile of the drug.

  • Bioanalytical Methods: Plasma concentrations of the renin inhibitor are typically quantified using a validated high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.

Visualizations

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The diagram below illustrates the RAAS cascade and the specific point of intervention for renin inhibitors like this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE This compound This compound This compound->Renin Inhibits PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen (Crossover Design) cluster_sampling_analysis Sample Collection and Analysis cluster_data_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Dog, Monkey) Sodium_Depletion Induce Sodium Depletion (Optional, e.g., with Furosemide) Animal_Selection->Sodium_Depletion Fasting Overnight Fasting Sodium_Depletion->Fasting IV_Dosing Intravenous (IV) Administration Fasting->IV_Dosing Washout Washout Period IV_Dosing->Washout Blood_Sampling Serial Blood Sampling Oral_Dosing Oral (PO) Administration Washout->Oral_Dosing Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Bioanalysis LC-MS/MS Analysis Plasma_Processing->Bioanalysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Parameters Bioavailability Determine Oral Bioavailability (F%) PK_Parameters->Bioavailability

References

Methodological & Application

Zankiren Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren is a potent, non-peptide inhibitor of the enzyme renin, which plays a crucial, rate-limiting role in the renin-angiotensin-aldosterone system (RAAS).[1][2] By targeting the first and rate-determining step of this cascade, this compound effectively prevents the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in the production of angiotensin II.[1] Angiotensin II is a potent vasoconstrictor and a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for in vitro studies of this compound, focusing on its inhibitory activity against renin.

Mechanism of Action

This compound directly inhibits the enzymatic activity of renin, an aspartyl protease.[1] This inhibition prevents the cleavage of angiotensinogen, thereby blocking the entire downstream cascade of the RAAS.[1] This targeted approach offers a specific mechanism for reducing blood pressure and has been the subject of significant research in the development of antihypertensive therapies.

Quantitative Data: In Vitro Inhibitory Potency of this compound

The inhibitory activity of this compound against renin has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing its potency.

ParameterValue (nmol/L)Species/SystemAssay TypeReference
IC501.1Human PlasmaNot Specified[3]
IC500.24MonkeyNot Specified[3]
IC509.4Guinea PigNot Specified[3]
IC50110DogNot Specified[3]
IC501400RatNot Specified[3]

Signaling Pathway

The following diagram illustrates the renin-angiotensin-aldosterone system and the point of inhibition by this compound.

cluster_0 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_Blood_Pressure Increased Blood Pressure Aldosterone_Secretion->Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure This compound This compound This compound->Angiotensinogen Inhibits A Prepare this compound Serial Dilutions B Add this compound/DMSO to Plate A->B C Add Renin Solution B->C D Pre-incubate at 37°C C->D E Add FRET Substrate D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate IC50 F->G

References

Zankiren Dose-Response in Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively curtails the downstream production of angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to a reduction in blood pressure, making renin inhibitors like this compound a key area of interest for cardiovascular therapy.[1][2] These application notes provide detailed protocols for determining the dose-response curve of this compound in cell-based assays, a critical step in preclinical drug evaluation.

The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance.[3][4] Renin, an aspartyl protease primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I.[4][5] Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which elevate blood pressure.[6] this compound's direct inhibition of renin blocks this entire cascade at its origin.[2]

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following table provides representative IC50 values for this compound in a common cell-based renin activity assay.

Table 1: Representative IC50 Values for this compound in a Cell-Based Renin Activity Assay

Cell LineAssay TypeIC50 (nM)
Calu-6 (Human Lung Carcinoma)FRET-based Renin Activity Assay8.5
CHO (Chinese Hamster Ovary) cells expressing human reninAngiotensin I ELISA12.2

Note: The data presented in this table is a representative example based on typical results for potent renin inhibitors and should be confirmed by independent experiments.

Mandatory Visualizations

Signaling Pathway

RAS_Pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Effects Renin Renin Renin->Angiotensin_I This compound This compound This compound->Renin ACE ACE ACE->Angiotensin_II

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow

FRET_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Zankiren_Treatment Treat cells with serial dilutions of this compound Incubation_24h->Zankiren_Treatment Incubation_Compound Incubate with compound (e.g., 1-2 hours) Zankiren_Treatment->Incubation_Compound Cell_Lysis Lyse cells to release intracellular renin Incubation_Compound->Cell_Lysis Add_FRET_Substrate Add FRET-based renin substrate Cell_Lysis->Add_FRET_Substrate Kinetic_Read Measure fluorescence kinetically (Ex/Em = 540/590 nm) Add_FRET_Substrate->Kinetic_Read Data_Analysis Analyze data and calculate IC50 Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based FRET assay to determine this compound's IC50.

Logical Relationship

Dose_Response_Curve Zankiren_Concentration Increasing this compound Concentration Renin_Activity Decreasing Renin Activity Zankiren_Concentration->Renin_Activity Fluorescence_Signal Decreasing Rate of Fluorescence Increase Renin_Activity->Fluorescence_Signal IC50 IC50 Value Fluorescence_Signal->IC50 Determines

Caption: Logical relationship in a this compound dose-response assay.

Experimental Protocols

Protocol 1: Cell-Based Renin Activity Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol outlines a method to measure the inhibitory effect of this compound on renin activity within a cellular environment using a FRET-based substrate.

Materials:

  • Calu-6 cells (or other suitable cell line endogenously expressing renin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black, clear-bottom tissue culture plates

  • Cell lysis buffer (e.g., Triton X-100 based)

  • FRET-based renin substrate[7]

  • Fluorescence plate reader with kinetic read capabilities (Ex/Em = 540/590 nm)[7][8]

Procedure:

  • Cell Seeding:

    • Culture Calu-6 cells in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.[9]

  • Cell Lysis:

    • After incubation, remove the medium containing the compound.

    • Wash the cells once with PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.[9]

  • Renin Activity Measurement:

    • Prepare the FRET-based renin substrate according to the manufacturer's instructions.[7]

    • Add the FRET substrate solution to each well of the plate.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, taking readings every 5 minutes.[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of renin activity against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Measurement of Angiotensin I Production by ELISA

This protocol provides an alternative method to assess this compound's activity by measuring the product of the renin-catalyzed reaction, angiotensin I, in the cell culture supernatant.

Materials:

  • CHO cells stably expressing human renin and angiotensinogen (or a similar engineered cell line)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 24-well tissue culture plates

  • Angiotensin I ELISA kit[10]

  • Plate reader for ELISA

Procedure:

  • Cell Seeding and Treatment:

    • Seed the engineered CHO cells in a 24-well plate and grow to confluence.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing serial dilutions of this compound or vehicle control to the wells.

  • Sample Collection:

    • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

    • After incubation, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • Angiotensin I Measurement:

    • Perform the Angiotensin I ELISA on the collected supernatants according to the manufacturer's protocol.[10]

  • Data Analysis:

    • Generate a standard curve for angiotensin I concentration.

    • Determine the concentration of angiotensin I in each sample from the standard curve.

    • Normalize the data to the vehicle control (100% production).

    • Plot the percentage of angiotensin I production against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

The provided protocols offer robust methods for determining the dose-response relationship of this compound in cell-based assays. These experiments are fundamental for characterizing the potency and cellular efficacy of this compound and other renin inhibitors. The choice between a FRET-based assay and an ELISA will depend on the specific cell system and available resources. Careful execution of these protocols will yield reliable data to support the preclinical development of novel cardiovascular therapeutics.

References

Application Notes and Protocols for the Administration of Zankiren in Sodium-Depleted Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the administration of the renin inhibitor Zankiren (also known as A-72517) in sodium-depleted animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacodynamics and efficacy of this compound and similar compounds.

Introduction

This compound is a potent and specific inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1] Inhibition of renin is a key therapeutic strategy for managing hypertension and other cardiovascular diseases.[1] Sodium depletion potentiates the effects of renin inhibitors by upregulating the RAAS, making sodium-depleted animal models essential for evaluating the efficacy of these compounds.[2] These models are highly sensitive to RAAS blockade and provide a robust system for studying the dose-dependent effects of renin inhibitors on blood pressure and hormonal responses.

Mechanism of Action of this compound

This compound directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I.[1] This is the rate-limiting step in the RAAS cascade. By blocking this initial step, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The overall effect is vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[3]

Signaling Pathway

The following diagram illustrates the role of this compound within the renin-angiotensin-aldosterone system in a sodium-depleted state.

RAAS_this compound cluster_0 Physiological Response to Sodium Depletion cluster_1 Renin-Angiotensin-Aldosterone System (RAAS) Cascade cluster_2 Point of Intervention Sodium Depletion Sodium Depletion Decreased Blood Volume Decreased Blood Volume Sodium Depletion->Decreased Blood Volume Decreased Renal Perfusion Decreased Renal Perfusion Decreased Blood Volume->Decreased Renal Perfusion Renin Release (from Kidney) Renin Release (from Kidney) Decreased Renal Perfusion->Renin Release (from Kidney) Angiotensinogen (from Liver) Angiotensinogen (from Liver) Angiotensin I Angiotensin I Angiotensinogen (from Liver)->Angiotensin I  Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II  ACE ACE (Angiotensin-Converting Enzyme) ACE (Angiotensin-Converting Enzyme) Aldosterone Release (from Adrenal Gland) Aldosterone Release (from Adrenal Gland) Angiotensin II->Aldosterone Release (from Adrenal Gland) Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Sodium & Water Retention Sodium & Water Retention Aldosterone Release (from Adrenal Gland)->Sodium & Water Retention Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sodium & Water Retention->Increased Blood Pressure This compound This compound (A-72517) This compound->Angiotensin I  Inhibits Renin

Caption: this compound's mechanism of action in the RAAS cascade.

Experimental Protocols

Sodium Depletion in Animal Models

a) Canine Model:

A common method for inducing sodium depletion in dogs involves a combination of a low-sodium diet and diuretic administration.

  • Diet: Maintain dogs on a low-sodium diet (e.g., <3 mEq/day) for at least 5 days prior to and during the study.

  • Diuretic: Administer furosemide (5 mg/kg, intramuscularly) on days 1, 3, and 5 of the low-sodium diet.

  • Verification: Sodium depletion can be confirmed by measuring 24-hour urinary sodium excretion and plasma renin activity (PRA), which is expected to be significantly elevated.

b) Primate Model (Cynomolgus Monkey - Adapted Protocol):

This protocol is adapted from studies with other renin inhibitors in primates and is suitable for this compound studies.

  • Diet: Provide a low-sodium diet for a period of 7-10 days.

  • Diuretic: Administer furosemide (5 mg/kg, intramuscularly) on three separate days during the dietary restriction period.

  • Catheterization: For intravenous studies, surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Allow for a recovery period of at least one week.

c) Rodent Model (Rat):

While specific protocols for this compound in sodium-depleted rats are not well-documented in the reviewed literature, a general approach can be followed.

  • Diet: House rats on a sodium-deficient diet for 1-2 weeks.

  • Diuretic: Administer furosemide (10-20 mg/kg, subcutaneously or intraperitoneally) 24-48 hours before the experiment.

  • Monitoring: Monitor sodium intake and water consumption to ensure the desired level of depletion.

Administration of this compound

a) Intravenous Administration in Sodium-Depleted Dogs:

  • Anesthesia: Studies can be performed in pentobarbital-anesthetized dogs.

  • Dosage: Administer this compound (A-72517) intravenously as a priming bolus followed by a 30-minute constant infusion.

    • Low Dose: 0.01 mg/kg/min

    • Medium Dose: 0.05 mg/kg/min

    • High Dose: 0.1 mg/kg/min

  • Vehicle Control: A vehicle-treated group should be included for comparison.

  • Monitoring: Continuously measure mean arterial pressure (MAP) and heart rate. Collect blood samples at baseline and at regular intervals during and after the infusion to measure plasma renin activity (PRA) and plasma concentrations of angiotensin I and II.

b) Intravenous Administration in Sodium-Depleted Primates (Adapted Protocol):

  • Conscious Animals: Experiments are typically conducted in conscious, restrained monkeys to avoid the confounding effects of anesthesia.

  • Dosage (based on a similar renin inhibitor): Administer as an intravenous bolus followed by a continuous infusion.

    • Bolus: 0.1 mg/kg

    • Infusion: 0.01 mg/kg/min

  • Monitoring: Monitor MAP and heart rate via the arterial catheter. Collect blood samples for PRA and angiotensin II analysis.

c) Oral Administration in Sodium-Depleted Dogs:

Data Presentation

The following tables summarize the expected quantitative effects of this compound in sodium-depleted animal models based on available data.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound

SpeciesIC50 (nmol/L)
Human1.1
Monkey0.24
Dog110
Rat1400
Data from[4]

Table 2: Effects of Intravenous this compound (A-72517) in Sodium-Depleted, Anesthetized Dogs

Dosage (mg/kg/min)Mean Arterial Pressure (MAP) ReductionSystemic Vascular Resistance (SVR) ReductionPlasma Renin Activity (PRA)
0.01Significant dose-related reductionSignificant dose-related reductionNearly complete suppression
0.05Significant dose-related reductionSignificant dose-related reductionNearly complete suppression
0.1Significant dose-related reductionSignificant dose-related reductionNearly complete suppression
Qualitative summary based on findings from a study in sodium-depleted, pentobarbital-anesthetized dogs.

Table 3: Effects of a Renin Inhibitor (A-64662) in Sodium-Depleted Cynomolgus Monkeys (Illustrative Data)

ParameterControlDay 1 of InfusionDay 7 of Infusion
Mean Arterial Pressure (mmHg)89 ± 375 ± 477 ± 4
Plasma Renin Activity (ng Ang I/ml/hr)57.7 ± 11.11.3 ± 0.61.9 ± 1.0
Plasma Angiotensin II (pg/ml)66.7 ± 20.212.4 ± 3.3 (Day 2)26.4 ± 6.5
Data from a study with a similar renin inhibitor, A-64662, infused at 0.01 mg/kg/min, demonstrating the expected magnitude of effect.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship of its effects.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Model Selection (e.g., Dog, Monkey) Animal Model Selection (e.g., Dog, Monkey) Sodium Depletion Protocol (Diet + Diuretic) Sodium Depletion Protocol (Diet + Diuretic) Animal Model Selection (e.g., Dog, Monkey)->Sodium Depletion Protocol (Diet + Diuretic) Surgical Instrumentation (Catheterization) Surgical Instrumentation (Catheterization) Sodium Depletion Protocol (Diet + Diuretic)->Surgical Instrumentation (Catheterization) Acclimatization & Recovery Acclimatization & Recovery Surgical Instrumentation (Catheterization)->Acclimatization & Recovery Baseline Measurements (MAP, HR, PRA, Ang II) Baseline Measurements (MAP, HR, PRA, Ang II) Acclimatization & Recovery->Baseline Measurements (MAP, HR, PRA, Ang II) This compound Administration (IV or Oral) This compound Administration (IV or Oral) Baseline Measurements (MAP, HR, PRA, Ang II)->this compound Administration (IV or Oral) Post-Dose Monitoring Post-Dose Monitoring This compound Administration (IV or Oral)->Post-Dose Monitoring Data Collection Data Collection Post-Dose Monitoring->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Interpretation of Results Interpretation of Results Statistical Analysis->Interpretation of Results

Caption: A typical experimental workflow for this compound studies.

Logical_Relationship Sodium Depletion Sodium Depletion RAAS Activation RAAS Activation Sodium Depletion->RAAS Activation Increased PRA & Ang II Increased PRA & Ang II RAAS Activation->Increased PRA & Ang II Renin Inhibition Renin Inhibition Increased PRA & Ang II->Renin Inhibition   Target This compound Administration This compound Administration This compound Administration->Renin Inhibition Decreased Ang II Decreased Ang II Renin Inhibition->Decreased Ang II Vasodilation & Reduced Aldosterone Vasodilation & Reduced Aldosterone Decreased Ang II->Vasodilation & Reduced Aldosterone Decreased Blood Pressure Decreased Blood Pressure Vasodilation & Reduced Aldosterone->Decreased Blood Pressure

Caption: Logical flow of this compound's effects in sodium depletion.

Conclusion

The administration of this compound in sodium-depleted animal models provides a sensitive and reliable method for assessing its pharmacodynamic properties. The protocols outlined in these application notes offer a foundation for conducting such studies. Researchers are encouraged to adapt these protocols to their specific research questions and to perform appropriate dose-response investigations, particularly for oral administration routes. Careful monitoring of physiological and hormonal parameters is crucial for a comprehensive evaluation of this compound's efficacy.

References

Application Notes and Protocols for Measuring Plasma Renin Activity Following Zankiren Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring plasma renin activity (PRA) in subjects treated with Zankiren, a potent and specific inhibitor of the enzyme renin. Understanding the pharmacodynamic effects of this compound on the renin-angiotensin-aldosterone system (RAAS) is crucial for clinical development and research applications. This document outlines the mechanism of action of this compound, detailed protocols for PRA measurement, and guidance on data interpretation.

Introduction

This compound is a direct renin inhibitor that specifically targets the first and rate-limiting step of the RAAS cascade.[1] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, leading to a dose-dependent decrease in the downstream production of angiotensin II, a potent vasoconstrictor.[2][3] This mechanism makes this compound a therapeutic candidate for conditions such as hypertension.

The assessment of plasma renin activity (PRA) is a critical pharmacodynamic biomarker for evaluating the efficacy of renin inhibitors like this compound. PRA measures the rate of angiotensin I generation in vitro, providing a functional assessment of renin's enzymatic activity in a plasma sample. Monitoring PRA allows for the characterization of the dose-response relationship and the duration of action of this compound.

Mechanism of Action of this compound and its Effect on Plasma Renin Activity

The RAAS is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance. Renin, an enzyme primarily secreted by the kidneys, cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the active peptide angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.

This compound, as a direct renin inhibitor, competitively binds to the active site of renin, thereby blocking the initial, rate-limiting step of this cascade.[2] This inhibition leads to a dose-dependent reduction in PRA.[3] Consequently, the production of both angiotensin I and angiotensin II is suppressed. It is important to note that while this compound decreases the enzymatic activity of renin, it can lead to a compensatory increase in the plasma concentration of the renin protein. This is due to the interruption of the negative feedback loop where angiotensin II normally suppresses renin release.

Quantitative Data on Plasma Renin Activity after this compound Treatment

Clinical studies have demonstrated a clear dose-dependent suppression of plasma renin activity following the administration of this compound. The following tables summarize the observed effects from studies in healthy volunteers.

Table 1: Effect of Single Oral Doses of this compound on Plasma Renin Activity (PRA) in Mildly Sodium-Depleted Normotensive Subjects [2][3]

This compound Dose (mg)Approximate Peak Plasma Concentration (ng/mL)Maximum PRA Suppression
10N/ADose-related suppression observed
5029 ± 15>50%
12547 ± 25>75%
250407 ± 154>95%

Data compiled from a study involving 24 male volunteers who were pretreated with furosemide to mildly stimulate the RAAS.[2][3]

Table 2: Onset of PRA Suppression with Low-Dose this compound

This compound Dose (mg)Observation
5PRA decreased and the effect was sustained.

Finding from a study in 12 healthy men on a sodium-restricted diet.

Experimental Protocols

Accurate measurement of PRA is essential for evaluating the pharmacodynamic effects of this compound. The following are detailed protocols for sample handling and PRA measurement by Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

Patient Preparation and Sample Collection

Consistent patient preparation is crucial for reliable PRA measurements.

  • Posture: The patient should be ambulatory for at least 30 minutes before blood collection.

  • Diet: Sodium intake should be recorded as it can influence renin levels.

  • Medications: A comprehensive list of all medications should be documented, as many can interfere with the RAAS.

  • Blood Collection:

    • Collect venous blood into a pre-chilled lavender-top tube containing EDTA.

    • Immediately place the sample on ice to prevent the in vitro generation of angiotensin I and the cryoactivation of prorenin.

  • Plasma Separation:

    • Centrifuge the blood sample at 2-8°C as soon as possible.

    • Separate the plasma into a clean polypropylene tube.

  • Storage: If not assayed immediately, plasma samples should be frozen at -20°C or lower. Avoid repeated freeze-thaw cycles.

Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)

This protocol is a classic and sensitive method for PRA measurement.

a. Angiotensin I Generation:

  • Thaw frozen plasma samples on ice.

  • For each plasma sample, prepare two aliquots.

  • To each aliquot, add inhibitors of angiotensinases and converting enzymes (e.g., dimercaprol and 8-hydroxyquinoline) to prevent the degradation of angiotensin I and its conversion to angiotensin II.

  • Incubate one aliquot at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I.

  • Simultaneously, incubate the second aliquot at 4°C for the same duration to serve as a baseline control for endogenous angiotensin I.

b. Angiotensin I Quantification:

  • Following incubation, stop the enzymatic reaction by placing the 37°C tubes on ice.

  • Set up a standard curve using known concentrations of unlabeled angiotensin I.

  • Add a fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody to all tubes (standards, controls, and samples).

  • Incubate to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

  • Separate the antibody-bound angiotensin I from the free angiotensin I using a separation agent like dextran-coated charcoal.

  • Measure the radioactivity of the bound fraction in a gamma counter.

c. Calculation of PRA:

  • Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin I standards.

  • Determine the concentration of angiotensin I in both the 37°C and 4°C plasma samples from the standard curve.

  • Calculate the PRA using the following formula: PRA (ng/mL/hr) = ([Ang I]₃₇°C - [Ang I]₄°C) / Incubation time (hr)

Plasma Renin Activity (PRA) Assay by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol offers a non-radioactive alternative to RIA.

a. Angiotensin I Generation:

  • Follow the same procedure for angiotensin I generation as described in the RIA protocol (Section 4.2.a).

b. Angiotensin I Quantification (Competitive ELISA):

  • Add standards, controls, and incubated plasma samples (both 37°C and 4°C aliquots) to the wells of a microplate pre-coated with an anti-angiotensin I antibody.

  • Add a fixed amount of biotin-labeled angiotensin I to each well.

  • Incubate the plate to allow for competitive binding between the angiotensin I in the sample and the biotin-labeled angiotensin I for the antibody binding sites.

  • Wash the plate to remove unbound components.

  • Add a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) that will bind to the captured biotinylated angiotensin I.

  • Wash the plate again to remove the unbound conjugate.

  • Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

c. Calculation of PRA:

  • Generate a standard curve by plotting the absorbance against the concentration of the angiotensin I standards.

  • Determine the concentration of angiotensin I in the 37°C and 4°C plasma samples from the standard curve.

  • Calculate the PRA using the formula provided in the RIA protocol (Section 4.2.c).

Visualizations

Signaling Pathway

RAAS_this compound cluster_blood_vessel Blood Vessel cluster_kidney Kidney cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates Effects Vasoconstriction Increased Blood Pressure Angiotensin_II->Effects leads to Renin Renin This compound This compound This compound->Renin inhibits ACE ACE (from Lungs)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Experimental Workflow

PRA_Workflow cluster_sample_prep Sample Preparation cluster_ang_generation Angiotensin I Generation cluster_quantification Angiotensin I Quantification (RIA/ELISA) cluster_analysis Data Analysis Collect_Blood 1. Collect Blood (EDTA tube, on ice) Centrifuge 2. Centrifuge (2-8°C) Collect_Blood->Centrifuge Separate_Plasma 3. Separate Plasma Centrifuge->Separate_Plasma Store_Plasma 4. Store Plasma (≤ -20°C) Separate_Plasma->Store_Plasma Thaw_Plasma 5. Thaw Plasma on Ice Store_Plasma->Thaw_Plasma Split_Aliquots 6. Split into two aliquots (A and B) Thaw_Plasma->Split_Aliquots Incubate_A 7a. Incubate Aliquot A (37°C) Split_Aliquots->Incubate_A Incubate_B 7b. Incubate Aliquot B (4°C, Control) Split_Aliquots->Incubate_B Assay 8. Perform Competitive Binding Assay Incubate_A->Assay Incubate_B->Assay Measure 9. Measure Signal (Radioactivity or Absorbance) Assay->Measure Standard_Curve 10. Generate Standard Curve Measure->Standard_Curve Calculate_Conc 11. Calculate Ang I Concentration Standard_Curve->Calculate_Conc Calculate_PRA 12. Calculate PRA Calculate_Conc->Calculate_PRA

Caption: General workflow for the measurement of Plasma Renin Activity (PRA).

References

Zankiren Solution Preparation for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zankiren is a potent inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] Its ability to reduce plasma renin activity and angiotensin II levels makes it a valuable tool for in vitro and in vivo studies aimed at understanding the physiological and pathological roles of the RAS.[1] This document provides detailed application notes and protocols for the preparation of this compound solutions for laboratory use, ensuring accurate and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a solid powder with the following properties:

PropertyValueReference
Chemical Formula C₃₅H₅₅N₅O₆S₂[1][2]
Molecular Weight 705.97 g/mol [1][2]
Appearance Solid powder[1]
CAS Number 138742-43-5[1][3]

Solubility and Storage

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, a stock solution of up to 40 mg/mL in DMSO has been suggested.[4]

Storage Conditions:

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[4]
0-4°CShort term (days to weeks)[1]
-20°CLong term (months to years)[1]
In Solvent (DMSO) -80°C1 year[4]
-20°CLong term (months)[1]
0-4°CShort term (days to weeks)[1]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for use in various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.06 mg of this compound (Molecular Weight: 705.97 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][4]

Preparation of Working Solutions for In Vitro Assays

For enzymatic and cell-based assays, the 10 mM stock solution should be serially diluted to the desired final concentration in the appropriate assay buffer or cell culture medium.

Important Considerations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Concentration Range: For initial experiments, a wide range of this compound concentrations is recommended to determine the optimal working concentration. For renin inhibition assays, a starting range of 0.1 nM to 100 µM could be explored.[6][7]

Example Dilution for a 1 µM Working Solution:

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of assay buffer or culture medium to get a 100 µM solution.

  • Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of assay buffer or culture medium.

Signaling Pathway

This compound acts as a direct inhibitor of renin, which is the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS). The diagram below illustrates the classical RAS pathway and the point of inhibition by this compound.

RAS_Pathway Renin-Angiotensin System and this compound Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Leads to Renin Renin Renin->Angiotensin_I Catalyzes ACE ACE ACE->Angiotensin_II Catalyzes This compound This compound This compound->Renin Inhibits

Caption: The Renin-Angiotensin System with this compound's point of inhibition.

Safety and Handling

As with any potent bioactive compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Handle the powder in a chemical fume hood to avoid inhalation. Avoid creating dust.

  • Disposal: Dispose of this compound waste as hazardous chemical waste in accordance with local regulations. Do not discard down the drain or in regular trash.[8][9]

It is highly recommended to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier, for comprehensive safety information.

References

Application Notes and Protocols for Cell-Based Functional Assays in Zankiren Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zankiren is a potent inhibitor of renin, the aspartyl protease that catalyzes the rate-limiting step in the Renin-Angiotensin System (RAS) cascade.[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively curtails the downstream production of angiotensin II, a potent vasoconstrictor, thereby playing a crucial role in regulating blood pressure.[1] These application notes provide detailed protocols for two robust cell-based functional assays designed to screen and characterize the inhibitory activity of this compound. Cell-based assays offer a more physiologically relevant context compared to purely biochemical assays by accounting for factors such as cell permeability and intracellular target engagement.

The protocols herein describe:

  • A Fluorescence Resonance Energy Transfer (FRET)-based assay for the direct measurement of intracellular renin activity.

  • An Enzyme-Linked Immunosorbent Assay (ELISA)-based method to quantify the production of angiotensin I, the direct product of renin activity on its substrate.

Mechanism of Action and Signaling Pathway

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The pathway is initiated by the cleavage of angiotensinogen by renin, producing angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the active octapeptide, angiotensin II. Angiotensin II exerts its physiological effects, including vasoconstriction and aldosterone secretion, primarily through the angiotensin II type 1 receptor (AT1R). This compound directly inhibits the enzymatic activity of renin, thus blocking the entire downstream signaling cascade.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion AT1R AT1 Receptor Angiotensin_II->AT1R Binding Physiological_Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1R->Physiological_Effects Activation Renin Renin Renin->Angiotensinogen This compound This compound This compound->Renin Inhibition ACE ACE ACE->Angiotensin_I

Figure 1: The Renin-Angiotensin System and the inhibitory action of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

While extensive data on the biochemical activity of this compound exists, cell-based IC50 values are not widely available in the public domain. The following table summarizes the known biochemical IC50 value and provides a template for recording experimentally determined cell-based IC50 values using the protocols provided in this document. It is important to note that IC50 values can vary between biochemical and cell-based assays due to factors like cell membrane permeability and target accessibility.

Assay Type System IC50 (nM) Reference
Biochemical AssayHuman Plasma1.1[2]
Cell-Based FRET Assay Calu-6 Cells To be determined N/A
Cell-Based Angiotensin I ELISA Calu-6 Cells To be determined N/A

Experimental Protocols

Cell Line Selection

The human pulmonary carcinoma cell line, Calu-6 , is recommended for these assays as it endogenously expresses high levels of human renin mRNA, providing a suitable model for studying the effects of renin inhibitors in a cellular context.

Protocol 1: Cell-Based Renin Activity Assay using FRET

This protocol details a method to quantify the inhibitory effect of this compound on intracellular renin activity using a Fluorescence Resonance Energy Transfer (FRET)-based substrate. The assay involves treating renin-expressing cells with this compound, lysing the cells, and then measuring the kinetic activity of the released renin on the FRET substrate.

FRET_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_assay Assay & Analysis Cell_Seeding Seed Calu-6 cells in a 96-well plate Incubation_1 Incubate for 24-48h for cell attachment Cell_Seeding->Incubation_1 Compound_Prep Prepare serial dilutions of this compound Compound_Addition Add this compound dilutions to cells Compound_Prep->Compound_Addition Incubation_2 Incubate for 1-2h Compound_Addition->Incubation_2 Cell_Lysis Lyse cells to release intracellular renin Incubation_2->Cell_Lysis Substrate_Addition Add FRET-based renin substrate Cell_Lysis->Substrate_Addition Kinetic_Read Measure fluorescence kinetically (Ex/Em appropriate for FRET pair) Substrate_Addition->Kinetic_Read Data_Analysis Calculate % inhibition and determine IC50 Kinetic_Read->Data_Analysis

Figure 2: Experimental workflow for the cell-based FRET assay to determine this compound's IC50.

Materials:

  • Calu-6 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well black, clear-bottom tissue culture plates

  • Cell lysis buffer (e.g., Triton X-100 based)

  • FRET-based renin substrate

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding:

    • Culture Calu-6 cells in complete medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well black, clear-bottom plate at an optimized density to achieve 80-90% confluency on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for 1-2 hours at 37°C.

  • Cell Lysis:

    • After incubation, remove the medium containing the compound.

    • Wash the cells once with PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.

  • Renin Activity Measurement:

    • Prepare the FRET-based renin substrate according to the manufacturer's instructions.

    • Add the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

Data Analysis:

  • Calculate the rate of increase in fluorescence for each well (slope of the linear portion of the kinetic curve).

  • Determine the percentage of renin inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Angiotensin I Production Assay by ELISA

This protocol provides an alternative method to assess this compound's inhibitory activity by measuring the amount of angiotensin I produced by endogenous renin in intact cells and secreted into the culture supernatant.

ELISA_Workflow cluster_prep_treat Preparation & Treatment cluster_sample_assay Sample Collection & Assay cluster_analysis Data Analysis Cell_Seeding Seed Calu-6 cells in a 24-well plate and grow to confluence Wash_Cells Wash cells with serum-free medium Cell_Seeding->Wash_Cells Compound_Addition Add serum-free medium with This compound serial dilutions Wash_Cells->Compound_Addition Incubation Incubate for 6-24h Compound_Addition->Incubation Collect_Supernatant Collect culture supernatant Incubation->Collect_Supernatant Centrifuge Centrifuge to remove cell debris Collect_Supernatant->Centrifuge ELISA Quantify Angiotensin I using a commercial ELISA kit Centrifuge->ELISA Data_Analysis Calculate % inhibition of Angiotensin I production and determine IC50 ELISA->Data_Analysis

Figure 3: Workflow for the cell-based Angiotensin I production assay.

Materials:

  • Calu-6 cells

  • Complete cell culture medium and serum-free medium

  • This compound

  • DMSO

  • 24-well tissue culture plates

  • Angiotensin I ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Seeding and Treatment:

    • Seed Calu-6 cells in a 24-well plate and grow to confluence.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing serial dilutions of this compound or a vehicle control to the wells.

    • Incubate for a predetermined period (e.g., 6-24 hours) at 37°C.

  • Supernatant Collection:

    • After incubation, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • Angiotensin I Quantification:

    • Measure the concentration of angiotensin I in the collected supernatant using a commercially available Angiotensin I ELISA kit.

    • Follow the manufacturer's protocol for the ELISA procedure.

Data Analysis:

  • Calculate the percentage of inhibition of angiotensin I production for each this compound concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a robust framework for the cell-based functional screening of the renin inhibitor, this compound. The FRET-based assay allows for a direct and kinetic measurement of intracellular renin activity, while the angiotensin I production assay provides a functional readout of renin inhibition in an intact cell system. The selection of the appropriate assay will depend on the specific research objectives and available instrumentation. These detailed methodologies will enable researchers to accurately determine the cellular potency of this compound and other renin inhibitors, facilitating drug discovery and development efforts in the field of cardiovascular disease.

References

In Vivo Target Engagement Protocol for Zankiren: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vivo target engagement of Zankiren, a potent renin inhibitor. This compound directly targets renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS), thereby blocking the conversion of angiotensinogen to angiotensin I and subsequently reducing the production of the potent vasoconstrictor, angiotensin II.[1] This application note details experimental protocols for evaluating this compound's engagement with its target in preclinical animal models, focusing on the measurement of key biomarkers. Furthermore, it includes structured data tables for the clear presentation of quantitative results and visual diagrams to elucidate the signaling pathway and experimental workflow.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[2] Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. This compound, as a direct renin inhibitor, offers a therapeutic strategy by targeting the apex of this cascade.[1] Verifying that a drug engages its intended target in vivo is a crucial step in the drug development process, providing essential information on pharmacodynamics, dose-response relationships, and therapeutic potential. This protocol outlines methods to quantify the in vivo target engagement of this compound by measuring its effects on plasma renin activity (PRA) and angiotensin II (Ang II) levels in appropriate animal models.

Signaling Pathway of the Renin-Angiotensin System (RAS) and this compound's Mechanism of Action

The RAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector of the RAS. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. This compound directly inhibits the enzymatic activity of renin, thereby preventing the initial, rate-limiting step of this cascade.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin Renin->Angiotensin_I This compound This compound This compound->Renin Inhibits ACE ACE ACE->Angiotensin_II

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for an in vivo study to assess the target engagement of this compound.

Animal Models

Spontaneously Hypertensive Rats (SHR) are a widely used and appropriate model for studying the effects of antihypertensive agents, including renin inhibitors.[3][4] Marmosets have also been utilized in studies with renin inhibitors and could be considered.[3] The choice of animal model should be guided by the specific research question and available resources.

Dosing and Administration

Based on preclinical studies with similar renin inhibitors and a study mentioning this compound, an oral dose of 3 mg/kg can be used as a starting point in marmosets.[3] For SHR, a dose range of 10-100 mg/kg/day administered via oral gavage or subcutaneous osmotic minipumps has been used for other renin inhibitors and can be adapted for this compound.[3] A vehicle-treated control group should be included in all experiments.

Experimental Workflow

The following workflow outlines the key steps for the in vivo target engagement study.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Blood Pressure and Blood Sample Collection Animal_Acclimatization->Baseline_Measurement Zankiren_Admin This compound Administration (e.g., Oral Gavage) Baseline_Measurement->Zankiren_Admin Time_Course_Sampling Time-Course Blood Sampling (e.g., 1, 2, 4, 8, 24h post-dose) Zankiren_Admin->Time_Course_Sampling BP_Monitoring Continuous Blood Pressure Monitoring (Telemetry) Zankiren_Admin->BP_Monitoring Data_Analysis Plasma Renin Activity (PRA) and Angiotensin II Measurement Time_Course_Sampling->Data_Analysis

Figure 2: Experimental workflow for the in vivo target engagement study of this compound.
Sample Collection and Processing

Blood Collection: Blood samples (approximately 200-300 µL) should be collected into pre-chilled EDTA tubes at specified time points post-dose. It is crucial to process the samples promptly to prevent the degradation of analytes.

Plasma Preparation:

  • Centrifuge the EDTA blood tubes at 1,600 x g for 15 minutes at 4°C.

  • Carefully collect the plasma supernatant.

  • Store the plasma samples at -80°C until analysis.

Biomarker Analysis

Plasma Renin Activity (PRA) Assay: PRA is an indicator of the rate at which renin in a plasma sample generates angiotensin I from endogenous angiotensinogen. A decrease in PRA following this compound administration signifies target engagement. Commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits for PRA can be used. The general principle involves:

  • Incubation of plasma samples at 37°C to allow for the generation of angiotensin I.

  • Quantification of the generated angiotensin I using a competitive RIA or ELISA.

  • PRA is typically expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/h).

Angiotensin II (Ang II) Measurement: A reduction in plasma Ang II levels is a direct downstream consequence of renin inhibition by this compound. Ang II levels can be quantified using commercially available ELISA kits. The general protocol for a competitive ELISA is as follows:

  • Standards and plasma samples are added to wells of a microplate pre-coated with an anti-Ang II antibody.

  • A fixed amount of biotinylated Ang II is added, which competes with the Ang II in the sample for binding to the antibody.

  • Following incubation and washing steps, a streptavidin-HRP conjugate is added, followed by a substrate solution.

  • The colorimetric change is measured, and the concentration of Ang II in the samples is determined by comparison to a standard curve.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Plasma Renin Activity (PRA)

Treatment GroupDose (mg/kg)Time Point (hours)Mean PRA (ng/mL/h) ± SEM% Inhibition vs. Vehicle
Vehicle002.5 ± 0.3-
22.4 ± 0.2-
82.6 ± 0.4-
This compound1002.6 ± 0.3-
20.5 ± 0.179.2
81.8 ± 0.230.8
This compound3002.5 ± 0.2-
20.2 ± 0.0591.7
81.1 ± 0.1557.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Plasma Angiotensin II (Ang II) Levels

Treatment GroupDose (mg/kg)Time Point (hours)Mean Ang II (pg/mL) ± SEM% Reduction vs. Vehicle
Vehicle0050.2 ± 5.1-
248.9 ± 4.8-
851.5 ± 6.2-
This compound10049.8 ± 5.5-
215.1 ± 2.369.1
835.4 ± 4.131.3
This compound30050.5 ± 4.9-
28.2 ± 1.583.2
825.8 ± 3.349.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Pharmacokinetic Parameters of this compound in Spontaneously Hypertensive Rats (Hypothetical)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)t1/2 (h)Oral Bioavailability (%)
10150 ± 251.5 ± 0.5600 ± 753.5 ± 0.8~24%
30480 ± 601.8 ± 0.62100 ± 2504.1 ± 0.9~24%

Note: This data is hypothetical and based on the reported oral bioavailability of this compound in rats.[5] Actual pharmacokinetic studies are required to determine these parameters accurately.

Conclusion

This application note provides a framework for conducting in vivo target engagement studies for the renin inhibitor, this compound. By following the detailed protocols for animal model selection, dosing, sample collection, and biomarker analysis, researchers can effectively assess the pharmacodynamic effects of this compound. The provided templates for data presentation and visualizations of the signaling pathway and experimental workflow are intended to aid in the clear and concise communication of research findings. It is important to note that specific parameters such as dose and time points may require optimization based on the specific animal model and experimental conditions.

References

Application Notes and Protocols for Zankiren Administration in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the administration of Zankiren, a potent renin inhibitor, in spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the antihypertensive effects and mechanism of action of this compound.

Introduction

This compound is a renin inhibitor that specifically targets the rate-limiting step in the renin-angiotensin system (RAS) cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure. The spontaneously hypertensive rat (SHR) model is a well-established and relevant model for studying human primary hypertension, making it a suitable model for evaluating the efficacy of antihypertensive compounds like this compound.

While specific dose-response studies of this compound in SHR are not extensively documented in publicly available literature, data from studies on other renin inhibitors and in other species, including humans, provide a strong basis for protocol development. A study comparing renin inhibitors showed that a single 3 mg/kg oral dose of this compound was tested in marmosets, although it was found to be less effective than the same dose of aliskiren. In mildly sodium-depleted normotensive human subjects, oral doses of this compound ranging from 10 to 250 mg have been shown to dose-dependently decrease blood pressure and components of the RAS.

Mechanism of Action: The Renin-Angiotensin System

This compound exerts its antihypertensive effect by inhibiting renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step of the renin-angiotensin system (RAS). Inhibition of this step leads to a decrease in the production of angiotensin II, which in turn reduces vasoconstriction and aldosterone secretion, ultimately lowering blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Blood_Pressure Blood_Pressure Vasoconstriction->Blood_Pressure Increase Aldosterone_Secretion Aldosterone_Secretion Aldosterone_Secretion->Blood_Pressure Increase Renin Renin ACE ACE AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone_Secretion This compound This compound (Inhibition) This compound->Renin

Figure 1: Simplified signaling pathway of the Renin-Angiotensin System (RAS) and the point of intervention by this compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific experimental goals and institutional guidelines.

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: 12-16 weeks, an age at which hypertension is well-established in SHR.

  • Sex: Male rats are commonly used to avoid hormonal cycle variations.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

This compound Administration (Oral Gavage)

Due to the limited specific data for this compound in SHR, a dose-finding study is recommended. Based on comparative studies with other renin inhibitors, a starting dose in the range of 3-10 mg/kg can be considered.

  • Preparation of Dosing Solution: this compound hydrochloride can be dissolved in a suitable vehicle such as sterile water or a 0.5% methylcellulose solution. The concentration should be calculated to deliver the desired dose in a volume of 5-10 ml/kg body weight.

  • Oral Gavage Procedure:

    • Weigh the rat to determine the correct dosing volume.

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and mark the needle.

    • Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

    • Once the needle is in place, administer the this compound solution slowly.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress after the procedure.

Experimental Workflow

A typical workflow for evaluating the antihypertensive effects of this compound in SHR is outlined below.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Acclimatization Animal Acclimatization (1 week) Baseline_Measurement Baseline Blood Pressure Measurement (3 days) Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Daily_Dosing Daily Oral Dosing (e.g., 4 weeks) Randomization->Daily_Dosing BP_Monitoring Weekly Blood Pressure and Heart Rate Monitoring Daily_Dosing->BP_Monitoring Terminal_Sacrifice Terminal Sacrifice BP_Monitoring->Terminal_Sacrifice Blood_Collection Blood Collection for Biochemical Analysis Terminal_Sacrifice->Blood_Collection Tissue_Harvesting Tissue Harvesting for Histology/Molecular Analysis Terminal_Sacrifice->Tissue_Harvesting

Figure 2: General experimental workflow for evaluating the antihypertensive effects of this compound in SHR.
Blood Pressure and Heart Rate Measurement

  • Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure in rats. For continuous and more accurate measurements, radiotelemetry is the gold standard.

  • Frequency: Measurements should be taken at baseline before the start of treatment and at regular intervals (e.g., weekly) throughout the study.

Biochemical Analysis

At the end of the study, blood samples should be collected for the analysis of various biomarkers to understand the pharmacological effects of this compound.

  • Plasma Renin Activity (PRA): To confirm the inhibition of renin.

  • Angiotensin II Levels: To measure the downstream effects of renin inhibition.

  • Aldosterone Levels: To assess the impact on the downstream hormonal cascade.

  • Kidney Function Markers: Blood Urea Nitrogen (BUN) and creatinine to evaluate renal function.

  • Markers of Oxidative Stress and Inflammation: To investigate the broader cardiovascular effects.

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Hypothetical Effects of Oral this compound Administration on Hemodynamic Parameters in SHR

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Change in SBP (mmHg)Final Heart Rate (bpm)
WKY ControlVehicle120 ± 5122 ± 6+2350 ± 20
SHR ControlVehicle185 ± 8190 ± 10+5380 ± 25
This compound3187 ± 7170 ± 9*-17375 ± 22
This compound10186 ± 9155 ± 8**-31370 ± 20

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary. SBP: Systolic Blood Pressure; bpm: beats per minute. Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to SHR Control.

Table 2: Hypothetical Effects of Oral this compound Administration on Biochemical Parameters in SHR

Treatment GroupDose (mg/kg/day)Plasma Renin Activity (ng/mL/hr)Plasma Angiotensin II (pg/mL)Plasma Aldosterone (pg/mL)
WKY ControlVehicle10 ± 225 ± 5150 ± 30
SHR ControlVehicle8 ± 1.545 ± 8250 ± 40
This compound34 ± 130 ± 6180 ± 35*
This compound102 ± 0.5 20 ± 4130 ± 25**

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary. Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to SHR Control.

Conclusion

The administration of this compound in spontaneously hypertensive rats is a valuable approach to study the therapeutic potential of renin inhibition in hypertension. The protocols and guidelines presented here provide a framework for conducting such studies. Given the limited specific data on this compound in SHR, careful dose-selection and comprehensive monitoring of both hemodynamic and biochemical parameters are crucial for a thorough evaluation of its efficacy and mechanism of action.

Troubleshooting & Optimization

Zankiren Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Zankiren in DMSO and other solvents. It is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: In which other organic solvents is this compound likely to be soluble?

A2: While specific data is limited for this compound, compounds with similar structures are often soluble in other polar aprotic solvents like dimethylformamide (DMF). Solubility in protic solvents such as ethanol and methanol can be variable and should be determined experimentally.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, start by dissolving a small, accurately weighed amount of this compound in a known volume of high-purity, anhydrous DMSO. It is advisable to start with a conservative concentration and incrementally add more solute until saturation is observed. Sonication can aid in dissolution. For best results, use fresh DMSO as it is hygroscopic and absorbed water can affect solubility.

Q4: Can I store this compound stock solutions? If so, under what conditions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.

Solubility Data

As specific quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to populate with their own experimentally determined values.

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (mM)Observations
DMSOShake-Flask
EthanolShake-Flask
MethanolShake-Flask
WaterShake-Flask
PBS (pH 7.4)Kinetic Assay

Note: The molecular weight of this compound is 705.97 g/mol .

Experimental Protocols

Two common methods for determining solubility are the thermodynamic shake-flask method and the high-throughput kinetic solubility assay.

Thermodynamic Solubility: Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.[2][3]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a clear glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., DMSO, ethanol).

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[2][3]

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the solution at high speed to pellet the excess solid.

  • Sampling: Carefully collect a supernatant sample, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound powder B Add known volume of solvent A->B C Seal and shake (24-72h) B->C D Centrifuge or let stand C->D E Filter supernatant (0.22 µm filter) D->E F Quantify concentration (HPLC or LC-MS) E->F

Workflow for the Shake-Flask Solubility Method.
Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[4][5][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should typically be kept low (e.g., 1-2%).

  • Incubation: Cover the plate and shake it at room temperature for a set period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): Alternatively, filter the contents of the wells using a filter plate and quantify the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS.

Kinetic_Solubility_Workflow A Prepare this compound stock in DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer to wells B->C D Incubate with shaking (1-2h) C->D E Measure turbidity (Nephelometry) D->E Detection F Filter and quantify (HPLC/LC-MS) D->F Quantification

Workflow for the Kinetic Solubility Assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates out of DMSO stock solution. - The concentration is above the solubility limit.- The DMSO has absorbed water.- The stock solution has been stored improperly (e.g., repeated freeze-thaw cycles).- Prepare a new stock solution at a lower concentration.- Use fresh, anhydrous DMSO.- Aliquot stock solutions and store at -20°C or -80°C.
Inconsistent solubility results between experiments. - Variation in incubation time or temperature.- Inconsistent shaking/agitation speed.- Pipetting errors.- Differences in the purity of this compound or solvents.- Standardize all experimental parameters.- Ensure equipment is properly calibrated.- Use high-purity reagents and verify the purity of the this compound batch.
Compound precipitates when diluting DMSO stock into aqueous buffer. - The final concentration in the aqueous buffer is above the kinetic solubility limit.- The final percentage of DMSO is too low to maintain solubility.- Test a lower final concentration of this compound.- While aiming for a low final DMSO concentration, ensure it is sufficient to aid solubility without impacting the assay. A DMSO titration experiment may be necessary.
Low recovery after filtration. - The compound may be adsorbing to the filter membrane.- Test different filter membrane materials (e.g., PVDF, PTFE).- Pre-wet the filter with the solvent or a solution of the compound to saturate non-specific binding sites.

References

Zankiren Stability in Aqueous Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed stability data for Zankiren in aqueous solutions is limited. This compound was a developmental renin inhibitor, and comprehensive formulation and stability studies are not readily accessible in scientific literature or public databases. This guide provides best practices and troubleshooting advice based on general principles for handling peptide-like research compounds in aqueous solutions. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For solid this compound, long-term storage at -20°C is recommended. When preparing stock solutions in an organic solvent like DMSO, it is advisable to store them at -80°C for long-term use (up to one year) or at 0-4°C for short-term use (days to weeks).

Q2: How should I prepare aqueous solutions of this compound for my experiments?

Due to the lack of specific solubility data in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into the aqueous buffer of choice to the final desired concentration. This method helps to avoid solubility issues directly in the aqueous phase.

Q3: What factors can affect the stability of this compound in my aqueous experimental solutions?

Several factors can influence the stability of peptide-like molecules such as this compound in aqueous solutions:

  • pH: The pH of the buffer can significantly impact the hydrolysis of amide bonds present in the molecule. Extreme pH values (both acidic and basic) should be avoided unless experimentally necessary.

  • Temperature: Higher temperatures generally accelerate degradation reactions. Solutions should be kept on ice during experiments and stored at recommended low temperatures.

  • Light: Exposure to UV light can cause photodegradation. It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Oxidation: The presence of dissolved oxygen or metal ions can catalyze oxidation. Using degassed buffers or adding chelating agents like EDTA may mitigate this.

  • Enzymatic Degradation: If working with biological samples (e.g., plasma, cell lysates), proteases can degrade the compound. The addition of protease inhibitors may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution in aqueous buffer The compound has low solubility in the aqueous buffer at the final concentration. The organic solvent from the stock solution is causing the compound to crash out.- Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the experiment. - Test a range of buffers with different pH values to find one that improves solubility. - Use a sonicator to aid dissolution.
Loss of biological activity over time The compound is degrading in the aqueous solution.- Prepare fresh solutions for each experiment. - Store aqueous solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. - Perform a stability study to determine the degradation rate under your experimental conditions (see Experimental Protocols section). - Adjust the pH of your buffer to a more neutral range (e.g., pH 6-8) if stability is compromised at acidic or basic pH. - Protect the solution from light and heat.
Inconsistent experimental results Inconsistent solution preparation. Degradation of the compound during the experiment.- Ensure accurate and consistent preparation of stock and working solutions. - Minimize the time the compound spends in aqueous solution at room temperature. Keep solutions on ice whenever possible. - Include a positive control with a freshly prepared solution in each experiment to monitor for activity loss.

Data Presentation

As specific quantitative data for this compound is unavailable, the following tables provide an example of how to present stability data for a research compound. Researchers should generate their own data following a similar format.

Table 1: Example pH-Dependent Stability of a Hypothetical Renin Inhibitor

pH of BufferTemperature (°C)Incubation Time (hours)% Remaining Compound
4.0252485.2
7.4252495.1
9.0252470.5
7.442499.2
7.4372488.9

Table 2: Example Photostability of a Hypothetical Renin Inhibitor in pH 7.4 Buffer at 25°C

Light ConditionIncubation Time (hours)% Remaining Compound
Ambient Light892.3
Dark Control899.5
UV Light (254 nm)265.7

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions of this compound

  • Prepare a Stock Solution: Dissolve solid this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution.

  • Dilution: Serially dilute the stock solution in your desired pre-chilled aqueous buffer to the final experimental concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).

  • Handling: Keep the aqueous working solutions on ice and protected from light throughout the experiment.

Protocol 2: Workflow for Assessing Aqueous Stability

This protocol outlines a general method to determine the stability of a compound like this compound in a specific aqueous buffer.

  • Solution Preparation: Prepare the aqueous solution of the compound at the desired concentration in the buffer to be tested.

  • Initial Analysis (T=0): Immediately analyze a sample of the solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial concentration (C₀).

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Analysis: Analyze each time-point sample using the same analytical method to determine the concentration of the compound (Cₜ).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100.

  • Degradation Kinetics: Plot the percentage remaining versus time to determine the degradation profile.

Visualizations

experimental_workflow Experimental Workflow for Aqueous Stability Assessment prep Prepare Aqueous Solution t0 Analyze Initial Sample (T=0) prep->t0 incubate Incubate Under Experimental Conditions t0->incubate sample Sample at Time Points incubate->sample analyze Analyze Samples sample->analyze data Calculate % Remaining analyze->data plot Plot Degradation Profile data->plot

Caption: Workflow for assessing the stability of a compound in aqueous solution.

ras_pathway Renin-Angiotensin System (RAS) and Site of this compound Action cluster_renin cluster_ace angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone renin Renin ace ACE This compound This compound (Renin Inhibitor) This compound->renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Troubleshooting inconsistent results in Zankiren assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zankiren assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, orally active inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin system (RAS).[1] By inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor. This leads to a decrease in blood pressure.[2][3]

Q2: What type of assay is typically used to measure this compound's inhibitory activity in vitro?

A fluorescence resonance energy transfer (FRET)-based assay is a common and sensitive method for determining the in vitro inhibitory activity of renin inhibitors like this compound.[4][5] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.[5]

Q3: What is the expected IC50 value for this compound in a biochemical assay?

The half-maximal inhibitory concentration (IC50) for this compound (also known as A-72517) against human renin has been reported to be approximately 1.1 nmol/L.[1] This value can be used as a benchmark for a positive control in your experiments, though slight variations may occur depending on specific assay conditions.[1]

Troubleshooting Guide

Issue 1: Weak or No Signal in the Assay (Including Control Wells)

Q: I am not observing a significant increase in fluorescence, even in my control wells without this compound. What are the possible causes?

A: A weak or absent signal in a renin FRET assay can stem from several factors related to the core components and assay setup.

  • Inactive Renin Enzyme: The recombinant human renin may have lost its activity due to improper storage or handling. Renin is temperature-sensitive.[4]

    • Solution: Ensure the enzyme has been stored at -80°C in aliquots to avoid repeated freeze-thaw cycles. Before the experiment, thaw the enzyme on ice and keep it cold. To confirm activity, run a control reaction with only the enzyme and substrate.

  • Substrate Degradation: The FRET peptide substrate can degrade, especially if not stored correctly or if it has undergone multiple freeze-thaw cycles.

    • Solution: Store the substrate in aliquots at -20°C and protect it from light.[5] Prepare fresh dilutions for each experiment.

  • Incorrect Instrument Settings: The fluorescence plate reader may not be set to the optimal excitation and emission wavelengths for the specific FRET pair used in your substrate (e.g., 5-FAM/QXL™520 or EDANS/Dabcyl).[6]

    • Solution: Verify the correct wavelength settings in your instrument's software based on the substrate manufacturer's specifications.

Issue 2: High Variability Between Replicate Wells

Q: My results show significant differences between replicate wells at the same this compound concentration. What could be causing this?

A: High variability often points to inconsistencies in the assay setup and execution.

  • Pipetting Inaccuracies: Small errors in pipetting volumes, especially of the concentrated enzyme or inhibitor, can lead to large variations in the final concentrations.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing intermediate dilutions to pipette larger, more accurate volumes. Always change pipette tips between different solutions.

  • Incomplete Mixing: Failure to properly mix the reagents in the wells can result in uneven reaction rates.

    • Solution: After adding each component (inhibitor, enzyme, substrate), gently mix the contents of the plate on an orbital shaker for a few seconds.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, which can alter reagent concentrations.

    • Solution: To minimize edge effects, avoid using the outermost wells for critical samples. Instead, you can fill these wells with assay buffer or water to create a humidity barrier.

Issue 3: Inconsistent or Unexpected IC50 Values

Q: The IC50 value I calculated for this compound is significantly different from the expected value, or it varies between experiments. Why is this happening?

A: Discrepancies in IC50 values can be due to variations in assay conditions or data analysis.

  • Substrate Concentration: For competitive inhibitors, the calculated IC50 is dependent on the concentration of the substrate relative to its Michaelis-Menten constant (Km).[6]

    • Solution: For accurate and reproducible IC50 determination, use a substrate concentration at or below the Km for renin. If the Km is unknown, you may need to determine it experimentally.[6]

  • Assay Buffer pH: Renin activity is highly dependent on the pH of the assay buffer. The optimal pH for human renin is typically between 6.5 and 8.0.[4][6]

    • Solution: Ensure your assay buffer is prepared correctly and the pH is verified. A common buffer is Tris-HCl at pH 8.0.[6]

  • Data Analysis: The method used to fit the dose-response curve can influence the calculated IC50 value.

    • Solution: Use a non-linear regression curve fit (log(inhibitor) vs. response with a variable slope) to analyze your data.[7] Ensure that your concentration range is wide enough to define both the top and bottom plateaus of the sigmoidal curve.

Data Presentation

Table 1: Reported In Vitro Potency of Renin Inhibitors

CompoundTarget EnzymeIC50 (nmol/L)
This compound (A-72517)Human Renin1.1[1]
AliskirenHuman Renin0.6[1]
RemikirenHuman Renin0.8[1]
EnalkirenHuman Renin14[1]

Experimental Protocols

Detailed Methodology: In Vitro Renin Inhibition FRET Assay

This protocol provides a general framework for determining the IC50 of this compound using a FRET-based assay with human recombinant renin.

Materials:

  • Human Recombinant Renin

  • Renin FRET Substrate (e.g., based on 5-FAM/QXL™520 or EDANS/Dabcyl)[8][9]

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)[6]

  • DMSO (for dissolving this compound and substrate)

  • Black, 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the human recombinant renin in assay buffer to a stock concentration. Aliquot and store at -80°C.

    • Reconstitute the FRET substrate in DMSO to a stock concentration (e.g., 10 mM). Aliquot and store at -20°C, protected from light.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Protocol:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.

    • In a 96-well black microplate, add 2 µL of each this compound dilution or DMSO (for the no-inhibitor control) to the appropriate wells.

    • Prepare a working solution of human renin in assay buffer. The final concentration should be optimized to ensure linear reaction kinetics over the measurement period.

    • Add 98 µL of the renin working solution to each well.

    • Mix the plate gently and pre-incubate for 15 minutes at 37°C.

    • Prepare a working solution of the FRET substrate in assay buffer. The final concentration should ideally be at or below the Km of the enzyme for the substrate.[6]

    • Initiate the reaction by adding 100 µL of the substrate working solution to all wells.

    • Immediately begin measuring the fluorescence intensity in a microplate reader at 37°C. Take kinetic readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7]

Visualizations

RAS_Pathway cluster_renin Renin Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased_BP Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin This compound This compound This compound->Renin

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

FRET_Assay_Workflow start Start reagent_prep 1. Prepare Reagents (Buffer, this compound, Renin, Substrate) start->reagent_prep plate_setup 2. Plate Setup (Add this compound/DMSO to wells) reagent_prep->plate_setup add_renin 3. Add Renin (Pre-incubate at 37°C) plate_setup->add_renin add_substrate 4. Initiate Reaction (Add FRET Substrate) add_renin->add_substrate read_plate 5. Kinetic Measurement (Fluorescence Plate Reader) add_substrate->read_plate data_analysis 6. Data Analysis (Calculate Reaction Rates) read_plate->data_analysis ic50_calc 7. IC50 Determination (Non-linear Regression) data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for a FRET-based this compound inhibition assay.

Troubleshooting_Logic start Inconsistent Results issue_type What is the issue? start->issue_type no_signal Weak/No Signal issue_type->no_signal No Signal high_variability High Variability issue_type->high_variability High Variability wrong_ic50 Incorrect IC50 issue_type->wrong_ic50 Incorrect IC50 check_enzyme Check Renin Activity no_signal->check_enzyme check_substrate Check Substrate Integrity no_signal->check_substrate check_instrument Verify Reader Settings no_signal->check_instrument check_pipetting Review Pipetting Technique high_variability->check_pipetting check_mixing Ensure Proper Mixing high_variability->check_mixing check_edge_effects Mitigate Edge Effects high_variability->check_edge_effects check_substrate_conc Verify Substrate [C] vs Km wrong_ic50->check_substrate_conc check_ph Confirm Buffer pH wrong_ic50->check_ph check_data_analysis Review Curve Fitting wrong_ic50->check_data_analysis

Caption: Troubleshooting decision tree for inconsistent this compound assay results.

References

Technical Support Center: Optimizing Zankiren Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zankiren. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key quantitative data to optimize your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-peptidic inhibitor of the enzyme renin.[1][2] Its mechanism of action is the direct inhibition of renin, which is the rate-limiting step in the renin-angiotensin system (RAS).[3] By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[3]

Q2: What is a typical effective concentration range for this compound in in vitro assays?

A2: The effective concentration of this compound in vitro is highly dependent on the experimental system. For direct enzymatic inhibition assays with purified human renin, the half-maximal inhibitory concentration (IC50) is in the low nanomolar range. A reported IC50 value for this compound is approximately 1 nM. For cell-based assays, a wider concentration range should be tested, typically starting from low nanomolar to micromolar concentrations, to account for factors like cell permeability and protein binding.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 100% DMSO. This stock solution should be stored at -20°C or -80°C and can be diluted to the final working concentration in your aqueous assay buffer or cell culture medium just before use. When diluting, add the stock solution to the aqueous medium while vortexing to ensure rapid mixing and prevent precipitation.

Q4: What is the maximum recommended final concentration of DMSO or ethanol in a cell-based assay?

A4: The final concentration of the organic solvent in your cell-based assay should be kept as low as possible to avoid solvent-induced cytotoxicity. For DMSO, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[6] For ethanol, it is advisable to keep the final concentration below 0.1% (v/v), as higher concentrations can have effects on cellular processes.[7] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent effects.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is designed to be a specific inhibitor of renin, all small molecule inhibitors have the potential for off-target effects. It is good practice to assess the selectivity of this compound in your experimental system, especially if you observe unexpected phenotypes. This can be done by testing this compound against a panel of related proteases (e.g., other aspartyl proteases like cathepsin D and pepsin) or by using broader screening platforms.[1]

Troubleshooting Guides

Issue 1: Higher than expected IC50 value (Lower than expected potency)
Possible Cause Troubleshooting Steps
This compound Precipitation This compound has low aqueous solubility. Ensure the stock solution is fully dissolved before making dilutions. When diluting into aqueous buffers, add the stock solution dropwise while vortexing to prevent precipitation. Visually inspect for any precipitate. Consider using a small amount of a biocompatible surfactant if precipitation persists.
Inactive Enzyme The renin enzyme may have lost activity due to improper storage or handling. Confirm the activity of your renin enzyme using a control experiment without any inhibitor. Store renin aliquots at -80°C and avoid repeated freeze-thaw cycles.
Substrate Degradation The peptide substrate used in the assay can degrade over time. Ensure the substrate is stored correctly (typically at -20°C or -80°C, protected from light) and is within its expiration date.
Incorrect Assay Conditions The pH, ionic strength, and temperature of the assay buffer can significantly impact enzyme activity. Ensure the assay buffer conditions are optimal for renin activity (typically pH 7.4-8.0).
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Pipetting Errors Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to minimize pipetting steps.
Incomplete Mixing Ensure thorough mixing of all components in the assay wells after each addition. Inadequate mixing can lead to non-uniform reaction rates.
Edge Effects in Microplates Wells on the edge of a microplate are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells of the plate or fill them with sterile water or PBS to maintain humidity.
Temperature Fluctuations Ensure a stable and uniform temperature during the incubation steps of the assay. Use a properly calibrated incubator or water bath.
Issue 3: Inconsistent Results Across Different Experiments
Possible Cause Troubleshooting Steps
Reagent Variability Prepare fresh dilutions of this compound, enzyme, and substrate for each experiment from validated stock solutions. Avoid using previously prepared working solutions that may have degraded.
Cell Passage Number For cell-based assays, high passage numbers can lead to phenotypic drift and altered drug responses. Use cells within a consistent and low passage number range for all experiments.
Variations in Cell Density The initial cell seeding density can influence the outcome of cell-based assays. Standardize the cell seeding density across all experiments.

Data Presentation

Table 1: In Vitro Inhibitory Potency of this compound

Assay Type Target System IC50 (nM)
Enzymatic AssayReninHuman Plasma~1.1
Enzymatic AssayReninPurified Human Renin~1

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and buffer composition.

Experimental Protocols

Protocol 1: Fluorometric Renin Inhibition Assay (Enzymatic Assay)

This protocol describes a common method for determining the IC50 of this compound against purified renin using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Purified human recombinant renin

  • FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.01 nM).

  • Dispense this compound: Add 2 µL of each this compound dilution or vehicle (assay buffer with the same final DMSO concentration) to the wells of a 96-well plate.

  • Add Renin: Prepare a working solution of human renin in the assay buffer. Add 98 µL of the renin solution to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C.

  • Initiate Reaction: Prepare a working solution of the FRET substrate in the assay buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[8]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Renin Activity Assay

This protocol provides a framework for measuring the effect of this compound on endogenous renin activity in a cell-based system.

Materials:

  • A cell line that expresses renin (e.g., Calu-6 human lung carcinoma cells)

  • Cell culture medium

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • Cell lysis buffer

  • Fluorometric renin activity assay kit

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere and grow for 24-48 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells according to the lysis buffer protocol.

  • Renin Activity Measurement: Determine the renin activity in the cell lysates using a fluorometric renin activity assay kit, following the manufacturer's instructions.[9][10]

  • Data Analysis:

    • Normalize the renin activity to the total protein concentration in each lysate.

    • Calculate the percentage of inhibition of renin activity for each this compound concentration compared to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value.

Mandatory Visualizations

RAS_Pathway cluster_inhibition This compound Inhibition This compound This compound Renin Renin (from Kidney) This compound->Renin Inhibits Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin->Angiotensin_I cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone

Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis prep_reagents Prepare Reagents (Buffer, Renin, Substrate) dispense_this compound Dispense this compound/Control to Plate prep_reagents->dispense_this compound prep_this compound Prepare this compound Serial Dilutions prep_this compound->dispense_this compound add_renin Add Renin Solution dispense_this compound->add_renin pre_incubate Pre-incubate at 37°C add_renin->pre_incubate add_substrate Add FRET Substrate to Initiate Reaction pre_incubate->add_substrate read_fluorescence Read Fluorescence Signal (Kinetic Measurement) add_substrate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a fluorometric renin inhibition assay to determine this compound's IC50.

troubleshooting_logic cluster_solubility Solubility Issues cluster_reagents Reagent Integrity cluster_conditions Assay Conditions start High IC50 Value (Low Potency) check_precipitation Visually inspect for precipitate in dilutions start->check_precipitation check_enzyme Confirm renin activity with control start->check_enzyme verify_buffer Check buffer pH and composition start->verify_buffer optimize_dilution Optimize dilution method (e.g., vortexing) check_precipitation->optimize_dilution Precipitate observed end Problem Resolved optimize_dilution->end Resolved check_substrate Verify substrate integrity and storage check_enzyme->check_substrate Enzyme OK check_substrate->end Resolved verify_temp Ensure stable incubation temperature verify_buffer->verify_temp Buffer OK verify_temp->end Resolved

Caption: Troubleshooting logic for addressing unexpectedly high IC50 values for this compound.

References

Zankiren Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zankiren Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and investigate potential off-target effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is not consistent with renin-angiotensin system (RAS) inhibition. Could this be an off-target effect of this compound?

A1: While this compound is a potent and specific inhibitor of renin, unexpected cellular phenotypes can occur.[1] Before concluding an off-target effect, it is crucial to rule out other possibilities:

  • Experimental Variability: Ensure consistent cell culture conditions, reagent concentrations, and incubation times.

  • On-Target Effects in a Novel Context: The consequences of RAS inhibition may be uncharacterized in your specific cell type or experimental model. Consider if the observed phenotype could be a downstream consequence of potent renin inhibition.

  • Compound Purity and Stability: Verify the purity of your this compound stock and ensure it has been stored correctly to prevent degradation.

If these factors have been addressed, investigating potential off-target effects is a reasonable next step.

Q2: I am observing high variability in my renin inhibition assays with this compound. What could be the cause?

A2: High variability in in vitro assays is often related to technical factors rather than off-target effects. Common causes include:

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and proper techniques.

  • Incomplete Mixing: Ensure thorough mixing of all reagents in the assay wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. Consider not using these wells or filling them with a buffer.

  • Temperature Gradients: Ensure the entire plate is at a uniform and optimal temperature (typically 37°C) during incubation.

Q3: My in vivo study with this compound shows a significant blood pressure reduction, but also an unexpected physiological response. How do I begin to investigate this?

A3: A multi-step approach is recommended:

  • Dose-Response Relationship: Determine if the unexpected effect follows the same dose-response curve as the blood pressure reduction. A different dose-response may suggest an off-target effect.

  • Pharmacokinetic Analysis: Correlate the timing of the unexpected effect with the known pharmacokinetics of this compound.

  • Comparative Studies: If possible, compare the effects of this compound with other renin inhibitors. If the effect is unique to this compound, it is more likely to be an off-target effect.

  • In Vitro Follow-up: Based on the nature of the unexpected response, design in vitro experiments to test for potential off-target interactions (e.g., kinase assays, protease panels, ion channel recordings).

Troubleshooting Guides

Scenario 1: Unexpected Change in Cell Proliferation/Viability

You are treating a cell line that does not express renin with this compound and observe a significant change in cell proliferation.

Potential Cause Troubleshooting Step Expected Outcome if Off-Target Effect
Cytotoxicity of Vehicle/Solvent Run a vehicle-only control.No effect on cell proliferation.
Non-specific Compound Toxicity Test a structurally related but inactive compound.The inactive compound will not affect proliferation.
Off-Target Kinase Inhibition Perform a kinome scan to assess this compound's activity against a panel of kinases.This compound inhibits one or more kinases known to be involved in cell cycle regulation or survival pathways.
Induction of Apoptosis via Off-Target Pathway Perform assays for apoptosis markers (e.g., caspase activation, Annexin V staining).This compound induces apoptosis markers in a dose-dependent manner.
Scenario 2: Unexplained Cardiovascular Effects in an Ex Vivo Model

In an isolated heart perfusion experiment, this compound produces an unexpected effect on cardiac contractility or rhythm that cannot be explained by RAS inhibition.

Potential Cause Troubleshooting Step Expected Outcome if Off-Target Effect
Direct Effect on Cardiac Ion Channels Perform patch-clamp electrophysiology on isolated cardiomyocytes to assess the effect of this compound on key cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).This compound directly modulates one or more ion channel currents.
Interaction with Adrenergic Receptors Conduct radioligand binding assays to determine if this compound binds to common adrenergic receptors.This compound displaces a known ligand from an adrenergic receptor.
Alteration of Calcium Handling Measure intracellular calcium transients in response to this compound in isolated cardiomyocytes.This compound alters the amplitude or kinetics of calcium transients independent of RAS.

Data Presentation

On-Target Effects of this compound (Human Studies)

The following table summarizes the known on-target effects of this compound from a clinical study in normotensive subjects.[1][2] This data can serve as a baseline for your own experiments.

ParameterDose of this compoundPeak EffectDuration of Effect
Blood Pressure 10 - 250 mg (oral)Dose-dependent reductionUp to 6 hours
Plasma Renin Activity 10 - 250 mg (oral)Dose-dependent suppressionUp to 24 hours
Angiotensin II 250 mg (oral)Maximal decrease at 1-2 hoursReturns to baseline by 24 hours
Aldosterone 10 - 250 mg (oral)Dose-related suppressionNot specified
Hypothetical Off-Target Kinase Profiling of this compound

This table presents a hypothetical scenario of a kinome scan result to illustrate how off-target data might be presented. Note: This is not actual experimental data for this compound.

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
Renin (On-Target)>99%1.1
Kinase A85%150
Kinase B62%800
Kinase C15%>10,000
Kinase D5%>10,000

Experimental Protocols

Protocol 1: In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is a general method for assessing the direct inhibitory activity of compounds against renin.

Materials:

  • Human recombinant renin

  • FRET-based renin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution or vehicle (DMSO) to the appropriate wells.

  • Add 80 µL of human renin solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

  • Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 340/490 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.

Protocol 2: General Protocol for Investigating Off-Target Effects on a Protease Panel

This protocol provides a framework for screening this compound against a panel of related proteases to assess selectivity.

Materials:

  • This compound

  • Panel of proteases (e.g., Cathepsins, Trypsin, Chymotrypsin)

  • Specific substrates for each protease

  • Appropriate assay buffers for each protease

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • For each protease, optimize the assay conditions (substrate concentration, enzyme concentration, buffer pH) for linear reaction kinetics.

  • Prepare a stock solution of this compound and create serial dilutions.

  • In separate wells for each protease, pre-incubate the enzyme with various concentrations of this compound for 15-30 minutes.

  • Initiate the enzymatic reaction by adding the specific substrate for each protease.

  • Monitor the reaction progress using the appropriate detection method (e.g., absorbance or fluorescence).

  • Calculate the percent inhibition for each protease at each this compound concentration and determine the IC50 values.

  • Compare the IC50 for the off-target proteases to the IC50 for renin to determine the selectivity profile.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) and the site of action for this compound.

Off_Target_Troubleshooting Start Unexpected Experimental Result with this compound Check_Experimental Rule out experimental artifacts (controls, purity, etc.) Start->Check_Experimental Check_On_Target Is the effect plausible via potent RAS inhibition? Investigate_Off_Target Investigate Potential Off-Target Effects Check_On_Target->Investigate_Off_Target No On_Target_Effect Likely on-target effect in a novel context Check_On_Target->On_Target_Effect Yes Check_Experimental->Check_On_Target No Experimental_Error Likely experimental error Check_Experimental->Experimental_Error Yes Screening Perform broad-spectrum screening (e.g., kinome, protease panel) Investigate_Off_Target->Screening Hypothesis_Testing Formulate and test specific off-target hypotheses (e.g., ion channel modulation) Investigate_Off_Target->Hypothesis_Testing

References

Zankiren Off-Target Activity Mitigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target activity of Zankiren in cellular experiments. Given that publicly available information on specific this compound off-targets is limited, this guide focuses on established methodologies for identifying and mitigating off-target effects applicable to small molecule inhibitors in general, using this compound and the renin-angiotensin system (RAS) as a primary example.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, suggesting a course of action to differentiate on-target from off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known renin-angiotensin system (RAS) inhibition.

You are using this compound to inhibit renin in a cell line that expresses components of the RAS. However, you observe a phenotype (e.g., unexpected cytotoxicity, changes in cell morphology, or modulation of a signaling pathway) that is not readily explained by the inhibition of renin activity.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, renin, in your cellular model. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[1][2][3] An increase in the thermal stability of renin in the presence of this compound confirms target engagement.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype and compare it to the IC50 of this compound for renin inhibition. A significant rightward shift in the dose-response for the unexpected phenotype compared to the on-target IC50 may suggest an off-target effect.[4]

  • Use a Structurally Unrelated Renin Inhibitor: Treat your cells with a different renin inhibitor that has a distinct chemical structure from this compound (e.g., Aliskiren). If this second inhibitor recapitulates the on-target effects but not the unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of this compound.[5][6]

  • Target Knockdown/Knockout Controls: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of renin.[4][7] If the phenotype observed with this compound is not replicated in the renin-knockdown/knockout cells, this points towards an off-target mechanism.

Issue 2: this compound displays significant cytotoxicity at concentrations required for effective renin inhibition.

You find that the concentration of this compound needed to achieve the desired level of renin inhibition in your cellular assay is also causing significant cell death, complicating the interpretation of your results.

Troubleshooting Steps:

  • Cytotoxicity Counterscreen: Perform a cytotoxicity assay in a cell line that does not express renin. If this compound still shows toxicity, it confirms a renin-independent (off-target) cytotoxic effect.[8][9][10]

  • Identify Potential Off-Target Liabilities:

    • Computational Prediction: Utilize in silico tools to predict potential off-target interactions of this compound.[11][12][13][14] These methods use ligand-based similarity searching or structure-based docking to identify proteins that this compound might bind to.

    • Broad-Spectrum Profiling: Screen this compound against a large panel of proteins, such as a kinase panel.[15][16][17][18][19] Kinases are common off-targets for many small molecule inhibitors and their unintended inhibition can lead to cytotoxicity.[20]

  • Chemical Proteomics: Employ techniques like affinity chromatography with immobilized this compound to pull down binding partners from cell lysates. These interacting proteins can then be identified by mass spectrometry, providing an unbiased view of potential off-targets.[20][21]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

Q2: How can I proactively assess the selectivity of this compound before starting my main experiments?

A2: A proactive approach to understanding this compound's selectivity is highly recommended.

  • In Silico Profiling: Before any wet-lab experiments, computational methods can predict a range of potential off-targets, helping you to anticipate and design experiments to control for these interactions.[11][22]

  • Kinase Selectivity Profiling: Given that kinases are a frequent class of off-targets, screening this compound against a broad panel of kinases can provide valuable initial data on its selectivity.[15][17][18]

Q3: What is a counterscreening assay and how can it be used for this compound?

A3: A counterscreening assay is a follow-up experiment designed to eliminate false positives or to identify compounds with undesirable properties, such as off-target activity or general cytotoxicity.[8][9][10] For this compound, a counterscreen could involve:

  • Testing its activity against a different, unrelated enzyme to ensure it is not a non-specific inhibitor.[9]

  • Running the primary assay in a cell line that does not express the target (renin) to identify target-independent effects.[8]

  • Performing a general cytotoxicity assay to separate the desired pharmacological effect from cell death.[10]

Q4: Can off-target effects be beneficial?

A4: While often considered detrimental, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[20] For example, an off-target interaction might inhibit a pathway that contributes to disease pathology, complementing the on-target effect. However, in a research setting, it is crucial to identify and characterize these off-target interactions to accurately understand the compound's mechanism of action.

Data Presentation

Table 1: Hypothetical On- and Off-Target Potency of this compound

This table provides a hypothetical example of how to present quantitative data for on- and off-target activity. Note: These values are for illustrative purposes only and are not based on published data for this compound's off-target profile.

TargetTarget ClassAssay TypeIC50 (nM)
Renin Aspartyl Protease Enzymatic 0.8
Kinase XTyrosine KinaseEnzymatic750
Kinase YSerine/Threonine KinaseEnzymatic2,300
Ion Channel ZVoltage-gatedElectrophysiology>10,000

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Renin Target Engagement

This protocol describes how to verify the binding of this compound to renin in intact cells using Western blot for detection.[1][2][3][23][24]

Materials:

  • Cell line expressing endogenous or recombinant renin

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-renin primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Thermocycler

  • Western blot equipment

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Heating Step: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the levels of soluble renin by Western blot.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble renin as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.[15][16][17][18][19]

Methodology:

  • Compound Submission: Provide a stock solution of this compound in DMSO at a specified concentration (e.g., 10 mM).

  • Primary Screen: this compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases. The percentage of inhibition for each kinase is determined.

  • IC50 Determination: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value. This compound is tested at multiple concentrations to generate a dose-response curve.

  • Data Analysis: The results are provided as a report, often including the percentage of inhibition at the screening concentration and the IC50 values for the "hit" kinases. This data allows for the assessment of this compound's kinase selectivity.

Visualizations

Signaling Pathway

Renin_Angiotensin_System cluster_RAS Renin-Angiotensin System (On-Target Pathway) cluster_OffTarget Hypothetical Off-Target Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects This compound This compound This compound->AngI Inhibits OffTargetKinase Off-Target Kinase This compound->OffTargetKinase Inhibits DownstreamSignal Downstream Signaling OffTargetKinase->DownstreamSignal Phenotype Unexpected Phenotype DownstreamSignal->Phenotype

Caption: On-target vs. hypothetical off-target activity of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound CETSA Perform CETSA for Renin Target Engagement Start->CETSA DoseResponse Dose-Response Analysis (Phenotype vs. Renin IC50) CETSA->DoseResponse Target Engaged UnrelatedInhibitor Test Structurally Unrelated Renin Inhibitor DoseResponse->UnrelatedInhibitor TargetKnockdown Renin Knockdown/Knockout (siRNA/CRISPR) UnrelatedInhibitor->TargetKnockdown OnTarget Phenotype is Likely ON-TARGET TargetKnockdown->OnTarget Phenotype Mimicked OffTarget Phenotype is Likely OFF-TARGET TargetKnockdown->OffTarget Phenotype Not Mimicked

Caption: Workflow for troubleshooting unexpected phenotypes.

Logical Relationship

Mitigation_Strategy cluster_Identification Identification Methods cluster_Mitigation Mitigation Approaches Identify Identify Off-Targets Mitigate Mitigate Off-Target Effects Identify->Mitigate Computational Computational Prediction Profiling Kinase/Proteome Profiling ChemicalProteomics Chemical Proteomics DoseOptimization Use Lowest Effective Dose StructuralModification Rational Drug Design AlternativeInhibitor Use More Selective Inhibitor

Caption: Relationship between identification and mitigation of off-target effects.

References

Zankiren Dose Escalation Study Design: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting dose escalation studies for the renin inhibitor, Zankiren.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the enzyme renin.[1][2] Renin is the rate-limiting enzyme in the Renin-Angiotensin System (RAS), responsible for converting angiotensinogen to angiotensin I.[3] By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone.[1][3][4] This ultimately results in vasodilation and a decrease in blood pressure.

Q2: What is a suitable starting dose for a this compound dose escalation study in humans?

A2: Previous clinical trials in healthy, mildly sodium-depleted normotensive subjects have used doses as low as 5 mg and 10 mg.[1][5] A starting dose in this range would be a conservative approach. The selection of a starting dose should be based on preclinical toxicology data and pharmacokinetic modeling to ensure subject safety.[6]

Q3: What are the expected pharmacodynamic effects of this compound?

A3: Oral administration of this compound has been shown to produce dose-dependent reductions in plasma renin activity (PRA), angiotensin I (Ang I), angiotensin II (Ang II), and aldosterone.[1][4] Concurrently, an increase in plasma active renin concentration is observed due to the interruption of the negative feedback loop.[1][4] These biochemical changes are accompanied by a dose-related reduction in blood pressure.[1]

Q4: What is a typical dose escalation scheme for a study like this?

A4: A common approach is a single-dose, placebo-controlled, randomized, dose-escalation design.[1] Cohorts of subjects receive escalating single doses of this compound or a placebo. For example, a study might start with a 10 mg dose, and subsequent cohorts could receive 25 mg, 50 mg, 125 mg, and 250 mg.[1] The progression to a higher dose should only occur after a thorough review of the safety and tolerability data from the preceding lower-dose cohort.[7]

Q5: What are the key pharmacokinetic parameters to measure for this compound?

A5: Key pharmacokinetic parameters to measure in plasma include Cmax (maximum concentration), Tmax (time to maximum concentration), and the elimination half-life. In a previous study, peak plasma levels of this compound were observed approximately 1 hour after oral administration.[8] It is also important to assess dose proportionality of exposure.

Troubleshooting Guide

Problem 1: High inter-subject variability in blood pressure response at a given dose.

  • Possible Cause: Differences in baseline sodium status can significantly impact the activity of the Renin-Angiotensin System.

  • Troubleshooting Step: Standardize and control the sodium intake of study participants. A period of dietary sodium restriction or pretreatment with a diuretic (e.g., furosemide) has been used to create a more uniform state of RAS activation.[1]

Problem 2: Lack of a clear dose-dependent effect on blood pressure despite observing changes in RAS biomarkers.

  • Possible Cause 1: The doses administered may be on the plateau of the dose-response curve, where further increases in dose do not produce a greater therapeutic effect.

  • Troubleshooting Step 1: Review preclinical data to ensure the dose range selected is appropriate for exploring the full dose-response relationship.

  • Possible Cause 2: The method of blood pressure measurement may not be sensitive enough to detect subtle changes.

  • Troubleshooting Step 2: Employ automated oscillometric devices for frequent and standardized blood pressure monitoring to improve precision.[1]

Problem 3: Unexpected adverse events are observed.

  • Possible Cause: While this compound is specific for renin, off-target effects or effects related to excessive blood pressure reduction can occur.

  • Troubleshooting Step: Establish a clear definition of dose-limiting toxicities (DLTs) before initiating the study.[6] A safety monitoring board should be in place to review all adverse events and make decisions regarding dose escalation.

Data Presentation

Table 1: Pharmacodynamic Effects of a Single Oral Dose of this compound in Mildly Sodium-Depleted Normotensive Subjects

Dose (mg)Peak % Decrease in Plasma Renin ActivityPeak % Decrease in Angiotensin IIMaximum Reduction in Mean Arterial Pressure (mmHg)
10~50%~40%~5 mmHg
50~80%~60%~8 mmHg
125>90%~75%~10 mmHg
250>95%~90%~12 mmHg

Note: The values presented are approximate and synthesized from descriptive reports in the cited literature for illustrative purposes.[1][8]

Table 2: Pharmacokinetic Parameters of this compound After Single Oral Doses

Dose (mg)Cmax (ng/mL)Tmax (hours)
5029 ± 15~1
12547 ± 25~1
250407 ± 154~1

Data from Ménard et al. (1995).[8]

Experimental Protocols

Protocol 1: Measurement of Plasma Renin Activity (PRA)

  • Blood Collection: Collect whole blood samples in pre-chilled tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Angiotensin I Generation: Incubate the plasma at 37°C for a defined period to allow renin to act on endogenous angiotensinogen, generating angiotensin I.

  • Angiotensin I Quantification: Measure the generated angiotensin I using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Calculation: PRA is typically expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).

Protocol 2: Quantification of Angiotensin II

  • Blood Collection and Processing: Collect blood samples into chilled tubes containing a protease inhibitor cocktail to prevent the degradation of angiotensin II. Separate plasma by centrifugation at 4°C.

  • Solid-Phase Extraction: Extract angiotensin II from the plasma using a solid-phase extraction column to remove interfering substances.

  • Quantification: Analyze the extracted samples using a specific and sensitive radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Zankiren_RAS_Pathway cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction This compound This compound This compound->Angiotensin_I Inhibition

Caption: Mechanism of action of this compound in the Renin-Angiotensin System.

Dose_Escalation_Workflow Start Start Study Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomize to Cohort 1 Screening->Randomization Dose_C1 Administer Dose 1 (e.g., 10 mg this compound) or Placebo Randomization->Dose_C1 Safety_PK_PD_C1 Monitor Safety, PK, PD (e.g., 24-48 hours) Dose_C1->Safety_PK_PD_C1 DLT_Check_C1 DLT Observed? Safety_PK_PD_C1->DLT_Check_C1 Escalate Escalate to Next Dose? DLT_Check_C1->Escalate No Stop Stop Study or Re-evaluate Dose DLT_Check_C1->Stop Yes Dose_C2 Administer Dose 2 (e.g., 50 mg this compound) or Placebo Escalate->Dose_C2 Yes MTD Maximum Tolerated Dose Identified Escalate->MTD No Dose_C2->Safety_PK_PD_C1 Repeat Monitoring & Evaluation

Caption: General workflow for a this compound dose escalation study.

Zankiren_Logical_Relationships Zankiren_Dose Increased this compound Dose Renin_Inhibition Increased Renin Inhibition Zankiren_Dose->Renin_Inhibition AngII_Decrease Decreased Angiotensin II Renin_Inhibition->AngII_Decrease PRA_Decrease Decreased Plasma Renin Activity Renin_Inhibition->PRA_Decrease Renin_Increase Increased Plasma Active Renin Renin_Inhibition->Renin_Increase Feedback Loop Interruption Aldo_Decrease Decreased Aldosterone AngII_Decrease->Aldo_Decrease BP_Decrease Decreased Blood Pressure AngII_Decrease->BP_Decrease Aldo_Decrease->BP_Decrease

Caption: Logical relationships of this compound's effects on the RAS.

References

Technical Support Center: Addressing Poor Absorption of Early Renin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with early-generation renin inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor oral absorption and bioavailability encountered during experiments with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why do early renin inhibitors, such as pepstatin, enalkiren, and remikiren, typically exhibit poor oral bioavailability?

A1: Early renin inhibitors, many of which are peptide-like in nature, face several significant barriers in the gastrointestinal (GI) tract that contribute to their poor oral bioavailability.[1][2] These include:

  • Enzymatic Degradation: The harsh acidic environment of the stomach and the presence of numerous proteolytic enzymes, like pepsin, can rapidly degrade these molecules before they can be absorbed.[3]

  • Low Permeability: Due to their often large molecular size and hydrophilic nature, early renin inhibitors have difficulty passively diffusing across the lipid-rich membranes of intestinal epithelial cells.[2][3]

  • High First-Pass Metabolism: After absorption, these compounds may be extensively metabolized by enzymes in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[1]

  • Efflux Transporters: Some renin inhibitors may be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen, thereby limiting net absorption.

Q2: What are the key physicochemical properties of early renin inhibitors that influence their absorption?

A2: The molecular weight, lipophilicity (logP), and aqueous solubility are critical physicochemical properties. High molecular weight and low lipophilicity (high hydrophilicity) are characteristic of many early renin inhibitors and are major contributors to their poor membrane permeability. While high aqueous solubility is generally desirable for dissolution, an optimal balance between solubility and lipophilicity is necessary for effective oral absorption.[4][5]

Q3: What in vitro models are most useful for assessing the intestinal permeability of early renin inhibitors?

A3: The Caco-2 cell permeability assay is a widely used and well-established in vitro model that mimics the human intestinal epithelium.[6] This assay can provide valuable information on a compound's passive permeability and identify if it is a substrate for active efflux transporters.

Q4: What are some initial formulation strategies to consider for improving the oral absorption of a poorly absorbed renin inhibitor?

A4: Several formulation strategies can be explored to enhance oral bioavailability:

  • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.[7]

  • Use of Permeation Enhancers: These agents can transiently and reversibly increase the permeability of the intestinal epithelium.[2]

  • Co-administration with Enzyme Inhibitors: This can protect the renin inhibitor from degradation in the GI tract.

Troubleshooting Guides

Issue 1: Very low or undetectable plasma concentrations of the renin inhibitor after oral administration in animal models.

Possible Cause & Troubleshooting Steps:

  • Rapid Degradation in the GI Tract:

    • Troubleshooting: Assess the stability of your compound in simulated gastric and intestinal fluids. If degradation is significant, consider formulation strategies such as enteric coatings to protect the compound from the stomach's acidic environment or co-administration with protease inhibitors.

  • Poor Aqueous Solubility:

    • Troubleshooting: Determine the compound's solubility at various pH levels relevant to the GI tract. If solubility is low, explore formulation approaches like creating amorphous solid dispersions, using co-solvents, or complexation with cyclodextrins.[7]

  • Low Intestinal Permeability:

    • Troubleshooting: Perform a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). If the Papp value is low, consider strategies to enhance permeability, such as co-formulation with permeation enhancers.

  • Active Efflux by Transporters (e.g., P-gp):

    • Troubleshooting: In your Caco-2 assay, include a P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport of your compound in the presence of the inhibitor suggests it is a substrate for P-gp.[6]

  • High First-Pass Metabolism:

    • Troubleshooting: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the compound's metabolic stability. If metabolism is high, chemical modification of the molecule to block metabolic sites may be necessary.[7]

Issue 2: High variability in plasma concentrations between individual animals in the same study group.

Possible Cause & Troubleshooting Steps:

  • Inconsistent Formulation Homogeneity:

    • Troubleshooting: If using a suspension, ensure it is uniformly mixed before each administration. For solutions, confirm that the compound is fully dissolved and does not precipitate over time.

  • Differences in Food Intake:

    • Troubleshooting: The presence or absence of food can significantly impact the absorption of some drugs. Standardize the feeding schedule of the animals (e.g., fasted or fed) to minimize this variability.[8]

  • Inaccurate Dosing Technique:

    • Troubleshooting: Ensure that the oral gavage technique is consistent and accurate for all animals. Provide proper training to all personnel involved in dosing.

Data Presentation

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Early Renin Inhibitors and Aliskiren.

PropertyPepstatinEnalkirenRemikirenZankirenAliskiren (Reference)
Molecular Weight ( g/mol ) 685.9656.9[9]630.8[10]706.0[6]551.8 (base)[4]
LogP High-3.9[10]-2.45 (hydrophilic)[4]
Aqueous Solubility Poor>10 mg/mL[3]-->350 mg/mL (at pH 7.4)[4]
Oral Bioavailability Very Low<2%[4]<2% to <6%[11]Poor (<2%)[11]~2.5%[1]
Plasma Half-life (t½) -~1.6 hours[3]Short (≤ 1.5 hours)[11]Short~24 hours[11]
IC50 (human renin) ~1 µM14 nM[12]0.7 nM1.1 nM[12]0.6 nM[12]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of an early renin inhibitor.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[6]

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specific time points. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side. This assesses the extent of active efflux.

  • Efflux Inhibition: To investigate the involvement of specific efflux transporters like P-gp, the transport studies are repeated in the presence of a known inhibitor (e.g., verapamil).[6]

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is generally indicative of active efflux.

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the intestinal permeability of a renin inhibitor in a model that preserves the physiological conditions of the intestine.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a midline abdominal incision is made to expose the small intestine. A specific segment of the intestine (e.g., jejunum or ileum) is isolated and cannulated at both ends.

  • Perfusion: A perfusion solution containing the test compound and a non-absorbable marker (to correct for water flux) is pumped through the isolated intestinal segment at a constant flow rate.

  • Sample Collection: The perfusate exiting the intestinal segment is collected at regular intervals.

  • Blood Sampling (Optional): Blood samples can be collected from the mesenteric vein draining the perfused segment to directly measure the rate of drug appearance in the blood.

  • Sample Analysis: The concentrations of the test compound and the non-absorbable marker in the perfusate samples are determined by a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: The effective permeability (Peff) of the compound is calculated based on its disappearance from the perfusate along the length of the intestinal segment.

Mandatory Visualizations

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin ACE ACE Physiological_Effects Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Physiological_Effects Early_Renin_Inhibitors Early Renin Inhibitors (e.g., Pepstatin, Enalkiren) Early_Renin_Inhibitors->Renin Inhibition

Caption: The Renin-Angiotensin System and the site of action of early renin inhibitors.

G cluster_workflow Experimental Workflow for Assessing Oral Absorption Start Start: Poorly Absorbed Renin Inhibitor In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Solubility_Assay Solubility Assay In_Vitro_Screening->Solubility_Assay Stability_Assay GI Stability Assay In_Vitro_Screening->Stability_Assay Caco2_Assay Caco-2 Permeability Assay In_Vitro_Screening->Caco2_Assay Formulation_Development Formulation Development Solubility_Assay->Formulation_Development Stability_Assay->Formulation_Development Caco2_Assay->Formulation_Development In_Vivo_PK_Study In Vivo PK Study (Animal Model) Formulation_Development->In_Vivo_PK_Study Data_Analysis Pharmacokinetic Data Analysis In_Vivo_PK_Study->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision

Caption: A typical experimental workflow for evaluating and improving the oral absorption of early renin inhibitors.

G cluster_troubleshooting Troubleshooting Logic for Poor Oral Absorption Low_Bioavailability Low Oral Bioavailability Observed Is_it_Soluble Is the compound soluble in GI fluids? Low_Bioavailability->Is_it_Soluble Is_it_Stable Is the compound stable in the GI tract? Is_it_Soluble->Is_it_Stable Yes Improve_Solubility Improve Solubility: - Particle size reduction - Amorphous dispersions - Lipid formulations Is_it_Soluble->Improve_Solubility No Is_it_Permeable Is the compound permeable across the intestinal epithelium? Is_it_Stable->Is_it_Permeable Yes Protect_from_Degradation Protect from Degradation: - Enteric coating - Enzyme inhibitors Is_it_Stable->Protect_from_Degradation No Enhance_Permeability Enhance Permeability: - Permeation enhancers - Prodrug approach Is_it_Permeable->Enhance_Permeability No Efflux_Issue Is it an efflux substrate? Is_it_Permeable->Efflux_Issue Yes Inhibit_Efflux Inhibit Efflux: - Co-administer with efflux inhibitors Efflux_Issue->Inhibit_Efflux Yes

Caption: A logical troubleshooting guide for addressing the root causes of poor oral absorption.

References

Storage and handling of Zankiren powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and use of Zankiren powder and solutions in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored under specific conditions to ensure its long-term stability. It is recommended to keep it in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), the powder should be kept at -20°C.[1][2] If stored correctly, this compound powder has a shelf life of over two years.[1]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[3] For biological assays, DMSO is the most commonly recommended solvent for creating high-concentration stock solutions.[1]

Q3: How should this compound stock solutions be stored?

A3: Once prepared, stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage of a few days to weeks, refrigeration at 0 - 4°C is acceptable.[1] For long-term storage, it is crucial to store the aliquots at -20°C or -80°C.[2] Solutions stored at -80°C can be stable for up to a year.[2]

Q4: Is this compound stable during shipping at ambient temperatures?

A4: Yes, this compound is considered stable enough for shipment at ambient temperatures for a few weeks, including the time it may spend in customs.[1]

Data Presentation: Storage Conditions Summary

FormConditionTemperatureDurationLight/Moisture
Powder Short-term0 - 4°CDays to WeeksProtect from light and moisture
Long-term-20°CMonths to YearsProtect from light and moisture
Stock Solution Short-term0 - 4°CDays to WeeksProtect from light
(in DMSO)Long-term-20°C or -80°CMonths to a YearProtect from light

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Buffer

Precipitation is a common issue when diluting a concentrated DMSO stock solution of a hydrophobic compound like this compound into an aqueous buffer for an experiment. This phenomenon, often called "solvent shock," can lead to inaccurate results.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Concentration Exceeds Solubility The final concentration of this compound in the aqueous buffer may be higher than its solubility limit. Solution: Lower the final working concentration of this compound. Perform a dose-response experiment to determine the maximum soluble concentration in your specific assay buffer.
Improper Dilution Technique Adding the DMSO stock directly and quickly to the full volume of aqueous buffer can cause localized high concentrations and immediate precipitation. Solution: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Alternatively, perform a serial dilution by first diluting the stock into a smaller volume of buffer before adding it to the final volume.
Low Temperature of Aqueous Buffer Cold buffers can decrease the solubility of hydrophobic compounds. Solution: Gently warm the aqueous buffer to room temperature or the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Buffer Composition and pH The pH and composition of your aqueous buffer can significantly impact the solubility of this compound. Solution: If possible, test a range of pH values for your buffer to find the optimal pH for solubility. Consider if any components in your buffer might be incompatible with this compound.
Issue: Inconsistent or No Activity in Renin Inhibition Assay

If you are observing variable results or a lack of inhibitory activity in your renin assay, consider the following factors.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Inactive Renin Enzyme The enzyme may have lost activity due to improper storage or handling. Solution: Always use a fresh aliquot of the renin enzyme for each experiment. Confirm the enzyme's activity with a known substrate and without any inhibitor present.
Substrate Degradation The peptide-based substrate used in many renin assays can degrade over time. Solution: Ensure the substrate has been stored correctly (typically at -20°C, protected from light) and is within its expiration date.
Pipetting Inaccuracies Small volume pipetting errors can lead to significant variations in final concentrations. Solution: Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider preparing an intermediate dilution to increase the volume you are pipetting.
Incorrect Assay Conditions The assay buffer composition, pH, or incubation temperature may not be optimal for renin activity. Solution: Verify that the assay buffer pH is within the optimal range for renin (typically pH 8.0).[4] Ensure the incubation is performed at the recommended temperature, usually 37°C.[4]
This compound Degradation The this compound in your working solution may have degraded. Solution: Prepare fresh working solutions of this compound from a properly stored stock solution immediately before each experiment.

Experimental Protocols

Protocol: In Vitro Renin Inhibition Assay using a FRET-based Method

This protocol provides a general framework for determining the inhibitory activity of this compound against human renin.

1. Materials and Reagents:

  • Human recombinant renin

  • FRET-based renin substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)[4]

  • This compound

  • DMSO (anhydrous)

  • 96-well black microplate

  • Fluorescence plate reader

2. Preparation of Reagents:

  • This compound Stock Solution (10 mM): Based on its molecular weight of 705.97 g/mol , dissolve an appropriate amount of this compound powder in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 7.06 mg of this compound in 1 mL of DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is consistent and ideally below 0.5%.

  • Renin Working Solution: Dilute the human recombinant renin in cold assay buffer to the desired working concentration. This should be optimized to ensure linear reaction kinetics over the course of the assay.

  • Substrate Working Solution: Reconstitute the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store it at -20°C, protected from light.[5] Dilute the substrate stock in the assay buffer to a final concentration at or near its Km value for renin.

3. Assay Procedure:

  • In a 96-well black microplate, add 2 µL of each diluted this compound solution or DMSO (for the no-inhibitor control) to the appropriate wells.[5]

  • Add 98 µL of the renin working solution to each well containing the inhibitor or DMSO.[5]

  • Mix gently and pre-incubate the plate for 15 minutes at 37°C.[5]

  • Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to all wells.[5]

  • Immediately begin monitoring the increase in fluorescence in a microplate reader set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET substrate every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

  • Subtract the background fluorescence (from wells with no enzyme) from all readings.

  • Calculate the initial reaction velocity (rate) for each concentration of this compound.

  • Determine the percentage of renin inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

G This compound Stock Solution Preparation Workflow cluster_start This compound Stock Solution Preparation Workflow cluster_weigh This compound Stock Solution Preparation Workflow cluster_dissolve This compound Stock Solution Preparation Workflow cluster_vortex This compound Stock Solution Preparation Workflow cluster_aliquot This compound Stock Solution Preparation Workflow cluster_store This compound Stock Solution Preparation Workflow cluster_end This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., to 10 mM) weigh->dissolve vortex Vortex/Sonicate Until Fully Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing this compound stock solutions.

G Troubleshooting this compound Precipitation cluster_start Troubleshooting this compound Precipitation cluster_conc Troubleshooting this compound Precipitation cluster_lower_conc Troubleshooting this compound Precipitation cluster_dilution Troubleshooting this compound Precipitation cluster_improve_dilution Troubleshooting this compound Precipitation cluster_temp Troubleshooting this compound Precipitation cluster_warm_buffer Troubleshooting this compound Precipitation cluster_ph Troubleshooting this compound Precipitation cluster_optimize_ph Troubleshooting this compound Precipitation cluster_end Troubleshooting this compound Precipitation start Precipitation Observed? concentration Is Final Concentration Too High? start->concentration Yes lower_concentration Lower Final Concentration concentration->lower_concentration Yes dilution_technique Improper Dilution Technique? concentration->dilution_technique No end Problem Resolved lower_concentration->end improve_dilution Add Dropwise While Vortexing dilution_technique->improve_dilution Yes temperature Is Buffer Cold? dilution_technique->temperature No improve_dilution->end warm_buffer Warm Buffer to RT or 37°C temperature->warm_buffer Yes ph Suboptimal Buffer pH? temperature->ph No warm_buffer->end optimize_ph Test Different pH Values ph->optimize_ph Yes ph->end No optimize_ph->end

Caption: A decision tree for troubleshooting this compound precipitation.

References

Validation & Comparative

Zankiren vs. Aliskiren: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of hypertension research and drug development, direct renin inhibitors represent a targeted approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a detailed preclinical comparison of two such inhibitors: zankiren, an early-generation compound, and aliskiren, the first in its class to receive clinical approval. The following sections present a comprehensive overview of their comparative efficacy, pharmacokinetics, and the experimental protocols used in their preclinical evaluation.

In Vitro Potency

The intrinsic potency of this compound and aliskiren against human renin has been determined through in vitro assays. These studies are fundamental in establishing the direct inhibitory activity of the compounds at their molecular target.

CompoundIC50 (nmol/L) vs. Human Renin
This compound1.1
Aliskiren0.6
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical Efficacy and Pharmacodynamics

Comparative studies in preclinical animal models are crucial for evaluating the in vivo effects of drug candidates on physiological parameters like blood pressure.

Blood Pressure Reduction in Sodium-Depleted Marmosets

A key head-to-head comparison was conducted in sodium-depleted marmosets, a relevant preclinical model for assessing renin-dependent hypertension.

CompoundDose (Oral)Outcome
This compound3 mg/kgLess effective than aliskiren at the same dose
Aliskiren3 mg/kgMore effective than this compound at the same dose; Peak blood pressure reduction of -30 ± 4 mmHg at 1 hour post-dose, with the response persisting for over 12 hours.[1]
Efficacy in Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension.

CompoundDose (Subcutaneous Osmotic Minipump)Outcome
This compoundNot Reported in direct comparison-
Aliskiren10-100 mg/kg/dayDose-dependent decrease in blood pressure. At 10 mg/kg, aliskiren was at least as effective as equal doses of valsartan or benazepril.[1]

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a drug—is critical for drug development. While comprehensive comparative preclinical data is limited, the following tables summarize the available information for both compounds.

Pharmacokinetic Parameters of Aliskiren in Marmosets
ParameterValue
Dose10 mg/kg (oral)
Tmax1-2 hours
Bioavailability16.3%
Half-life (t1/2)2.3 hours
Pharmacokinetic Profile of this compound in Preclinical Models

Specific quantitative pharmacokinetic data for this compound in preclinical models such as dogs and monkeys is not widely available in the public domain. However, literature describes it as having "substantial bioavailability in several animal species" and being effective in salt-depleted dogs.[2] Early-generation renin inhibitors, including this compound, were generally characterized by poor oral bioavailability (<2%) and short half-life, which hindered their clinical development.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified human renin.

Methodology:

  • Purified recombinant human renin is incubated with a fluorogenic substrate, such as (7-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg.

  • The enzymatic reaction leads to the cleavage of the substrate, separating the fluorophore (EDANS) from the quencher (Dabcyl) and resulting in an increase in fluorescence.

  • The test compounds (this compound or aliskiren) are added to the reaction mixture at varying concentrations.

  • The rate of increase in fluorescence is measured over time using a fluorescence plate reader.

  • The IC50 value is calculated by plotting the percentage of renin inhibition against the logarithm of the inhibitor concentration.

Blood Pressure Measurement in Sodium-Depleted Marmosets

Objective: To evaluate the antihypertensive efficacy of orally administered this compound and aliskiren in a renin-dependent hypertension model.

Animal Model: Conscious common marmosets (Callithrix jacchus).

Protocol:

  • Sodium Depletion: To induce a state of renin-dependent hypertension, the marmosets are fed a low-sodium diet for a period of at least one week prior to the study. This enhances the role of the RAAS in maintaining blood pressure.

  • Drug Administration: this compound and aliskiren are formulated in a suitable vehicle and administered via oral gavage at the specified dose (e.g., 3 mg/kg).

  • Blood Pressure Monitoring: Arterial blood pressure is continuously monitored using implantable radiotelemetry transmitters. The transmitter's catheter is surgically implanted into the abdominal aorta, and the transmitter body is placed in the peritoneal cavity. This allows for the measurement of blood pressure and heart rate in conscious, unrestrained animals, minimizing stress-related artifacts.[1]

  • Data Acquisition: Blood pressure and heart rate data are recorded at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours) to determine the peak effect and duration of action.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the long-term antihypertensive efficacy of aliskiren in a genetic model of hypertension.

Animal Model: Adult male spontaneously hypertensive rats (SHR).

Protocol:

  • Drug Administration: Aliskiren is delivered continuously over a period of weeks via subcutaneously implanted osmotic minipumps. This method ensures consistent drug exposure over the study duration.

  • Blood Pressure Monitoring: Similar to the marmoset study, blood pressure and heart rate are monitored continuously using radiotelemetry. The telemetry catheter is implanted in the abdominal aorta.

  • Data Analysis: The collected data allows for the analysis of the dose-dependent effects of aliskiren on mean arterial pressure, systolic blood pressure, and diastolic blood pressure over an extended period.

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS cascade and the point of intervention for direct renin inhibitors like this compound and aliskiren.

RAAS_Pathway cluster_synthesis Synthesis Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney Vasoconstriction Vasoconstriction Increased_Blood_Pressure Increased Blood Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Sodium_Water_Retention->Increased_Blood_Pressure Renin Renin Renin->Angiotensin_I catalyzes ACE ACE ACE->Angiotensin_II catalyzes AT1_Receptor->Vasoconstriction Adrenal_Cortex Adrenal Cortex AT1_Receptor->Adrenal_Cortex Adrenal_Cortex->Aldosterone Kidney->Sodium_Water_Retention Arterioles Arterioles Zankiren_Aliskiren This compound / Aliskiren Zankiren_Aliskiren->Renin inhibit

The Renin-Angiotensin-Aldosterone System and the site of action of direct renin inhibitors.
Experimental Workflow: Comparative Efficacy in Marmosets

The following diagram outlines the typical workflow for a preclinical study comparing the efficacy of this compound and aliskiren in marmosets.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Marmosets) Start->Animal_Acclimatization Sodium_Depletion Sodium Depletion (Low-Sodium Diet) Animal_Acclimatization->Sodium_Depletion Telemetry_Implantation Radiotelemetry Transmitter Implantation Sodium_Depletion->Telemetry_Implantation Recovery Surgical Recovery Telemetry_Implantation->Recovery Baseline_Measurement Baseline Blood Pressure Measurement Recovery->Baseline_Measurement Drug_Administration Oral Administration (this compound or Aliskiren) Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Continuous Blood Pressure Monitoring Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Change from Baseline) Post_Dose_Monitoring->Data_Analysis End End Data_Analysis->End

A generalized workflow for preclinical comparative efficacy studies in marmosets.

References

A Comparative Guide to Zankiren and Enalkiren: Early-Generation Renin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zankiren (A-72517) and Enalkiren (A-64662), two early-generation, orally active renin inhibitors. Both compounds showed promise in the initial stages of development for the treatment of hypertension by targeting the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). However, their clinical advancement was ultimately halted due to challenges with oral bioavailability and pharmacokinetic profiles.[1][2] This document summarizes available experimental data, details relevant experimental methodologies, and presents a visual representation of the RAAS pathway to facilitate a comprehensive understanding of these compounds.

Mechanism of Action: Targeting the Apex of the RAAS Cascade

This compound and Enalkiren are direct competitive inhibitors of renin, an aspartic protease that catalyzes the conversion of angiotensinogen to angiotensin I.[3][4] This is the initial and rate-limiting step in the RAAS, a critical pathway in the regulation of blood pressure and fluid balance. By inhibiting renin, these compounds prevent the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[1] The targeted inhibition of renin offers a highly specific mechanism for antihypertensive therapy.

In Vitro Potency: A Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. In vitro studies have demonstrated that both this compound and Enalkiren are potent inhibitors of human renin.

CompoundIC50 (nmol/L)
This compound 1.1[1]
Enalkiren 14[1]
Table 1: In Vitro Potency of this compound and Enalkiren against Human Renin.

This compound exhibits a lower IC50 value, suggesting a higher in vitro potency compared to Enalkiren.

Pharmacokinetics and Pharmacodynamics: Clinical Insights

Direct head-to-head clinical trials comparing this compound and Enalkiren are not available in the published literature. However, individual studies provide insights into their pharmacokinetic and pharmacodynamic properties in humans. A significant challenge for both compounds was their low oral bioavailability, which was less than 2%.[1]

This compound:

In a study involving healthy male volunteers pretreated with furosemide to stimulate the RAAS, oral administration of this compound resulted in dose-dependent decreases in blood pressure, plasma renin activity (PRA), and plasma angiotensin I and II levels.[5][6]

Enalkiren:

Intravenous administration of Enalkiren in healthy, salt-depleted subjects demonstrated a dose-dependent suppression of PRA and angiotensin II.[2][3] The elimination half-life of Enalkiren was determined to be approximately 1.6 hours.[3] In hypertensive patients, intravenous Enalkiren produced significant, dose-related decreases in both systolic and diastolic blood pressure, with the effect being more pronounced after pretreatment with a diuretic.[3]

Experimental Protocols

The following sections detail the general methodologies used in the evaluation of renin inhibitors like this compound and Enalkiren.

In Vitro Renin Inhibition Assay (Fluorometric)

This assay is a common method for determining the IC50 of renin inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that mimics angiotensinogen and is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. When renin cleaves the substrate, the fluorophore is released, leading to an increase in fluorescence that is proportional to renin activity.[7][8][9][10]

Procedure:

  • Reagent Preparation: Prepare assay buffer, a stock solution of the renin enzyme, the FRET-based substrate, and serial dilutions of the test inhibitor (e.g., this compound or Enalkiren).

  • Assay Reaction: In a microplate, combine the renin enzyme with either the inhibitor at various concentrations or a vehicle control.

  • Incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Measurement of Plasma Renin Activity (PRA)

PRA is a measure of the capacity of plasma to generate angiotensin I from endogenous angiotensinogen. It is a key pharmacodynamic marker for renin inhibitors.

Principle: Plasma samples are incubated under controlled conditions to allow renin to act on angiotensinogen, generating angiotensin I. The amount of angiotensin I produced is then quantified, typically by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12][13][14][15]

Procedure:

  • Sample Collection and Handling: Collect whole blood in EDTA-containing tubes and centrifuge to separate the plasma. It is crucial to handle samples at room temperature to prevent cryoactivation of prorenin.[13]

  • Angiotensin I Generation: Incubate plasma samples at 37°C for a specific time to allow for the generation of angiotensin I. A parallel sample is kept at 0-4°C to prevent angiotensin I generation and serves as a baseline control.[12]

  • Quantification of Angiotensin I (ELISA Method):

    • Add the plasma samples (both 37°C and 0°C incubations) to microplate wells coated with an anti-angiotensin I antibody.

    • Add a known amount of enzyme-labeled angiotensin I, which competes with the angiotensin I in the sample for antibody binding.

    • After incubation and washing, add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.

  • Calculation of PRA: Calculate the net generation of angiotensin I by subtracting the baseline concentration (0°C sample) from the concentration after incubation (37°C sample). PRA is expressed as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/h).[14]

Visualizing the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS pathway and the point of inhibition for this compound and Enalkiren.

RAAS_Pathway cluster_inhibition Point of Inhibition Renin_Inhibitors This compound & Enalkiren Renin Renin (from Kidney) Renin_Inhibitors->Renin Inhibits Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure

References

Zankiren in Focus: A Head-to-Head Comparison of Renin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive drug development, direct renin inhibitors represent a targeted approach to modulating the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed, data-driven comparison of Zankiren with other key renin inhibitors, namely Aliskiren and Remikiren. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an objective performance assessment, complete with experimental methodologies and pathway visualizations.

Executive Summary

This compound emerged as a potent renin inhibitor in early drug discovery programs. While it demonstrated significant biological activity, its development, like that of many early-generation renin inhibitors, faced challenges, primarily related to oral bioavailability. This comparison places this compound in context with Aliskiren, the only renin inhibitor to have reached the market, and Remikiren, another key compound from the same era. The available data indicates that while all three compounds exhibit high in vitro potency, their clinical efficacy and pharmacokinetic profiles show notable differences.

Data Presentation: Quantitative Comparison of Renin Inhibitors

The following tables summarize the key quantitative data for this compound, Aliskiren, and Remikiren, providing a clear comparison of their in vitro potency and clinical effects on key biomarkers of the renin-angiotensin-aldosterone system.

Table 1: In Vitro Potency of Renin Inhibitors

CompoundIC50 (nmol/L)Source
This compound1.1
Aliskiren0.6
Remikiren0.8

Table 2: Clinical Pharmacodynamic Effects of this compound (Single Oral Dose in Sodium-Depleted Normotensive Subjects)

DosePeak Plasma Concentration (ng/mL)Maximum Decrease in Diastolic Blood Pressure (mm Hg)Maximum Decrease in Plasma Renin Activity (%)Maximum Decrease in Angiotensin II (%)
10 mg1.8 ± 0.4-2.8 ± 2.1-59 ± 5-33 ± 9
25 mg4.9 ± 1.0-4.6 ± 2.0-71 ± 4-48 ± 7
50 mg10.3 ± 2.1-6.4 ± 1.9-79 ± 3-59 ± 6
125 mg28.1 ± 5.6-8.2 ± 1.8-86 ± 2-68 ± 5
250 mg55.7 ± 11.1-10.0 ± 1.7-91 ± 1-75 ± 4

Data adapted from a study in mildly sodium-depleted normotensive subjects.

Table 3: Comparative Overview of Clinical Effects (Data from Separate Studies)

ParameterThis compoundAliskirenRemikiren
Blood Pressure Reduction Dose-dependent reduction in normotensive, sodium-depleted subjects.Effective in reducing blood pressure in hypertensive patients, comparable to other antihypertensive classes.Showed blood pressure lowering effects in clinical studies.
Plasma Renin Activity (PRA) Dose-dependent suppression.Significant and sustained suppression.Effective suppression.
Oral Bioavailability Low (<2%).Low (~2.5%).Low.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key experimental protocols used in the studies cited in this guide.

In Vitro Renin Inhibition Assay (IC50 Determination)

A common method for determining the in vitro potency of renin inhibitors is a fluorescence resonance energy transfer (FRET)-based assay.

Objective: To quantify the concentration of a renin inhibitor required to inhibit 50% of the enzymatic activity of purified human renin.

Materials:

  • Purified recombinant human renin

  • Fluorogenic renin substrate (e.g., a peptide containing a fluorescent donor and a quencher moiety)

  • Assay buffer (e.g., Tris-HCl buffer with BSA)

  • Test compounds (this compound, Aliskiren, Remikiren) dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Purified human renin and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction: The assay is performed in a 96- or 384-well microplate. A small volume of the test compound solution is added to each well, followed by the addition of the renin solution. The plate is incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a specific time period using a microplate reader. As renin cleaves the substrate, the fluorescent donor and quencher are separated, resulting in an increase in fluorescence.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase. The percentage of inhibition for each compound concentration is determined relative to a control reaction without any inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Clinical Trial Protocol for Assessing Pharmacodynamics of this compound

The following is a generalized protocol based on the clinical trial evaluating the dose-dependent effects of this compound.

Objective: To evaluate the pharmacodynamic effects of single oral doses of this compound on blood pressure, plasma renin activity (PRA), and angiotensin II levels in healthy, mildly sodium-depleted normotensive subjects.

Study Design: A single-center, randomized, double-blind, placebo-controlled, rising single-dose study.

Participant Population: Healthy, normotensive male volunteers. Key inclusion criteria typically include age within a specific range, normal body mass index, and no clinically significant abnormalities on physical examination, ECG, and laboratory tests. Exclusion criteria often include a history of cardiovascular disease, renal impairment, or hypersensitivity to related drugs.

Methodology:

  • Sodium Depletion: To stimulate the renin-angiotensin system, subjects undergo mild sodium depletion, for example, by administering a low dose of a diuretic (e.g., furosemide) prior to the study day and maintaining a low-sodium diet.

  • Randomization and Blinding: Subjects are randomly assigned to receive a single oral dose of this compound at a specific dosage level or a matching placebo. Both the subjects and the investigators are blinded to the treatment allocation.

  • Drug Administration: On the study day, subjects receive the assigned study medication with a standardized volume of water after an overnight fast.

  • Pharmacodynamic Assessments:

    • Blood Pressure and Heart Rate: Blood pressure and heart rate are monitored at regular intervals before and for up to 24 hours after drug administration using an automated oscillometric device.

    • Blood Sampling: Venous blood samples are collected at pre-defined time points. Plasma is separated and stored frozen for later analysis.

    • Biomarker Analysis:

      • Plasma Renin Activity (PRA): PRA is typically measured by a radioimmunoassay (RIA) that quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period.

      • Angiotensin II: Plasma angiotensin II concentrations are measured using a specific and sensitive RIA or a liquid chromatography-mass spectrometry (LC-MS/MS) method.

      • This compound Plasma Concentration: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: The changes in blood pressure, PRA, and angiotensin II from baseline are calculated for each treatment group and compared with the placebo group using appropriate statistical methods (e.g., analysis of covariance). The relationship between the dose of this compound and the observed pharmacodynamic effects is also analyzed.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparison of renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin ACE ACE Renin_Inhibitors Renin Inhibitors (this compound, Aliskiren, Remikiren) Renin_Inhibitors->Renin

The Renin-Angiotensin-Aldosterone System and the site of action of renin inhibitors.

Experimental_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development In_Vitro_Assay In Vitro Potency (IC50) - Renin Inhibition Assay Animal_Models In Vivo Efficacy - Spontaneously Hypertensive Rats - Sodium-Depleted Primates In_Vitro_Assay->Animal_Models Phase_I Phase I - Safety and Tolerability - Pharmacokinetics Animal_Models->Phase_I Phase_II Phase II - Dose-Ranging Studies - Pharmacodynamics (BP, PRA) Phase_I->Phase_II Phase_III Phase III - Large-Scale Efficacy - Comparison with Standard of Care Phase_II->Phase_III

A generalized experimental workflow for the development of renin inhibitors.

Logical_Relationship High_Potency High In Vitro Potency (Low IC50) Effective_PRA_Suppression Effective PRA Suppression High_Potency->Effective_PRA_Suppression Blood_Pressure_Reduction Blood Pressure Reduction Effective_PRA_Suppression->Blood_Pressure_Reduction Limited_Clinical_Utility Limited Clinical Utility (for early generation inhibitors) Low_Bioavailability Low Oral Bioavailability Low_Bioavailability->Limited_Clinical_Utility

Logical relationship between the properties of early-generation renin inhibitors.

Zankiren's In Vivo Renin Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Zankiren, a renin inhibitor, with other alternatives. This document synthesizes available experimental data to offer a comprehensive overview of their respective mechanisms, pharmacodynamic effects, and the experimental protocols used to evaluate them.

Introduction: Targeting the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The enzyme renin catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin is a key therapeutic strategy for managing hypertension and related cardiovascular diseases. This compound is an orally active renin inhibitor that has been evaluated for its efficacy in blocking the RAAS. This guide compares the in vivo performance of this compound with other renin inhibitors, primarily Aliskiren and Remikiren, based on published experimental data.

Comparative Efficacy: In Vivo Data

The following tables summarize the quantitative data on the in vivo effects of this compound and its alternatives on key cardiovascular and RAAS parameters.

Table 1: In Vivo Blood Pressure Reduction
Compound Dose Patient/Animal Model Blood Pressure Reduction (mmHg)
This compound10 - 250 mg (oral)Mildly sodium-depleted normotensive subjectsDose-dependent reduction. At 250 mg, placebo-adjusted maximum reduction in Mean Arterial Pressure (MAP) was 12.5 ± 3.1 mmHg.[1]
Aliskiren1-30 mg/kg (oral)Sodium-depleted marmosetsDose-dependent reduction. At 3 mg/kg, peak reduction was -30 ± 4 mmHg.[2]
Aliskiren150 mg (oral)Hypertensive patientsLeast-squares mean reduction in trough Diastolic Blood Pressure (DBP) of 9.3 ± 0.8 mmHg and Systolic Blood Pressure (SBP) of 11.4 ± 1.3 mmHg versus placebo.[3][4]
Aliskiren300 mg (oral)Hypertensive patientsLeast-squares mean reduction in trough DBP of 11.8 ± 0.8 mmHg and SBP of 15.8 ± 1.2 mmHg versus placebo.[3][4]
Remikiren600 mg (oral, once daily for 8 days)Hypertensive patientsNo significant change in blood pressure with monotherapy. Marked reduction when combined with hydrochlorothiazide.[5]
Remikiren600 mg (oral, once daily for 8 days)Hypertensive patients with normal or impaired renal functionSignificant peak fall in mean arterial pressure of 11.2 ± 0.8%.[6]
Table 2: In Vivo Plasma Renin Activity (PRA) Inhibition
Compound Dose Patient/Animal Model PRA Inhibition
This compound5 mg (oral)Sodium-restricted healthy menSustained decrease in PRA.[7]
This compound250 mg (oral)Mildly sodium-depleted normotensive subjects>95% suppression of PRA.[1]
Aliskiren300 mg (oral)Healthy subjects>99% inhibition at 5 hours, >95% at 24 hours, and >85% at 48 hours.[8]
Aliskiren150 mg (oral)Hypertensive patients65% inhibition.[9][10]
Aliskiren75 mg (oral, for 4 weeks)Hypertensive patientsReduced to 34 ± 7% of baseline. Further reduction to 27 ± 6% with 150 mg for another 4 weeks.[9]
Remikiren100-800 mg (oral)Hypertensive patientsDose-dependent decrease in PRA.[11] IC50 of 0.8 nM (0.5 ng/ml).[12]
Remikiren600 mg (oral)Hypertensive patientsEffectively inhibited PRA 24 hours post-dose.[5]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in this guide.

In Vivo Blood Pressure Measurement

Objective: To measure the effect of renin inhibitors on systemic arterial blood pressure.

Methodology: Ambulatory Blood Pressure Monitoring (ABPM)

  • Patient Preparation: Patients are instructed to maintain their normal daily activities and avoid vigorous exercise.[13] A cuff of the appropriate size is placed on the non-dominant arm.[14]

  • Device Setup: An automated oscillometric ABPM device is programmed to record blood pressure at regular intervals, typically every 20-30 minutes during the day and every 30-60 minutes at night, for a 24-hour period.[15][16]

  • Data Collection: The patient wears the monitor for 24 hours. They may be asked to keep a diary of their activities and sleep/wake times.[14]

  • Data Analysis: The collected data is downloaded and analyzed to determine the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure. The change from baseline following drug administration is calculated and compared between treatment and placebo groups.

In Vivo Plasma Renin Activity (PRA) Assay

Objective: To determine the effect of renin inhibitors on the enzymatic activity of renin in plasma.

Methodology: Radioimmunoassay (RIA)

  • Blood Collection: Whole blood is collected into chilled EDTA-containing tubes. Samples are immediately placed on ice and centrifuged at low temperature to separate the plasma. Plasma is then stored at -80°C until the assay.

  • Angiotensin I Generation: Plasma samples are thawed on ice. To prevent the degradation of angiotensin I and its conversion to angiotensin II, inhibitors of angiotensinases and angiotensin-converting enzyme (ACE) are added.[17] The plasma is divided into two aliquots. One aliquot is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow renin to generate angiotensin I. The other aliquot is kept at 0-4°C to serve as a baseline control.[18]

  • Radioimmunoassay: The amount of angiotensin I in both the incubated and baseline samples is quantified using a competitive radioimmunoassay. This involves incubating the plasma sample with a known amount of radiolabeled angiotensin I and a specific antibody to angiotensin I.

  • Quantification and Calculation: The antibody-bound angiotensin I is separated from the free angiotensin I, and the radioactivity is measured using a gamma counter. A standard curve is generated using known concentrations of unlabeled angiotensin I. The concentration of angiotensin I in the plasma samples is determined from this curve. PRA is calculated as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hour).[18]

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the RAAS pathway, a typical experimental workflow for in vivo validation, and the logical relationship of this compound's mechanism of action.

RAAS_Pathway cluster_0 Renin-Angiotensin-Aldosterone System cluster_1 Site of Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Salt_Water_Retention Salt and Water Retention (in Kidney) Aldosterone->Salt_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Salt_Water_Retention->Increased_BP This compound This compound This compound->Angiotensin_I

Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by this compound.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Data Analysis Patient_Selection Patient Selection (e.g., Hypertensive, Sodium-Depleted) Randomization Randomization (Placebo-controlled, Double-blind) Patient_Selection->Randomization Dosing Drug Administration (this compound or Alternative) Randomization->Dosing BP_Monitoring 24h Ambulatory Blood Pressure Monitoring Dosing->BP_Monitoring Blood_Sampling Blood Sampling (for PRA analysis) Dosing->Blood_Sampling BP_Analysis Blood Pressure Data Analysis (Change from Baseline) BP_Monitoring->BP_Analysis PRA_Assay Plasma Renin Activity Assay (RIA or ELISA) Blood_Sampling->PRA_Assay Statistical_Analysis Statistical Analysis BP_Analysis->Statistical_Analysis PRA_Assay->Statistical_Analysis

Caption: A typical experimental workflow for in vivo validation of renin inhibitors.

Zankiren_MoA This compound This compound (Oral Administration) Binds_To_Renin Binds to the active site of Renin This compound->Binds_To_Renin Inhibits_Renin Inhibits Renin's Enzymatic Activity Binds_To_Renin->Inhibits_Renin Blocks_Conversion Blocks Conversion of Angiotensinogen to Angiotensin I Inhibits_Renin->Blocks_Conversion Reduced_AngII Reduced Angiotensin II Formation Blocks_Conversion->Reduced_AngII Decreased_BP Decreased Blood Pressure Reduced_AngII->Decreased_BP Decreased_Aldosterone Decreased Aldosterone Secretion Reduced_AngII->Decreased_Aldosterone

Caption: Logical relationship of this compound's mechanism of action.

References

Zankiren vs. ACE Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the renin inhibitor zankiren and Angiotensin-Converting Enzyme (ACE) inhibitors, two classes of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS) to manage hypertension. While direct, head-to-head clinical trial data comparing the efficacy of this compound against a specific ACE inhibitor in hypertensive patients is limited in publicly available literature, this guide synthesizes available data on this compound's pharmacodynamics and contrasts its mechanism with that of well-established ACE inhibitors.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and ACE inhibitors lies in their respective targets within the RAAS cascade. This compound, a direct renin inhibitor, acts at the initial, rate-limiting step of this pathway.[1] It competitively binds to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I (Ang I).[1] This upstream blockade leads to a reduction in the levels of all subsequent components of the pathway, including Angiotensin II (Ang II), the primary vasoconstrictor, and aldosterone.[1][2]

In contrast, ACE inhibitors, such as enalapril and captopril, act downstream. They block the Angiotensin-Converting Enzyme, which is responsible for the conversion of Ang I to the potent vasoconstrictor Ang II.[3] By inhibiting this conversion, ACE inhibitors also lower Ang II and aldosterone levels. However, a key distinction is that ACE inhibitors can lead to an accumulation of Ang I, which may be shunted to alternative pathways for Ang II production. Furthermore, ACE is also involved in the degradation of bradykinin, a vasodilator. ACE inhibition therefore leads to increased bradykinin levels, which contributes to their antihypertensive effect but is also associated with side effects like a dry cough.[3]

Efficacy Data: A Look at the Evidence

A study evaluating single oral doses of this compound (10 mg to 250 mg) in mildly sodium-depleted normotensive volunteers showed dose-dependent reductions in blood pressure, plasma renin activity, Ang I, Ang II, and aldosterone.[4] The 250 mg dose induced the maximal decrease in plasma Ang II approximately 1 to 2 hours after administration.[4] These findings confirm that oral administration of this compound leads to effective inhibition of the RAAS.[4]

For comparison, numerous clinical trials have established the efficacy of various ACE inhibitors in reducing blood pressure in hypertensive patients. For instance, a comparative study of captopril and enalapril in patients with moderate to severe essential hypertension showed that both drugs produced a significant and equal decrease in blood pressure, with the greatest effect on diastolic pressure.[5]

While a direct quantitative comparison is not possible from the available data, the mechanistic differences suggest that renin inhibition with this compound could offer a more complete blockade of the RAAS.

Table 1: Comparative Efficacy Data (Conceptual)

ParameterThis compound (based on normotensive data)ACE Inhibitors (e.g., Enalapril, Captopril)
Systolic Blood Pressure Reduction Dose-dependent reduction observed[4]Significant reduction demonstrated in numerous trials[5]
Diastolic Blood Pressure Reduction Dose-dependent reduction observed[4]Significant reduction, particularly noted in some studies[5]
Plasma Renin Activity Suppressed[4]Increased (due to loss of negative feedback from Ang II)
Angiotensin I Levels Decreased[4]Increased
Angiotensin II Levels Decreased[4]Decreased
Aldosterone Levels Decreased[4]Decreased
Bradykinin Levels No direct effectIncreased

Note: This table is a conceptual comparison based on the mechanisms of action and available data. Direct comparative values from a single head-to-head trial in hypertensive patients are not available.

Experimental Protocols

Below is a representative protocol for a Phase II clinical trial designed to compare the efficacy and safety of an oral renin inhibitor like this compound with an ACE inhibitor in patients with mild to moderate essential hypertension.

Protocol Title: A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Antihypertensive Efficacy and Safety of this compound Compared to Enalapril in Subjects with Mild to Moderate Essential Hypertension.

1. Study Objectives:

  • Primary Objective: To compare the change from baseline in mean 24-hour ambulatory systolic blood pressure (SBP) after 8 weeks of treatment with this compound versus enalapril.
  • Secondary Objectives:
  • To compare the change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP).
  • To assess the change from baseline in trough cuff blood pressure.
  • To evaluate the safety and tolerability of this compound compared to enalapril.
  • To assess the effects on plasma renin activity, angiotensin II, and aldosterone levels.

2. Study Design:

  • A multicenter, randomized, double-blind, active-controlled, parallel-group study.
  • Following a 2-week single-blind placebo run-in period, eligible subjects will be randomized in a 1:1 ratio to receive either this compound or enalapril for 8 weeks.

3. Study Population:

  • Inclusion Criteria:
  • Male and female subjects aged 18-75 years.
  • Diagnosis of essential hypertension with a mean sitting DBP ≥ 95 mmHg and < 110 mmHg at the end of the placebo run-in period.
  • Mean 24-hour ambulatory SBP ≥ 130 mmHg at baseline.
  • Exclusion Criteria:
  • Secondary hypertension.
  • History of hypersensitivity to renin inhibitors or ACE inhibitors.
  • Severe renal impairment.

4. Study Treatments:

  • This compound (e.g., 150 mg once daily).
  • Enalapril (e.g., 10 mg once daily).
  • Matching placebo for both active treatments to maintain blinding.

5. Efficacy Assessments:

  • 24-hour ambulatory blood pressure monitoring (ABPM) will be performed at baseline and at Week 8.
  • Trough cuff blood pressure will be measured at each study visit.
  • Blood samples for measuring plasma renin activity, Ang II, and aldosterone will be collected at baseline and at Week 8.

6. Safety Assessments:

  • Monitoring of adverse events (AEs) and serious adverse events (SAEs).
  • Physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and standard clinical laboratory tests.

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of action, the following diagrams illustrate the signaling pathways involved.

RAAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs/Endothelium cluster_Adrenal Adrenal Gland cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin ACE ACE Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Sodium_Retention->BP_Increase

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.

Zankiren_MoA Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I (Formation Blocked) Angiotensinogen->Angiotensin_I Renin Renin Renin This compound This compound This compound->Renin Inhibits

Caption: Mechanism of action of the renin inhibitor this compound.

ACEi_MoA Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II (Formation Blocked) Angiotensin_I->Angiotensin_II ACE ACE ACE ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: Mechanism of action of ACE inhibitors.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in 2-Week Placebo Run-in Screening->Run_in Randomization Randomization (1:1) Run_in->Randomization Treatment_Z Treatment Arm: This compound Randomization->Treatment_Z Treatment_A Treatment Arm: ACE Inhibitor Randomization->Treatment_A Follow_up 8-Week Treatment Period (Regular Visits) Treatment_Z->Follow_up Treatment_A->Follow_up Endpoint Primary Endpoint Assessment (24-hr ABPM at Week 8) Follow_up->Endpoint Safety Safety Follow-up Endpoint->Safety

Caption: A general workflow for a comparative clinical trial.

References

A Comparative Analysis of Zankiren and Angiotensin Receptor Blockers in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Zankiren, a direct renin inhibitor, and Angiotensin Receptor Blockers (ARBs), a major class of antihypertensive agents. While direct head-to-head clinical trial data is unavailable due to the discontinuation of this compound's development, this document synthesizes existing experimental data to offer an objective comparison of their mechanisms, pharmacokinetics, and clinical effects.

Introduction: Targeting the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Both this compound and Angiotensin Receptor Blockers (ARBs) target the RAS, but at different key stages, leading to distinct pharmacological profiles.

This compound is a potent, orally active, non-peptide inhibitor of the enzyme renin.[1][2] Renin catalyzes the first and rate-limiting step in the RAS cascade, the conversion of angiotensinogen to angiotensin I.[3] By directly inhibiting this step, this compound aims to decrease the production of all downstream angiotensin peptides, including angiotensin II.[1][3]

Angiotensin Receptor Blockers (ARBs) , on the other hand, act further down the cascade. They selectively block the angiotensin II type 1 (AT1) receptor, preventing the potent vasoconstrictor and aldosterone-secreting effects of angiotensin II.[4][5] This class includes several widely prescribed drugs such as losartan, valsartan, and candesartan.[6][7]

Mechanism of Action: A Tale of Two Blockades

The fundamental difference between this compound and ARBs lies in their point of intervention within the RAS pathway.

This compound's Direct Renin Inhibition: this compound binds to the active site of renin, preventing it from cleaving angiotensinogen.[3] This upstream blockade leads to a reduction in plasma renin activity (PRA) and a decrease in the formation of both angiotensin I and angiotensin II.[2][8]

ARBs' Angiotensin II Receptor Blockade: ARBs competitively antagonize the AT1 receptor.[9] This prevents angiotensin II from exerting its physiological effects, which include vasoconstriction, stimulation of aldosterone release, and sodium and water retention.[5][9] Unlike ACE inhibitors, ARBs do not affect the breakdown of bradykinin, which is associated with a lower incidence of cough and angioedema.[5][9]

dot graph TD { rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Mechanism of action of this compound and ARBs in the RAS pathway.

Pharmacokinetic Profile: A Comparative Overview

Direct comparative pharmacokinetic data between this compound and ARBs from a single study is not available. The following tables summarize key parameters gathered from separate studies.

Table 1: In Vitro Potency
CompoundTargetIC50SpeciesReference
This compound HClRenin1.1 nmol/LHuman[8]
AliskirenRenin0.6 nmol/LHuman

Note: IC50 value for Aliskiren, another direct renin inhibitor, is provided for context.

Table 2: Pharmacokinetic Parameters
ParameterThis compoundAngiotensin Receptor Blockers (Examples)
Oral Bioavailability Low (<2% in early studies, though later compounds showed improvement)[8]Losartan: ~33%[4] Valsartan: ~25%[4] Irbesartan: 60-80%[4]
Plasma Protein Binding Data not readily availableHigh (>95% for most ARBs)[4]
Metabolism Metabolites detected[8]Varies; Losartan has an active metabolite (EXP3174)[4]
Elimination Half-life Data not readily availableValsartan: ~6 hours[4] Irbesartan: 11-15 hours[4] Telmisartan: ~24 hours[4]

Experimental Data: Efficacy and Clinical Findings

Due to the lack of head-to-head trials, this section presents key findings from separate clinical investigations.

This compound: Clinical Trial in Normotensive Subjects

A double-blind, placebo-controlled study in 24 healthy, mildly sodium-depleted male volunteers evaluated the effects of single oral doses of this compound HCl (10 mg to 250 mg).[2][8]

  • Blood Pressure: this compound produced dose-dependent decreases in blood pressure. The 250 mg dose resulted in a peak placebo-adjusted reduction of 10.0 ± 3.7 mm Hg.[8]

  • RAS Biomarkers: Dose-dependent suppression of plasma renin activity, angiotensin I, and angiotensin II was observed.[2][10] For instance, the 125 mg dose significantly reduced plasma Angiotensin II for up to 6 hours.[8]

  • Tolerability: this compound was generally well-tolerated, with three reported episodes of hypotension.[8]

Angiotensin Receptor Blockers: Extensive Clinical Experience

ARBs have been extensively studied in numerous clinical trials for the treatment of hypertension and other cardiovascular conditions.[11][12]

  • Blood Pressure Reduction: ARBs effectively lower blood pressure, and their efficacy is generally considered comparable to that of other first-line antihypertensive agents, including ACE inhibitors.[12] Meta-analyses have shown that different ARBs have varying degrees of antihypertensive efficacy.[7]

  • Cardiovascular and Renal Protection: Landmark trials have demonstrated the benefits of ARBs in reducing the risk of cardiovascular events and slowing the progression of kidney disease, particularly in patients with diabetes and heart failure.[4][11][13]

  • Tolerability: ARBs are generally well-tolerated, with a lower incidence of cough compared to ACE inhibitors.[6][14] Common side effects can include dizziness, headache, and hyperkalemia.[6][13]

Table 3: Comparative Summary of Clinical Effects (Indirect Comparison)
FeatureThis compound (Based on limited data)Angiotensin Receptor Blockers (Extensive data)
Primary Effect Inhibition of renin activity, leading to reduced Ang I and Ang II formation[2]Selective blockade of the AT1 receptor, inhibiting Ang II action[4][5]
Blood Pressure Reduction Dose-dependent reduction demonstrated in normotensive subjects[8]Well-established, dose-dependent reduction in hypertensive patients[6][12]
Effect on Plasma Renin Activity (PRA) Suppresses PRA[2]Increases PRA (due to loss of negative feedback from Ang II)
Effect on Angiotensin II Levels Decreases Ang II levels[2]May increase Ang II levels (due to AT1 receptor blockade and subsequent renin release)
Key Adverse Effects Hypotension reported[8]Dizziness, hyperkalemia, headache[6][13]
Development Status Discontinued[15]Widely available as a major drug class

Experimental Protocols

In Vitro Renin Inhibition Assay
  • Objective: To determine the inhibitory potency (IC50) of a compound like this compound on renin activity.

  • Methodology: A common method is a fluorescence resonance energy transfer (FRET)-based assay.

    • Reagents: Human recombinant renin, a synthetic FRET peptide substrate for renin, assay buffer, and the test inhibitor (this compound).

    • Procedure:

      • The test inhibitor is serially diluted and pre-incubated with human renin in a microplate well.

      • The FRET substrate is added to initiate the enzymatic reaction.

      • In the absence of an inhibitor, renin cleaves the substrate, separating a fluorophore from a quencher molecule, resulting in a fluorescent signal.

      • The fluorescence is measured over time using a fluorometer.

    • Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

G

Caption: Workflow for an in vitro renin inhibition assay.

In Vitro Angiotensin II Receptor Binding Assay
  • Objective: To determine the affinity of an ARB for the AT1 receptor.

  • Methodology: A radioligand binding assay is a standard method.

    • Reagents: Cell membranes expressing the human AT1 receptor, a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II), assay buffer, and the test ARB.

    • Procedure:

      • The test ARB is serially diluted.

      • The ARB dilutions are incubated with the cell membranes and the radiolabeled angiotensin II analog.

      • The mixture is incubated to allow binding to reach equilibrium.

      • The bound and free radioligand are separated by filtration.

      • The radioactivity of the filter-bound material is measured using a gamma counter.

    • Data Analysis: The specific binding of the radioligand is determined, and the concentration of the ARB that inhibits 50% of the specific binding (IC50) is calculated. This can be used to determine the binding affinity (Ki).

G

Caption: Protocol for an AT1 receptor binding assay.

Conclusion

This compound and ARBs both effectively inhibit the Renin-Angiotensin System, but through distinct mechanisms. This compound acts at the rate-limiting step by directly inhibiting renin, leading to a broad suppression of downstream RAS components. ARBs provide a more specific blockade at the AT1 receptor, preventing the actions of angiotensin II. While ARBs have become a cornerstone of cardiovascular therapy with a wealth of supporting clinical data, the development of this compound was halted, leaving its full clinical potential unexplored. The available preclinical and early clinical data for this compound demonstrated its intended pharmacological activity. This comparative guide, based on the available evidence, highlights the different approaches to RAS inhibition and provides a framework for understanding their respective pharmacological profiles for research and drug development purposes.

References

Zankiren Cross-Reactivity with Other Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Zankiren, a potent renin inhibitor, with other key proteases. Understanding the selectivity of a drug candidate is paramount in drug development to minimize off-target effects and ensure therapeutic efficacy. While specific quantitative data on this compound's cross-reactivity is not extensively available in public literature, this guide outlines the critical proteases for consideration and the methodologies to assess such interactions.

Introduction to this compound and Protease Selectivity

This compound is an orally active, potent inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1][2]

Renin is a highly specific aspartic protease.[3][4] However, the human proteome contains other aspartic proteases, such as pepsin and cathepsin D, which share some structural similarities in their active sites.[3][4] Additionally, proteases from other classes, like the serine protease chymotrypsin, are often included in selectivity profiling to assess broader off-target interactions. Cross-reactivity with these proteases could lead to unintended physiological effects. Therefore, a thorough evaluation of a renin inhibitor's selectivity is a critical step in its preclinical development.

Comparative Protease Profiles

To understand the importance of this compound's selectivity, it is essential to compare its primary target, renin, with other proteases commonly used in cross-reactivity studies.

FeatureReninCathepsin DPepsinChymotrypsin
Protease Class Aspartic ProteaseAspartic ProteaseAspartic ProteaseSerine Protease
Primary Function Converts angiotensinogen to angiotensin I, regulating blood pressure.Intracellular protein degradation in lysosomes.Digestion of proteins in the stomach.Digestion of proteins in the small intestine.
Optimal pH 5.5 - 6.8[3]3.5 - 5.01.5 - 2.57.8 - 8.7
Cellular Location Secreted into the bloodstream.LysosomesStomachSmall Intestine

This compound Inhibition Profile: A Comparative Overview

A comprehensive assessment of a protease inhibitor's selectivity involves determining its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of relevant proteases. An ideal inhibitor will exhibit high potency (low Ki or IC50) for its target enzyme and significantly lower potency (high Ki or IC50) for off-target enzymes.

ProteaseThis compound Ki (nM)This compound IC50 (nM)Selectivity Ratio (Ki Off-Target / Ki Renin)
Renin (Target) Data not availableData not available1
Cathepsin D Data not availableData not availableData not available
Pepsin Data not availableData not availableData not available
Chymotrypsin Data not availableData not availableData not available

Note: The absence of publicly available data for this compound's cross-reactivity highlights a gap in the understanding of its full selectivity profile.

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile involves a series of well-defined biochemical assays. The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against various proteases.

Objective: To determine the Ki and IC50 values of this compound for renin, cathepsin D, pepsin, and chymotrypsin.

Materials:

  • Purified human renin, cathepsin D, pepsin, and chymotrypsin.

  • Specific fluorogenic or chromogenic substrates for each protease.

  • This compound of known concentration.

  • Assay buffers optimized for each enzyme's activity.

  • Microplate reader (fluorometer or spectrophotometer).

  • Control inhibitors with known activity for each enzyme (e.g., pepstatin for aspartic proteases).

Methodology:

  • Enzyme Activity Assay Optimization: For each protease, determine the optimal substrate concentration (typically at or below the Michaelis-Menten constant, Km) and enzyme concentration that yields a linear reaction rate over a defined period.

  • IC50 Determination:

    • Prepare a series of dilutions of this compound in the appropriate assay buffer.

    • In a microplate, add the enzyme and the corresponding substrate to each well.

    • Add the different concentrations of this compound to the wells. Include a control with no inhibitor.

    • Incubate the plate at the optimal temperature for each enzyme.

    • Measure the rate of substrate hydrolysis by monitoring the change in fluorescence or absorbance over time.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Ki Determination (for competitive inhibitors):

    • Perform the enzyme activity assay with varying concentrations of both the substrate and this compound.

    • Measure the initial reaction velocities for each condition.

    • Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition, to calculate the Ki value. This can be done using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression analysis.

Visualizing Key Pathways and Workflows

To further illustrate the context of this compound's action and the process of evaluating its cross-reactivity, the following diagrams are provided.

G cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII This compound This compound This compound->Renin Inhibition

Caption: The Renin-Angiotensin Signaling Pathway and the point of inhibition by this compound.

G cluster_workflow Experimental Workflow for Cross-Reactivity Testing start Select Target and Off-Target Proteases assay_dev Develop and Optimize Enzyme Assays start->assay_dev ic50 Determine IC50 Values with this compound assay_dev->ic50 ki Determine Ki Values for Competitive Inhibition ic50->ki analysis Analyze Data and Calculate Selectivity Ratios ki->analysis

Caption: A generalized experimental workflow for assessing the cross-reactivity of a protease inhibitor.

References

Confirming Zankiren Target Engagement in Animal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the renin-angiotensin system (RAS), confirming target engagement of inhibitors in vivo is a critical step. This guide provides a comparative overview of methodologies to confirm Zankiren's engagement with its target, renin, in animal tissues, and contrasts its performance with other notable renin inhibitors like Aliskiren and Remikiren.

Comparative Efficacy of Renin Inhibitors

This compound, a potent renin inhibitor, effectively reduces blood pressure and plasma renin activity (PRA).[1][2] However, its in vivo efficacy relative to other renin inhibitors, such as Aliskiren and Remikiren, has been a subject of investigation.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the in vitro IC50 values of this compound, Aliskiren, and Remikiren against renin from different species.

CompoundHuman Renin IC50 (nmol/L)Marmoset Renin IC50 (nmol/L)Rat Renin IC50 (nmol/L)
This compound 1.1[3]Not availableNot available
Aliskiren 0.6[3][4][5]2[6]80[6]
Remikiren 0.8[3]Not availableNot available

Lower IC50 values indicate higher potency.

In Vivo Efficacy in Marmosets

A study in sodium-depleted marmosets provides a direct in vivo comparison of the blood pressure-lowering effects of these three renin inhibitors.

Compound (Oral Dose)Mean Arterial Pressure Reduction (mmHg)Animal Model
This compound (3 mg/kg) Less effective than Aliskiren[1][7]Sodium-depleted marmosets
Aliskiren (3 mg/kg) -30 ± 4 mmHg[1][7]Sodium-depleted marmosets
Remikiren (3 mg/kg) Less effective than Aliskiren[1][7]Sodium-depleted marmosets

These data suggest that while all three are effective, Aliskiren demonstrates superior blood pressure reduction at the same oral dose in this primate model.[1][7]

Methodologies for Confirming Target Engagement

Confirming that a renin inhibitor has engaged its target in animal tissues involves a variety of techniques, from measuring plasma biomarkers to direct imaging of enzyme activity in specific organs.

Plasma Renin Activity (PRA) Assay

The most common method to assess renin inhibition is by measuring PRA. This assay quantifies the rate of angiotensin I (Ang I) generation from angiotensinogen in a plasma sample. A decrease in PRA following drug administration indicates target engagement.

This protocol is a standard method for determining PRA in plasma samples.

Materials:

  • Blood collection tubes with EDTA

  • Refrigerated centrifuge

  • -20°C or -80°C freezer

  • Ice bath

  • 37°C water bath

  • pH meter

  • Angiotensin I RIA kit (containing ¹²⁵I-Angiotensin I, Ang I antibody, and standards)

  • Gamma counter

  • Inhibitor cocktail (e.g., PMSF, to prevent Ang I degradation)

Procedure:

  • Blood Collection: Collect whole blood into chilled EDTA-containing tubes.[8] It is crucial to avoid chilling the samples on ice before processing to prevent cryoactivation of prorenin.[8]

  • Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.[8]

  • Sample Storage: If not assayed immediately, store the plasma at -20°C or -80°C.[8]

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • Add an inhibitor cocktail to prevent the degradation of generated Ang I.[8]

    • Divide each plasma sample into two aliquots.

    • Keep one aliquot on ice (0-4°C) to measure baseline Ang I.[8]

    • Incubate the other aliquot at 37°C for a defined period (e.g., 90 minutes) to allow for the enzymatic generation of Ang I by renin.[8]

  • Radioimmunoassay (RIA):

    • Following incubation, stop the enzymatic reaction by placing the tubes on ice.

    • Perform a standard RIA procedure according to the kit manufacturer's instructions to quantify the amount of Ang I in both the baseline and incubated samples.

  • Calculation:

    • Subtract the baseline Ang I concentration from the incubated sample's Ang I concentration.

    • PRA is expressed as the mass of Ang I generated per unit of plasma volume per unit of time (e.g., ng/mL/hour).

Tissue Renin Activity Assay

While PRA reflects systemic renin inhibition, measuring renin activity directly in tissue homogenates provides evidence of target engagement at a specific site of action, such as the kidney.

This protocol outlines the measurement of renin activity in kidney tissue.

Materials:

  • Kidney tissue sample

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Tissue homogenizer (e.g., Dounce or mechanical)

  • Refrigerated centrifuge

  • Protein quantification assay (e.g., BCA or Bradford)

  • Renin activity assay kit (fluorometric or RIA-based)

Procedure:

  • Tissue Homogenization:

    • Excise the kidney and place it in ice-cold homogenization buffer.

    • Mince the tissue into small pieces.

    • Homogenize the tissue using a suitable homogenizer until a uniform suspension is achieved.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic and soluble proteins, including renin.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay.

  • Renin Activity Measurement:

    • Use a commercial renin activity assay kit. These kits typically provide a renin-specific substrate and standards.

    • Follow the manufacturer's protocol to measure the rate of substrate cleavage, which is proportional to the renin activity in the sample.

  • Data Normalization: Express the renin activity relative to the total protein concentration of the tissue homogenate (e.g., ng of Ang I generated/mg of protein/hour).

In Vivo Imaging of Renin Activity

Recent advances have enabled the non-invasive imaging of renin activity in live animals, providing real-time confirmation of target engagement in specific tissues.

This technique utilizes a renin-activatable fluorescent probe, such as ReninSense.

Principle:

  • The probe consists of a peptide sequence specific for renin cleavage, flanked by a fluorophore and a quencher.

  • In its intact state, the probe's fluorescence is quenched.

  • Upon cleavage by renin in the target tissue (e.g., kidney), the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.[1]

Procedure Outline:

  • Animal Model: Use a suitable animal model (e.g., mice).

  • Probe Administration: Administer the NIRF probe intravenously.

  • Inhibitor Treatment: Administer this compound or a comparator compound.

  • Imaging: At various time points post-injection, image the animal using a fluorescence imaging system. The kidney region is of particular interest.

  • Signal Quantification: Quantify the fluorescent signal in the target tissue. A reduction in fluorescence in the inhibitor-treated group compared to the vehicle control group indicates target engagement.

  • Ex Vivo Confirmation: After in vivo imaging, tissues can be excised for ex vivo imaging to confirm the localization and intensity of the fluorescent signal.[1]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) can help illustrate the complex signaling pathways and experimental workflows.

Renin-Angiotensin Signaling Pathway

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Vasoconstriction AT1_Receptor->Aldosterone_Secretion Renin Renin ACE ACE This compound This compound This compound->Renin

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Experimental Workflow for PRA Assay

cluster_collection Sample Collection & Processing cluster_incubation Angiotensin I Generation cluster_quantification Quantification Blood_Collection Blood Collection (EDTA) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Incubation_37C Incubate at 37°C Plasma_Separation->Incubation_37C Incubation_4C Incubate at 4°C (Baseline) Plasma_Separation->Incubation_4C RIA_ELISA RIA or ELISA for Ang I Incubation_37C->RIA_ELISA Incubation_4C->RIA_ELISA Calculation Calculate PRA RIA_ELISA->Calculation

Caption: Workflow for Plasma Renin Activity (PRA) measurement.

Comparison of Renin Inhibitors

cluster_invitro In Vitro Potency (IC50) cluster_invivo In Vivo Efficacy (Marmoset) This compound This compound Zankiren_IC50 This compound: 1.1 nM (Human) This compound->Zankiren_IC50 Zankiren_BP This compound: Less effective than Aliskiren This compound->Zankiren_BP Aliskiren Aliskiren Aliskiren_IC50 Aliskiren: 0.6 nM (Human) Aliskiren->Aliskiren_IC50 Aliskiren_BP Aliskiren: -30 mmHg Aliskiren->Aliskiren_BP Remikiren Remikiren Remikiren_IC50 Remikiren: 0.8 nM (Human) Remikiren->Remikiren_IC50 Remikiren_BP Remikiren: Less effective than Aliskiren Remikiren->Remikiren_BP

Caption: Comparative overview of this compound, Aliskiren, and Remikiren.

By employing these methodologies and considering the comparative data, researchers can effectively confirm this compound's target engagement in animal tissues and make informed decisions in the drug development process.

References

Comparative Analysis of Zankiren: A Renin Inhibitor in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of Zankiren, an orally active renin inhibitor, with other agents targeting the Renin-Angiotensin-Aldosterone System (RAAS). Due to the discontinuation of this compound's development, primarily because of poor bioavailability, extensive comparative clinical trial data is limited. This document summarizes the available quantitative data from key studies, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key cardiovascular and renal parameters, as well as a pharmacokinetic comparison with other renin inhibitors.

Table 1: Dose-Dependent Effects of this compound on Blood Pressure and Plasma Renin Activity in Mildly Sodium-Depleted Normotensive Subjects

This compound Dose (mg)Maximum Mean Arterial Pressure Decrease (mm Hg)Time to Maximum Decrease (hours)Plasma Renin Activity Inhibition (%) at 6 hours
10~52-4~50
25~82-4~70
50~102-4~80
125~122-4>90
250~152-4>95

Data synthesized from the study by Ménard J, et al. (1995).[1][2]

Table 2: Dose-Dependent Effects of this compound on Renal Plasma Flow in Sodium-Restricted Healthy Men

This compound Dose (mg)Maximum Increase in Renal Plasma Flow (mL/min/1.73 m²)
5Minimal Effect
25~50
100~100
250134 ± 26

Data synthesized from the study by Fisher ND, et al. (1995).[3]

Table 3: Comparative Pharmacokinetic Profiles of Renin Inhibitors

ParameterThis compoundAliskirenRemikiren
Oral Bioavailability <2%~2.5%<1%
Time to Peak (Tmax) Not specified1-3 hours0.5-1 hour
Plasma Half-life Short~24-40 hours~1 hour
Primary Route of Excretion Not specifiedBiliaryBiliary

This table presents a summary of pharmacokinetic data from various sources and highlights the challenges faced by early-generation renin inhibitors.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Study of Dose-Dependent Effects on Blood Pressure and Plasma Renin Activity (Ménard J, et al., 1995)
  • Study Design: A double-blind, randomized, placebo-controlled, dose-escalation study.

  • Participants: 24 healthy, normotensive male volunteers.

  • Pre-treatment: All subjects received a single oral dose of 40 mg furosemide 12 hours prior to the administration of the study drug to induce mild sodium depletion and stimulate the renin-angiotensin system.[1][2]

  • Intervention: Single oral doses of this compound (10, 25, 50, 125, or 250 mg) or placebo were administered.

  • Blood Pressure Measurement: Blood pressure and heart rate were monitored using an automated oscillometric device at regular intervals for 24 hours post-dose.

  • Biochemical Analysis: Blood samples were collected at specified time points to measure plasma concentrations of this compound, active renin, total renin, plasma renin activity (PRA), angiotensin I, angiotensin II, and aldosterone.

  • Plasma Renin Activity (PRA) Assay: A common method for PRA determination involves the in vitro generation of angiotensin I from endogenous angiotensinogen in the plasma sample. The generated angiotensin I is then quantified using a radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). The activity is typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

Study of Renal Vascular Responses (Fisher ND, et al., 1995)
  • Study Design: An open-label, dose-escalation study.

  • Participants: 12 healthy male volunteers maintained on a low-sodium diet (10 mmol/day).

  • Intervention: Escalating single oral doses of this compound were administered.

  • Renal Plasma Flow (RPF) Measurement: RPF was measured using the clearance of para-aminohippurate (PAH). This involves a continuous intravenous infusion of PAH and the collection of timed urine and blood samples to calculate the rate at which PAH is cleared from the blood by the kidneys.

  • Glomerular Filtration Rate (GFR) Measurement: GFR was measured by the clearance of inulin, a substance that is freely filtered by the glomeruli but not reabsorbed or secreted by the tubules.

  • Biochemical Analysis: Blood samples were collected to measure PRA and plasma concentrations of angiotensin II and aldosterone.

Mandatory Visualization

Signaling Pathway

cluster_key Key Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE This compound This compound (Renin Inhibitor) This compound->Renin Inhibition Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure key_hormone Hormone/Peptide key_enzyme Enzyme key_inhibitor Inhibitor key_effect Physiological Effect

Renin-Angiotensin-Aldosterone System and this compound's site of action.
Experimental Workflow

cluster_pre Pre-Trial cluster_trial Clinical Trial cluster_post Post-Trial Screening Subject Screening (Inclusion/Exclusion Criteria) Washout Washout Period (Previous Medications) Screening->Washout Randomization Randomization Washout->Randomization Baseline Measurements Treatment_Group This compound Administration (Dose Escalation) Randomization->Treatment_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Data_Collection Data Collection - Blood Pressure - Heart Rate - Blood/Urine Samples Treatment_Group->Data_Collection Placebo_Group->Data_Collection Data_Analysis Statistical Analysis (Efficacy & Safety) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Generalized workflow for a dose-escalation clinical trial of an antihypertensive drug.

References

Zankiren's effect on blood pressure versus other antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the direct renin inhibitor zankiren and its class effects on blood pressure against other major antihypertensive agents. Due to the limited availability of direct head-to-head clinical trial data for this compound, this guide incorporates data from other direct renin inhibitors, such as aliskiren and remikiren, to represent the class. This information is intended for research, scientific, and drug development professionals to offer a comprehensive overview of the available experimental data.

Executive Summary

Direct renin inhibitors, including this compound, represent a distinct class of antihypertensive agents that target the rate-limiting step of the Renin-Angiotensin System (RAS). Experimental data demonstrates their efficacy in lowering blood pressure.[1] While direct comparative trials with this compound are scarce, studies on other renin inhibitors provide valuable insights into their performance relative to Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, calcium channel blockers, and diuretics. Generally, renin inhibitors show a blood pressure-lowering effect that is comparable to other RAS inhibitors like ACE inhibitors and ARBs.[2] The choice of antihypertensive therapy often depends on patient-specific factors, comorbidities, and tolerability profiles.

Comparative Efficacy on Blood Pressure Reduction

The following tables summarize the quantitative data on blood pressure reduction from clinical trials involving direct renin inhibitors (used as a proxy for this compound's class effect) compared to other antihypertensive classes.

Table 1: Direct Renin Inhibitors vs. Other RAS-Targeting Agents

ComparisonDrug(s)DosagePatient PopulationDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Citation(s)
Renin Inhibitor vs. ACE Inhibitor Aliskiren vs. RamiprilAliskiren: 150-300 mg/day; Ramipril: 5-10 mg/dayHypertensive patients8 weeksAliskiren: -13.8 to -15.9; Ramipril: -12.2Aliskiren: -10.7 to -11.9; Ramipril: -9.5[3]
Renin Inhibitor vs. ARB Aliskiren vs. IrbesartanAliskiren: 150-300 mg/day; Irbesartan: 150 mg/dayHypertensive patients8 weeksAliskiren: -13.1 to -14.1; Irbesartan: -12.4Aliskiren: -10.3 to -10.8; Irbesartan: -9.8[4]
Renin Inhibitor vs. ARB Aliskiren vs. ValsartanAliskiren: 150 mg/day; Valsartan: 160 mg/dayHypertensive patients8 weeksAliskiren: -13.8; Valsartan: -13.7Aliskiren: -10.4; Valsartan: -10.1[4]

Note: Data for renin inhibitors other than this compound are used to represent the class effect.

Table 2: Direct Renin Inhibitors vs. Other Classes of Antihypertensives

ComparisonDrug(s)DosagePatient PopulationDurationMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Citation(s)
Renin Inhibitor vs. Diuretic Aliskiren vs. Hydrochlorothiazide (HCTZ)Aliskiren: 300 mg/day; HCTZ: 25 mg/dayHypertensive patients8 weeksAliskiren: -15.9; HCTZ: -14.8Aliskiren: -11.9; HCTZ: -10.5[3]
Renin Inhibitor vs. Calcium Channel Blocker Aliskiren vs. AmlodipineAliskiren: 300 mg/day; Amlodipine: 10 mg/dayHypertensive patients8 weeksAliskiren: -14.2; Amlodipine: -16.8Aliskiren: -11.2; Amlodipine: -12.2[3]

Note: Data for renin inhibitors other than this compound are used to represent the class effect.

Table 3: this compound Dose-Response Data

DrugDosagePatient PopulationDurationPeak Mean Arterial Pressure Reduction (mmHg)Citation(s)
This compound50 mg (single dose)Mildly sodium-depleted normotensive volunteers24 hours~ -5[5][6]
This compound125 mg (single dose)Mildly sodium-depleted normotensive volunteers24 hours~ -8[5][6]
This compound250 mg (single dose)Mildly sodium-depleted normotensive volunteers24 hours~ -10[5][6]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and other direct renin inhibitors is the blockade of the enzyme renin, which catalyzes the conversion of angiotensinogen to angiotensin I. This is the initial and rate-limiting step in the Renin-Angiotensin System (RAS) cascade. By inhibiting this step, direct renin inhibitors prevent the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The diagram below illustrates the RAS pathway and the points of intervention for various antihypertensive drug classes.

RAS_Pathway cluster_Systemic Systemic Circulation cluster_Kidney Kidney cluster_Lungs Lungs cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_Effects Physiological Effects cluster_Drugs Antihypertensive Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Catalyzed by Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Catalyzed by ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE ACE NaRetention Sodium & Water Retention Aldosterone->NaRetention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaRetention->IncreasedBP This compound This compound (Direct Renin Inhibitor) This compound->Renin Inhibits ACE_I ACE Inhibitors ACE_I->ACE Inhibits ARBs ARBs ARBs->AngiotensinII Blocks Receptor

Caption: The Renin-Angiotensin System and points of drug intervention.

Experimental Protocols

The clinical trials cited in this guide generally follow a randomized, double-blind, placebo- or active-controlled design. Below is a summary of a typical experimental protocol for evaluating the efficacy of an antihypertensive agent.

Protocol: Phase II/III Antihypertensive Efficacy Trial

  • Study Population:

    • Inclusion Criteria: Male and female subjects aged 18-75 years with a diagnosis of essential hypertension (e.g., mean sitting diastolic blood pressure [DBP] ≥ 95 mmHg and < 110 mmHg).[7] Patients are typically required to undergo a washout period of any previous antihypertensive medications.

    • Exclusion Criteria: Secondary hypertension, history of clinically significant renal, hepatic, or cardiovascular disease (other than hypertension), pregnancy, or lactation.[7]

  • Study Design:

    • A multi-week (commonly 8-12 weeks), randomized, double-blind, parallel-group study.

    • Patients are randomized to receive the investigational drug (e.g., this compound), a placebo, or an active comparator (e.g., an ACE inhibitor or diuretic).

    • Dose-ranging studies may include multiple arms with different doses of the investigational drug.

  • Treatment:

    • Oral administration of the study drug, typically once daily.

    • Dosages are predetermined based on Phase I data. For instance, oral this compound has been studied in doses ranging from 10 mg to 250 mg.[8]

  • Data Collection and Endpoints:

    • Primary Endpoint: Change from baseline in mean sitting or ambulatory systolic and diastolic blood pressure at the end of the treatment period.

    • Secondary Endpoints: Percentage of patients achieving a target blood pressure, changes in plasma renin activity, and levels of angiotensin I and II.

    • Safety Assessments: Monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), and electrocardiograms (ECGs).

  • Blood Pressure Measurement:

    • Blood pressure is typically measured at trough (i.e., 24 hours post-dose) at each study visit using a calibrated sphygmomanometer.

    • Ambulatory Blood Pressure Monitoring (ABPM) may be used to assess the 24-hour blood pressure profile.

The workflow for such a clinical trial is depicted in the diagram below.

Clinical_Trial_Workflow Start Patient Screening Washout Washout Period (if applicable) Start->Washout Randomization Randomization Washout->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Comparator) Randomization->GroupB GroupC Placebo Group Randomization->GroupC TreatmentPeriod Treatment Period (e.g., 8 weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod GroupC->TreatmentPeriod FollowUp Follow-up Visits (BP & Safety Monitoring) TreatmentPeriod->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis Conclusion Efficacy & Safety Conclusion DataAnalysis->Conclusion

Caption: A generalized workflow for a randomized controlled clinical trial.

Conclusion

This compound and other direct renin inhibitors effectively lower blood pressure by targeting the initial, rate-limiting step of the Renin-Angiotensin System. While direct comparative efficacy data for this compound against other antihypertensives is limited, studies on the drug class indicate a blood pressure-lowering effect comparable to that of other RAS inhibitors like ACE inhibitors and ARBs. The selection of an antihypertensive agent should be guided by individual patient characteristics, including comorbidities and potential for adverse effects. Further head-to-head clinical trials would be beneficial to more definitively position this compound within the therapeutic landscape for hypertension.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Zankiren

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of Zankiren, a potent renin inhibitor intended for research use only. Given the absence of a comprehensive public safety datasheet, a conservative approach based on established best practices for handling potent investigational compounds is mandated. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) for Handling this compound

Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the required PPE for various tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glassesSingle pair of nitrile glovesLaboratory coatNot generally required
Weighing & Aliquoting (Powder) Safety goggles or face shieldDouble pair of nitrile glovesDisposable gown over laboratory coatN95 or higher respirator (in ventilated enclosure)
Solubilization & Dilution Safety gogglesDouble pair of nitrile glovesLaboratory coatNot required if performed in a fume hood
In-vitro/In-vivo Administration Safety glassesSingle pair of nitrile glovesLaboratory coatTask-specific risk assessment required
Waste Disposal Safety gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldDouble pair of heavy-duty nitrile or butyl rubber glovesDisposable, fluid-resistant gownN95 or higher respirator

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedures for safely handling this compound from receipt to disposal.

1.0 Receiving and Storage

1.1. Upon receipt, visually inspect the container for any signs of damage or leakage. 1.2. Don a laboratory coat and single-use nitrile gloves before handling the package. 1.3. Verify that the container is properly labeled with the chemical name, CAS number (138742-43-5), and any hazard warnings. 1.4. Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. 1.5. Maintain storage at 0 - 4°C for short-term (days to weeks) or -20°C for long-term (months to years) storage.

2.0 Preparation of Solutions

2.1. All manipulations involving this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. 2.2. Wear appropriate PPE: safety goggles, a disposable gown over a lab coat, and double-layered nitrile gloves. 2.3. Use a dedicated set of calibrated weighing tools (spatula, weigh paper/boat). 2.4. To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed this compound powder to avoid aerosolization. 2.5. Cap the vial securely and mix by gentle inversion or vortexing until the solid is completely dissolved. 2.6. Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3.0 Administration and Use

3.1. When handling solutions of this compound, wear a lab coat, safety glasses, and a single pair of nitrile gloves. 3.2. Use precision dispensing tools such as calibrated micropipettes to handle the solution. 3.3. Avoid skin contact and the generation of aerosols. 3.4. All procedures should be performed over a disposable absorbent bench liner to contain any potential drips or minor spills.

4.0 Decontamination and Disposal

4.1. All disposable materials that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) are considered chemical waste. 4.2. Dispose of this waste in a designated, clearly labeled, and sealed hazardous waste container. 4.3. Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant. 4.4. Follow all institutional and local regulations for the disposal of chemical waste. Do not pour this compound waste down the drain.

This compound Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill involving this compound.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Decontamination_Reporting Decontamination & Reporting spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE assess->ppe If spill is manageable emergency Contact Emergency Services assess->emergency If spill is large or unmanageable contain Contain the Spill (Absorbent Pads) ppe->contain neutralize Neutralize/Absorb the Spill contain->neutralize collect Collect Debris into Waste Bag neutralize->collect decontaminate_area Decontaminate Spill Area collect->decontaminate_area decontaminate_ppe Decontaminate & Remove PPE decontaminate_area->decontaminate_ppe dispose Dispose of Waste decontaminate_ppe->dispose report Report the Incident dispose->report

Workflow for managing a this compound spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.